molecular formula C6H5Br B116778 Bromobenzene-d5 CAS No. 4165-57-5

Bromobenzene-d5

Cat. No.: B116778
CAS No.: 4165-57-5
M. Wt: 162.04 g/mol
InChI Key: QARVLSVVCXYDNA-RALIUCGRSA-N
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Description

Bromobenzene-d5 is a deuterated derivative of bromobenzene having an isotopic purity of 99.5 atom% D. Temperature dependent 1H-NMR (Proton Nuclear Magnetic Resonance) spectra of calixarenes (p-tert-butylcalix-[4]- and calixarene) have been investigated in CDCl3 and bromobenzene-d5. Imaginary refractive indices, real refractive indices and other absorption quantities and imaginary molar polarizability spectra of liquid bromobenzene-d5 have been evaluated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961874
Record name 1-Bromo(~2~H_5_)benzene
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Molecular Weight

162.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4165-57-5
Record name Bromobenzene-d5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2H5)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo(~2~H_5_)benzene
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Record name Bromo(2H5)benzene
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Foundational & Exploratory

Bromobenzene-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of Bromobenzene-d5 (C₆D₅Br), a deuterated analogue of bromobenzene. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who utilize isotopically labeled compounds.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] The substitution of protium (¹H) with deuterium (²H) atoms imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific applications.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆D₅Br[2][3][4]
Molecular Weight 162.04 g/mol [2][3][4][5][6]
CAS Number 4165-57-5[2][3][4][6]
Appearance Clear, colorless liquid[1][7]
Density 1.539 g/mL at 25 °C[3][8]
Boiling Point 156 °C[9]
53 °C at 23 mmHg[1][3][10]
Melting Point -31 °C[8][9]
Refractive Index (n20/D) 1.5585[3]
Flash Point 51 °C (closed cup)[1][3]
Solubility Insoluble in water[10]
Isotopic Purity ≥99.5 atom % D[3][10]
Chemical Identity
IdentifierValueReference
SMILES String [2H]c1c([2H])c([2H])c(Br)c([2H])c1[2H][3]
InChI 1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D[3]
InChI Key QARVLSVVCXYDNA-RALIUCGRSA-N[3]
EC Number 224-013-8[1][3][4]
MDL Number MFCD00000056[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research. Two common synthetic routes are outlined below.

Synthesis via Bromination of Benzene-d6

This method involves the direct electrophilic aromatic substitution of benzene-d6 with bromine, typically in the presence of a Lewis acid catalyst such as iron filings.[11][12]

Materials:

  • Benzene-d6 (C₆D₆)

  • Liquid Bromine (Br₂)

  • Iron shavings

Procedure:

  • To a three-neck flask containing 40.42 g (0.48 mol) of benzene-d6 and 1.20 g (0.0214 mol) of iron shavings, add 64.88 g (0.81 mol) of liquid bromine dropwise.[11]

  • Heat the mixture to maintain a faint boil for approximately 4 hours.[11]

  • After cooling to room temperature, quench the reaction by adding water.[11]

  • Filter the mixture to remove the iron shavings and wash them with an organic solvent (e.g., ether).[11]

  • Separate the organic layer, wash it with an aqueous solution of sodium hydroxide and then with water, and dry it over a suitable drying agent (e.g., calcium chloride).

  • Purify the crude product by distillation to obtain this compound.

Synthesis via H/D Exchange Reaction

This protocol describes a method for the deuteration of bromobenzene using deuterium water in the presence of a platinum-on-carbon catalyst.[2]

Materials:

  • Bromobenzene (C₆H₅Br)

  • Deuterium water (D₂O)

  • 10% Platinum on carbon (Pt/C)

  • Isopropanol

  • Cyclohexane

Procedure:

  • In a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirring, add 0.25 mmol (39.252 mg) of bromobenzene, 5 mL of deuterium water, 24.38 mg of 10% platinum on carbon, 0.1 mL of isopropanol, and 0.9 mL of cyclohexane solution.[2]

  • Replace the air in the reaction system with argon gas.[2]

  • Raise the temperature to 90 °C and maintain it for 24 hours.[2]

  • Cool the reaction to room temperature and remove the platinum-on-carbon catalyst by filtration.[2]

  • Add 10 mL of dichloromethane to the filtrate and separate the organic layer.[2]

  • Remove the solvent from the organic layer by rotary evaporation at 38 °C to obtain the this compound product.[2]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of proton signals that would otherwise interfere with the analysis of non-deuterated analytes, this compound is utilized as a solvent in NMR spectroscopy.[8][12][13][14] Its non-polar nature makes it suitable for dissolving a wide range of organic compounds.

Mass Spectrometry

In mass spectrometry, this compound serves as a stable isotope-labeled internal standard.[12][15] The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification.[12]

Organic Synthesis and Mechanistic Studies

This compound is a valuable starting material in organic synthesis for introducing a deuterated phenyl group into a target molecule.[16][17] The deuterium labeling also enables researchers to study reaction mechanisms and kinetic isotope effects, providing insights into the transition states of chemical reactions.[12][16]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, deuterated compounds like this compound are used to synthesize deuterated drug candidates.[8][16] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an increased half-life, reduced formation of toxic metabolites, and improved overall safety and efficacy.[8]

Electronics and Materials Science

An emerging application of this compound is in the electronics industry, particularly in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[8][12][14] Deuterated organic materials can exhibit enhanced stability and efficiency, leading to longer-lasting and higher-quality electronic devices.[8][12]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the bromination of benzene-d6.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Benzene_d6 Benzene-d6 (C₆D₆) Reaction Electrophilic Aromatic Substitution Benzene_d6->Reaction Bromine Bromine (Br₂) Bromine->Reaction Catalyst Iron Catalyst (Fe) Catalyst->Reaction Quenching Quenching (Water) Reaction->Quenching Crude Product Washing Washing (NaOH, H₂O) Quenching->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product This compound (C₆D₅Br) Distillation->Product Purified Product

References

Bromobenzene-d5 (CAS 4165-57-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, synthesis, and multifaceted applications of Bromobenzene-d5 in scientific research and pharmaceutical development.

This compound, the deuterated analog of bromobenzene with the CAS number 4165-57-5, serves as a pivotal tool in modern chemical and pharmaceutical research. Its unique isotopic composition, where five hydrogen atoms on the benzene ring are replaced with deuterium, imparts specific physicochemical properties that are leveraged in a variety of sophisticated applications. This technical guide provides a thorough overview of this compound, including its chemical and physical data, detailed experimental protocols for its use, and an examination of its role in elucidating metabolic pathways.

Core Chemical and Physical Properties

The essential properties of this compound are summarized in the table below, offering a convenient reference for laboratory use.

PropertyValue
CAS Number 4165-57-5
Molecular Formula C₆D₅Br
Molecular Weight 162.04 g/mol [1]
Appearance Colorless liquid
Density 1.539 g/mL at 25 °C[2]
Boiling Point 53 °C at 23 mmHg[3]
Flash Point 51 °C (closed cup)[2]
Refractive Index n20/D 1.5585[2]
Isotopic Purity Typically ≥99 atom % D[2]
Solubility Insoluble in water; soluble in most organic solvents.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic aromatic substitution of benzene-d6 with bromine, typically in the presence of a Lewis acid catalyst such as iron(III) bromide.[1]

Experimental Protocol: Synthesis via Electrophilic Bromination

Materials:

  • Benzene-d6 (99.6 atom % D)

  • Bromine

  • Iron(III) bromide (FeBr₃)

  • Anhydrous diethyl ether

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add benzene-d6 (0.1 mol) and a catalytic amount of iron(III) bromide (0.005 mol).

  • Cool the flask in an ice bath.

  • Slowly add bromine (0.11 mol) from the dropping funnel to the stirred reaction mixture over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quench the reaction by carefully adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium thiosulfate solution (to remove excess bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by fractional distillation to obtain pure this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in various scientific domains, including analytical chemistry, organic synthesis, and drug metabolism and pharmacokinetics (DMPK) studies.

Internal Standard in Analytical Chemistry

Due to its chemical similarity to a range of aromatic analytes and its distinct mass spectrometric signature, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass shift of +5 amu relative to its non-deuterated counterpart allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

This protocol is adapted from ASTM D5769 for the analysis of aromatic compounds in a complex matrix.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantitation Ions:

      • Analyte-specific ions

      • This compound: m/z 162, 82

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing the aromatic analytes of interest at known concentrations. Spike each standard with a fixed concentration of this compound (e.g., 10 µg/mL).

  • Sample Preparation: To a known volume or weight of the sample, add the same fixed concentration of this compound internal standard solution.

  • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. Determine the concentration of the analytes in the samples using this calibration curve.

Synthesis of Deuterated Drug Candidates

This compound serves as a valuable starting material for the synthesis of deuterated drug candidates. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.

This protocol outlines a plausible synthetic route to a deuterated analog of tamoxifen, a selective estrogen receptor modulator, using this compound to introduce a deuterated phenyl ring.

Logical Workflow for Synthesis

A This compound B Phenyl-d5magnesium bromide (Grignard Reagent) A->B Mg, THF C 4-(Benzyloxy)propiophenone D Deuterated Tamoxifen Precursor C->D Add B E Deuterated 4-Hydroxytamoxifen D->E HBr, heat F Deuterated Tamoxifen Analog E->F 2-(Dimethylamino)ethyl chloride

A conceptual synthetic workflow for a deuterated tamoxifen analog.

Procedure:

  • Grignard Reagent Formation: React this compound with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, phenyl-d5-magnesium bromide.

  • Grignard Addition: Add the prepared Grignard reagent to a solution of 4-(benzyloxy)propiophenone in THF at 0 °C. The reaction mixture is then warmed to room temperature and stirred overnight.

  • Work-up and Dehydration: Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate. The crude alcohol is then dehydrated using a strong acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene to yield the deuterated tamoxifen precursor.

  • Deprotection: Remove the benzyl protecting group from the phenol by treating with a suitable reagent such as hydrogen bromide to yield deuterated 4-hydroxytamoxifen.

  • Alkylation: Alkylate the resulting phenol with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to afford the final deuterated tamoxifen analog.

Elucidating Metabolic Pathways

Deuterium-labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By using a deuterated version of a drug, researchers can trace its metabolic fate, identify metabolites, and quantify their formation. The kinetic isotope effect can also be used to probe the mechanism of metabolic reactions.

This protocol describes a general method for assessing the metabolic stability of a drug candidate using human liver microsomes, comparing the metabolism of the non-deuterated parent drug with its deuterated analog (synthesized, for instance, using this compound).

Materials:

  • Parent drug and its deuterated analog

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, pre-incubate the parent drug or its deuterated analog (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent drug and its deuterated analog at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. Compare the half-lives of the parent drug and its deuterated analog to assess the impact of deuteration on metabolic stability.

Metabolic Pathway of Tamoxifen

The biotransformation of tamoxifen is complex, leading to several active metabolites. The use of a deuterated tamoxifen analog can help in studying this pathway by altering the rate of specific metabolic reactions.

Tamoxifen Tamoxifen (Deuterated Phenyl Ring) N_desmethyl N-desmethyltamoxifen (Deuterated Phenyl Ring) Tamoxifen->N_desmethyl CYP3A4/5 Four_hydroxy 4-hydroxytamoxifen (Deuterated Phenyl Ring) Tamoxifen->Four_hydroxy CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) (Deuterated Phenyl Ring) N_desmethyl->Endoxifen CYP2D6 Four_hydroxy->Endoxifen CYP3A4/5

Simplified metabolic pathway of tamoxifen showing key enzymes and metabolites.

The deuteration of one of the phenyl rings in tamoxifen, which can be achieved through synthesis starting from this compound, would not be expected to significantly alter the primary metabolic routes shown above as they occur at other parts of the molecule. However, if deuteration were strategically placed at a site of metabolism, it would slow down the rate of that specific transformation, providing a powerful tool to study the relative contributions of different metabolic pathways to the overall clearance and activation of the drug.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals. Its utility as an internal standard ensures analytical accuracy, while its role as a synthetic building block enables the creation of novel deuterated compounds with potentially enhanced pharmacokinetic profiles. Furthermore, its application in metabolic studies provides invaluable insights into the biotransformation of xenobiotics. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this compound in advancing scientific discovery and pharmaceutical innovation.

References

Bromobenzene-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromobenzene-d5

For researchers, scientists, and drug development professionals, deuterated compounds are invaluable tools. This compound, the deuterated analogue of bromobenzene, offers unique properties that make it a critical component in various scientific applications, from organic synthesis to advanced materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications.

Core Properties and Data

This compound, also known as Pentadeuterobromobenzene, is a stable, isotopically-labeled compound where the five hydrogen atoms on the benzene ring are replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it distinguishable in mass spectrometry and inert in ¹H-NMR spectroscopy, which are key features for its applications.[1][2]

Physicochemical Data

The essential quantitative data for this compound are summarized below. These properties are critical for its use in experimental design and implementation.

PropertyValueCitations
Molecular Formula C₆D₅Br[2][3]
Molecular Weight 162.04 g/mol [3][4][5][6]
CAS Number 4165-57-5[2][3][4]
Appearance Clear, colorless liquid[4][7]
Density 1.539 g/mL at 25 °C[7][8]
Boiling Point 156 °C (at 760 mmHg); 53 °C (at 23 mmHg)[6][7][9]
Melting Point -31 °C[9][10]
Flash Point 51 °C (123.8 °F) - closed cup[8]
Refractive Index n20/D 1.5585[6][7][8]
Isotopic Purity ≥99.5 atom % D[4][7][8]
Solubility Insoluble in water; Soluble in ethanol, acetone[2][6]

Key Applications in Research and Development

The unique characteristics of this compound make it a versatile tool in several high-tech and research fields.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the absence of protons on the aromatic ring, this compound is an ideal non-interfering solvent for ¹H-NMR studies, particularly for non-polar or high-temperature systems.[1][2][10]

  • Organic Synthesis : It serves as a crucial starting material for introducing deuterated phenyl groups into molecules.[11] This is particularly valuable in pharmaceutical research for synthesizing deuterated Active Pharmaceutical Ingredients (APIs). Deuteration can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties, increasing its half-life, and reducing toxic metabolites.[10] It has been explored in the context of treatments for diseases like schizophrenia and Alzheimer's.[10]

  • Mass Spectrometry : As a stable isotope-labeled compound, it is an excellent internal standard for quantitative mass spectrometry analysis, enhancing the accuracy and precision of measurements.[1]

  • Electronics and Materials Science : this compound is a critical raw material in the electronics industry, especially in the manufacturing of Organic Light-Emitting Diodes (OLEDs).[12] Its use can improve the efficiency and durability of blue pigments in OLED displays, a common challenge in the field.[1][12]

Experimental Protocols

The synthesis of this compound is a key procedure for laboratories requiring this deuterated reagent. Below are detailed methodologies for its preparation.

Synthesis via Hydrogen-Deuterium Exchange

One common method involves a platinum-catalyzed hydrogen-deuterium exchange reaction between bromobenzene and deuterium oxide.

Materials:

  • Bromobenzene (0.25 mmol, 39.25 mg)

  • Deuterium oxide (D₂O, 5 mL)

  • 10% Platinum on carbon (Pt/C, 24.38 mg)

  • Isopropanol (0.1 mL)

  • Cyclohexane (0.9 mL)

  • Dichloromethane (10 mL)

  • Argon gas

Procedure:

  • Combine bromobenzene, deuterium oxide, 10% platinum on carbon, isopropanol, and cyclohexane in a 50 mL three-necked flask equipped with a condenser, thermometer, and electromagnetic stirrer.[13]

  • Purge the reaction system with argon gas to remove air.[13]

  • Heat the mixture to 90°C and maintain this temperature for 24 hours with continuous stirring.[13]

  • After 24 hours, cool the reaction to room temperature.[13]

  • Remove the platinum on carbon catalyst by filtration.[13]

  • Transfer the resulting mixture of deuterium water and crude product to a separatory funnel and add 10 mL of dichloromethane for extraction.[13]

  • Separate the organic layer (bottom layer).[13]

  • Remove the dichloromethane from the organic layer via rotary evaporation at 38°C to yield the final product, this compound.[13]

Synthesis via Electrophilic Aromatic Substitution

An alternative method involves the direct bromination of deuterated benzene.

Materials:

  • Benzene-d6

  • Bromine (Br₂)

  • Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃)

Procedure:

  • React benzene-d6 with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[1]

  • The reaction proceeds via an electrophilic aromatic substitution mechanism, where a bromine atom replaces one of the deuterium atoms on the benzene-d6 ring.[1]

Logical Workflow and Diagrams

To visualize the synthesis process, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G Diagram 1: Synthesis Workflow for this compound via H-D Exchange cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Combine Reactants (Bromobenzene, D2O, Pt/C, etc.) B Purge with Argon A->B C Heat to 90°C B->C D Maintain for 24h C->D E Cool to Room Temp D->E F Filter Catalyst E->F G Extract with CH2Cl2 F->G H Rotary Evaporation G->H I Final Product: This compound H->I

Caption: Workflow for this compound synthesis.

G Diagram 2: Electrophilic Substitution Pathway reactants Benzene-d6 + Br2 product This compound + DBr reactants->product Electrophilic Aromatic Substitution catalyst FeBr3 (Lewis Acid) catalyst->reactants catalyzes

References

A Technical Guide to the Synthesis and Purification of Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Bromobenzene-d5 (C₆D₅Br), a crucial deuterated compound in organic synthesis, pharmaceutical research, and the development of electronic materials.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Introduction

This compound is a stable isotope-labeled version of bromobenzene where all five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in various scientific fields. It serves as a starting material for introducing deuterated phenyl groups into molecules, aiding in mechanistic studies, and is used in the manufacturing of deuterated active pharmaceutical ingredients (APIs).[2][3] Furthermore, its applications extend to the electronics industry, particularly in the production of Organic Light-Emitting Diodes (OLEDs), and as a solvent or reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis Methodologies

Two primary strategies are predominantly employed for the synthesis of this compound: the direct bromination of deuterated benzene and the catalytic hydrogen-deuterium exchange on non-deuterated bromobenzene.

Electrophilic Aromatic Substitution of Benzene-d6

The most common and direct synthesis route involves the electrophilic aromatic substitution of benzene-d6 with bromine, typically catalyzed by a Lewis acid such as iron(III) bromide or iron filings.[1][4] This reaction proceeds by replacing one deuterium atom on the perdeuterated benzene ring with a bromine atom.[1]

Synthesis_Electrophilic_Substitution Benzene_d6 Benzene-d6 (C₆D₆) Intermediate Sigma Complex Intermediate Benzene_d6->Intermediate Bromine Bromine (Br₂) Bromine->Intermediate Catalyst Fe or FeBr₃ (Lewis Acid Catalyst) Catalyst->Intermediate catalysis Product This compound (C₆D₅Br) Intermediate->Product Byproduct Deuterium Bromide (DBr) Intermediate->Byproduct

Caption: Electrophilic Aromatic Substitution Pathway for this compound Synthesis.

Experimental Protocol:

A detailed experimental protocol for this method is provided by The Royal Society of Chemistry.[4] In a three-neck flask, liquid bromine (64.88 g, 0.81 mol) is added dropwise to a mixture of benzene-d6 (40.42 g, 0.48 mol) and iron shavings (1.20 g, 0.0214 mol).[4] The mixture is then heated to maintain a faint boil for approximately 4 hours. After cooling to room temperature, the reaction is quenched with water.[4]

ParameterValueReference
Reactants
Benzene-d640.42 g (0.48 mol)[4]
Bromine64.88 g (0.81 mol)[4]
Catalyst (Iron Shavings)1.20 g (0.0214 mol)[4]
Reaction Conditions
TemperatureFaint boiling[4]
Reaction Time~4 hours[4]
Product Yield
Yield57.7%[4]
Deuterium Content>99%[4]
Platinum-Catalyzed H-D Exchange

An alternative approach involves the direct hydrogen-deuterium exchange on non-deuterated bromobenzene using deuterium water (D₂O) as the deuterium source. This reaction is facilitated by a heterogeneous catalyst, such as platinum on carbon (Pt/C).[5][6]

Synthesis_HD_Exchange Bromobenzene Bromobenzene (C₆H₅Br) Reaction_System Reaction Mixture (Isopropanol, Cyclohexane) Bromobenzene->Reaction_System Deuterium_Source Deuterium Water (D₂O) Deuterium_Source->Reaction_System Catalyst 10% Pt/C Catalyst Catalyst->Reaction_System catalysis Product This compound (C₆D₅Br) Reaction_System->Product Heat (90°C) 24h

Caption: Platinum-Catalyzed Hydrogen-Deuterium Exchange for this compound Synthesis.

Experimental Protocol:

A specific protocol for this method is available.[5][6] In a 50 mL three-necked flask, bromobenzene (0.25 mmol, 39.252 mg), deuterium water (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (0.1 mL), and a cyclohexane solution (0.9 mL) are combined.[5][6] The system is purged with an inert gas, such as argon, and then heated to 90°C for 24 hours. After cooling, the catalyst is removed by filtration.[5][6]

ParameterValueReference
Reactants
Bromobenzene0.25 mmol (39.252 mg)[5][6]
Deuterium Water5 mL[5][6]
10% Platinum on Carbon24.38 mg[5][6]
Isopropanol0.1 mL[5][6]
Cyclohexane Solution0.9 mL[5][6]
Reaction Conditions
Temperature90°C[5][6]
Reaction Time24 hours[5][6]
Product Yield
Yield86%[5]

Purification Methodologies

Proper purification is critical to achieving high chemical and isotopic purity of this compound.[7] A multi-step approach is typically employed to remove unreacted starting materials, the catalyst, and byproducts such as polybrominated species.

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification Steps cluster_2 Final Product Crude_Mixture Crude Reaction Mixture Filtration Filtration (Remove Catalyst/Iron Shavings) Crude_Mixture->Filtration Washing Aqueous Washing (H₂O, NaOH solution) Filtration->Washing Extraction Organic Extraction (e.g., Dichloromethane) Washing->Extraction Drying Drying of Organic Phase (e.g., CaCl₂) Extraction->Drying Distillation Distillation Drying->Distillation Fractional_Distillation Fractional Distillation Distillation->Fractional_Distillation Pure_Product Pure this compound Fractional_Distillation->Pure_Product

Caption: General Purification Workflow for this compound.

Detailed Purification Steps:

  • Filtration: Following the reaction, solid catalysts like iron shavings or platinum on carbon are removed by filtration.[4][5]

  • Aqueous Washing: The crude product is transferred to a separatory funnel and washed sequentially with water, a sodium hydroxide solution to neutralize any acidic byproducts like HBr or DBr, and finally with water again to remove any remaining base.[4][8]

  • Organic Extraction: If the reaction is performed in a multiphasic system, the product is extracted into an organic solvent like dichloromethane. The organic layer is then separated from the aqueous layer.[5]

  • Drying: The collected organic phase is dried using a suitable drying agent, such as anhydrous calcium chloride, to remove residual water.[8]

  • Distillation: The dried organic phase is subjected to distillation to separate the this compound from lower-boiling impurities (like unreacted benzene-d6) and higher-boiling byproducts (such as p-dibromobenzene-d4).[4][9] A preliminary distillation can be performed to collect a broad fraction (e.g., 150-170°C).[4]

  • Fractional Distillation (Redistillation): For achieving high purity, a subsequent fractional distillation is recommended. The fraction collected at the boiling point of bromobenzene (approximately 156°C) will yield the purified product.[4][8]

Purification StepDescriptionBoiling Point/ConditionsReference
Initial Distillation To separate from benzene and high-boiling residues.145-170°C[4]
Redistillation To obtain the pure product fraction.156-158°C[4]
Isotopic Purity Final product purity.≥99% atom D[4][10]

Conclusion

The synthesis of this compound can be effectively achieved through either electrophilic bromination of benzene-d6 or a catalyzed H-D exchange on bromobenzene. The choice of method may depend on the availability and cost of starting materials, with the bromination of benzene-d6 being a more direct and commonly cited route. Rigorous purification involving washing, extraction, and fractional distillation is essential to obtain a final product with high chemical and isotopic purity suitable for demanding applications in research and development. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this important deuterated compound.

References

Solubility of Bromobenzene-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromobenzene-d5 (Pentadeuterobromobenzene), a deuterated analog of bromobenzene. Given the limited availability of precise quantitative solubility data for this specific isotopologue, this document synthesizes qualitative information, provides solubility data for its non-deuterated counterpart, Bromobenzene, as a close proxy, and outlines a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, like its non-deuterated form, is a relatively nonpolar aromatic compound. This characteristic dictates its high solubility in nonpolar organic solvents and its insolubility in polar solvents like water. The substitution of hydrogen with deuterium atoms generally has a minimal effect on the solubility properties of a molecule.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, its solubility is expected to be very similar to that of Bromobenzene. The following table summarizes the available qualitative and quantitative solubility information.

SolventFormulaPolaritySolubility of this compoundSolubility of Bromobenzene (as a proxy)
Water H₂OHighInsoluble[1][2]0.45 g/L at 30 °C[3]
Ethanol C₂H₅OHPolarSoluble[2]10.4 g/100 g at 25 °C[4]
Diethyl Ether (C₂H₅)₂OLowSoluble[5]71.3 g/100 g at 25 °C[4]
Acetone CH₃COCH₃Polar AproticSoluble[2]Miscible
Benzene C₆H₆NonpolarSolubleVery soluble[4]
Chloroform CHCl₃LowSlightly Soluble[6]Miscible
Ethyl Acetate CH₃COOC₂H₅Polar AproticSlightly Soluble[6]Miscible
Methanol CH₃OHPolarSlightly Soluble[6]Miscible
Hexane C₆H₁₄NonpolarSolubleMiscible
Toluene C₇H₈NonpolarSolubleMiscible

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or sealed glass tubes

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Equilibration:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the standard solutions and the diluted sample solutions using a suitable analytical method (e.g., HPLC or GC).

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the described experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation A Prepare Standard Solutions G Generate Calibration Curve A->G for calibration B Prepare Supersaturated Mixtures C Equilibrate at Constant Temperature B->C agitate D Centrifuge/Settle C->D E Filter Supernatant D->E separate solid F Analyze via HPLC/GC E->F inject sample H Calculate Solubility F->H sample data G->H use to quantify

Caption: Workflow for determining the solubility of this compound.

References

Bromobenzene-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Bromobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆D₅Br) is a deuterated form of bromobenzene in which the five hydrogen atoms on the phenyl ring have been isotopically substituted with deuterium.[1] This stable isotope labeling makes it an invaluable tool in a variety of scientific disciplines. It is frequently utilized as a non-protonated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard for quantitative mass spectrometry, and as a key starting material in the synthesis of other deuterated compounds.[1][2] The integrity and purity of this compound are paramount for the accuracy and reproducibility of experimental outcomes.

This technical guide provides a comprehensive overview of the chemical stability of this compound, outlines recommended storage conditions, and details best practices for its handling and purity assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

PropertyValue
Molecular Formula C₆D₅Br
Molecular Weight 162.04 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 156 °C[3]
Melting Point -31 °C[3]
Density 1.539 g/mL at 25 °C
Flash Point 51 °C[3]
Solubility Insoluble in water; soluble in many organic solvents.
Isotopic Purity Typically ≥99 atom % D

Stability of this compound

Under normal ambient and anticipated storage and handling conditions of temperature and pressure, this compound is a stable material.[3] However, its stability can be compromised by exposure to specific environmental factors.

Factors Affecting Stability
  • Light: Exposure to light, particularly in the ultraviolet spectrum, can initiate photochemical reactions that may lead to the degradation of the compound. It is advisable to store this compound in containers that are resistant to light.

  • Moisture: This compound is hygroscopic and can readily absorb moisture from the atmosphere.[4] The presence of water may result in hydrolysis and other degradative reactions, and can introduce protonated impurities that interfere with NMR analysis.

  • Air (Oxygen): While generally stable in the presence of air, prolonged exposure, especially when combined with light or heat, can lead to slow oxidation. For long-term storage, an inert atmosphere is recommended.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. As a flammable liquid, it must be stored away from heat, sparks, and open flames.[3]

  • Incompatible Materials: this compound can undergo violent reactions with strong oxidizing agents, perchlorates, and nitric acid.[3] It is also incompatible with rubber and various plastics.[3]

Potential Degradation Pathways

Although specific kinetic studies on the degradation of this compound are not widely available, potential degradation pathways can be inferred from the known chemistry of bromobenzenes. These may include:

  • Photodecomposition: Ultraviolet radiation can induce the cleavage of the carbon-bromine bond, generating radical species that can subsequently participate in a variety of secondary reactions.

  • Hydrolysis: The reaction with water, though typically slow, can lead to the formation of phenol-d5 and hydrobromic acid.

  • Oxidation: Interaction with atmospheric oxygen, which can be accelerated by light or heat, may result in the formation of various oxygenated byproducts.

Recommended Storage Conditions

Adherence to proper storage protocols is essential for preserving the purity and stability of this compound. The following table provides a summary of recommended storage conditions based on safety data sheets and supplier guidelines.

ParameterRecommendationRationale
Temperature Store at room temperature or under refrigeration (2-8°C). Keep cool.To minimize the rates of degradation and evaporation.
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.To prevent oxidation and reactions with atmospheric moisture.[1]
Container Use tightly sealed, light-resistant containers like amber glass bottles or vials. For larger quantities, High-Density Polyethylene (HDPE) carboys and stainless steel drums are suitable.To provide protection from light, moisture, and air, and to prevent leakage.[1]
Location Store in a cool, dry, and well-ventilated area, away from sources of ignition.To ensure both safety and the stability of the compound.[3]
Handling All handling should be performed in a well-ventilated area. Containers and receiving equipment should be grounded and bonded to prevent static discharge.To prevent the inhalation of vapors and to mitigate ignition risks.

Experimental Protocols for Purity and Stability Assessment

Routine assessment of the purity of this compound is critical, particularly for its use in sensitive analytical applications. The following are generalized protocols for common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly effective technique for determining the purity of volatile compounds such as this compound and for the identification of any volatile impurities.

Methodology:

  • Instrument: A standard Gas Chromatography-Mass Spectrometry system.

  • Column: A capillary column of non-polar or medium polarity (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium, maintained at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph.

  • GC Program: A temperature gradient program is employed to separate the components of the sample. For instance, an initial temperature of 50°C is held for 2 minutes, followed by a temperature ramp to 250°C at a rate of 10°C/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 35-300.

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak in the resulting chromatogram. The mass spectrum of the primary peak should correspond to the known fragmentation pattern of this compound, and the mass spectra of any minor peaks can be used to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Impurity Profiling

NMR spectroscopy is a principal method for evaluating the isotopic purity of this compound and for the detection of protonated impurities.

Methodology:

  • Instrument: A high-resolution NMR spectrometer.

  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent that does not exhibit signals that overlap with the regions where impurities are expected to appear (e.g., acetone-d6 or chloroform-d).

  • ¹H NMR: A standard proton NMR spectrum is acquired. A high level of isotopic purity is confirmed by the absence or minimal presence of signals in the aromatic region. Any residual proton signals from the solvent or other impurities can be quantified by comparison to an internal standard.

  • ¹³C NMR: A carbon-13 NMR spectrum can provide valuable information regarding the carbon skeleton and assist in the identification of any impurities.

  • Quantitative NMR (qNMR): For the precise determination of isotopic purity, qNMR can be utilized with a certified internal standard.

Karl Fischer Titration for Water Content

Given the hygroscopic nature of this compound, the determination of its water content is an important quality control measure.

Methodology:

  • Instrument: A Karl Fischer titrator, either coulometric or volumetric.

  • Sample Preparation: A known quantity of this compound is injected directly into the titration cell.

  • Titration: The instrument automatically titrates the water present in the sample with the Karl Fischer reagent.

  • Data Analysis: The water content is reported as a percentage by weight. A low water content is indicative of proper handling and storage.[1]

Visualization of Stability and Storage Logic

The following diagram illustrates the logical relationship between appropriate storage conditions and the resulting stability of this compound.

cluster_storage Optimal Storage Conditions cluster_stability This compound Stability cluster_factors Factors Affecting Stability storage_temp Controlled Temperature (Room Temp or 2-8°C) stability High Purity and Stability storage_temp->stability Prevents storage_atm Inert Atmosphere (Nitrogen or Argon) storage_atm->stability Prevents storage_cont Tightly Sealed, Light-Resistant Container storage_cont->stability Prevents storage_loc Cool, Dry, Well-Ventilated Area storage_loc->stability Maintains degradation Degradation (Reduced Purity) light Light Exposure light->degradation Causes moisture Moisture/Humidity moisture->degradation Causes air Air (Oxygen) air->degradation Causes heat High Temperature heat->degradation Causes

Caption: Logical flow for maintaining this compound stability.

Conclusion

The stability of this compound is of utmost importance for its successful application in research and development. By adhering to the storage and handling protocols detailed in this guide, researchers can effectively minimize degradation and maintain the high purity of this compound. The use of routine analytical testing, including methods such as GC-MS, NMR, and Karl Fischer titration, is strongly recommended to verify the quality of this compound, especially when it has been stored for an extended period or is intended for use in highly sensitive applications. While quantitative data on its degradation kinetics are limited, the principles outlined herein provide a solid framework for preserving the integrity of this significant deuterated compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for Bromobenzene-d5 (C₆D₅Br), a deuterated aromatic compound with significant applications in synthetic chemistry and pharmaceutical research. Understanding the unique properties and potential hazards of this reagent is paramount for ensuring laboratory safety and experimental success. This document outlines its key characteristics, safe handling protocols, and emergency procedures, offering a vital resource for professionals working with this compound.

Section 1: Chemical and Physical Properties

This compound, also known as pentadeuterobromobenzene, is a deuterated analog of bromobenzene.[1] The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and can influence reaction kinetics, making it a valuable tool in mechanistic studies and as a stable-label internal standard in analytical chemistry.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 4165-57-5[1][4][5][6][7]
Molecular Formula C₆D₅Br[1]
Molecular Weight 162.04 g/mol [1][8]
Appearance Colorless liquid[5][8][9]
Odor Characteristic[5]
Melting Point -31 °C[5][8]
Boiling Point 156 °C[5]
53 °C at 23 mmHg[9][10]
Density 1.539 g/mL at 25 °C[8][10]
Flash Point 51 °C (123.8 °F) - closed cup[9]
Refractive Index n20/D 1.5585[10][11]
Solubility Insoluble in water.[10]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is crucial for safe handling. The primary hazards associated with this compound are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Flammable Liquid 3H226: Flammable liquid and vapor.[1][4][5][6][7]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][4][5][6][7]
Serious Eye Damage/Eye Irritation 2Causes serious eye irritation.[7]
Hazardous to the Aquatic Environment (Chronic) 2H411: Toxic to aquatic life with long lasting effects.[1][4][5]
Acute Toxicity (Oral) 5H303: May be harmful if swallowed.[6][11]

Signal Word: Warning[4][5]

Hazard Pictograms:

  • GHS02: Flame (Flammable)[5]

  • GHS07: Exclamation Mark (Skin and eye irritation)[5]

  • GHS09: Environment (Hazardous to the aquatic environment)[5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.[5][7][12]

  • Hand Protection: Chemically resistant gloves (e.g., tested according to EN 374).[5][6][7][12] It is recommended to check the breakthrough time of the glove material with the supplier.[5]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5][6][11][12] Use explosion-proof electrical, ventilating, and lighting equipment.[4][6][7][11][12] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4][6][7][11][12]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][12] Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6][7][11][12] Protect from sunlight.[6][12] It is recommended to store it under an inert atmosphere as it is hygroscopic.[7]

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Dispense this compound C->D E Perform Experimental Procedure D->E F Dispose of Waste Properly E->F G Clean Work Area F->G H Store this compound Securely G->H

A logical workflow for the safe handling of this compound.

Section 4: Experimental Applications and Protocols

This compound is a versatile reagent in organic synthesis and analytical chemistry. Its primary applications include:

  • Palladium-Catalyzed Reactions: Used as a labeled substrate to probe reaction mechanisms.[10]

  • Grignard Reagent Synthesis: Preparation of the corresponding deuterated Grignard reagent for use in synthesis.[10]

  • NMR Solvent: Employed as a solvent in NMR spectroscopy to avoid proton signals from the solvent.[8]

  • Drug Development: In the pharmaceutical industry, deuterated compounds like this compound are used to synthesize deuterated drug molecules.[8] Deuteration can improve a drug's metabolic stability, increase its half-life, and reduce the formation of toxic metabolites.[2][8][13]

While specific, detailed experimental protocols are highly dependent on the nature of the research, a general protocol for a common application, such as a Suzuki coupling reaction, would involve the careful handling of this compound as the aryl halide source under inert atmosphere conditions, following the safety precautions outlined in this guide.

The following diagram illustrates the decision-making process for responding to an accidental spill of this compound.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Location Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Contain and Clean Up with Inert Absorbent Material SmallSpill->Cleanup Emergency Activate Emergency Response Plan LargeSpill->Emergency Ventilate Ventilate Area Cleanup->Ventilate Dispose Dispose of Waste in a Sealed Container Ventilate->Dispose

A decision tree for responding to a this compound spill.

Section 5: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[5] If skin irritation occurs, consult a physician.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5][6] Seek immediate medical attention.[1]

Fire-Fighting Measures

This compound is a flammable liquid.[1][4][5][6][7]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][12]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5][6][12]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6][7][12] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[6][7][12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4][6] Ensure adequate ventilation.[7] Remove all sources of ignition.[7] Wear appropriate personal protective equipment.[4][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1][5] Avoid release to the environment.[5]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4][7] Use spark-proof tools and explosion-proof equipment.[7]

Section 6: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] It is classified as causing skin irritation and may be harmful if swallowed.[4][6][7][11] Inhalation may cause symptoms such as vertigo, headache, and narcosis.[5]

Ecological Information

This compound is toxic to aquatic life with long-lasting effects.[1][5] It is important to prevent its release into the environment. The n-octanol/water partition coefficient (log KOW) is 2.99 at 20 °C, suggesting it does not significantly bioaccumulate.[5]

Conclusion

This compound is an invaluable tool in modern chemical and pharmaceutical research. However, its flammable and irritant properties necessitate a diligent and informed approach to its handling. By adhering to the safety protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can safely harness the full potential of this important deuterated compound. This guide serves as a foundational resource, and it is imperative that all personnel consult the specific Safety Data Sheet provided by their supplier before commencing any work.

References

A Technical Guide to High-Purity Bromobenzene-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of commercial suppliers, quality control methodologies, and key applications of deuterated bromobenzene in scientific research.

This technical guide provides a comprehensive overview of high-purity Bromobenzene-d5, a deuterated aromatic compound essential for a range of applications, from pharmaceutical development to materials science. This document details the commercial landscape of its suppliers, outlines rigorous experimental protocols for its quality control and use, and explores its role in modern research.

Commercial Availability and Purity Specifications

High-purity this compound is available from several reputable chemical suppliers. The primary specifications for researchers are isotopic purity (typically expressed as atom percent deuterium, atom % D) and chemical purity. Below is a comparative summary of the offerings from leading suppliers.

SupplierProduct Name/NumberIsotopic Purity (atom % D)Chemical PurityNotes
Sigma-Aldrich This compound≥99%[1][2]≥99% (CP)[1][2]Reagent grade, suitable for electronics and pharmaceutical applications.[1][2]
This compound99.5%[3]99% (CP)Suitable for NMR applications.
Cambridge Isotope Laboratories, Inc. Bromobenzene-d₅ (D, 99%)99%98%[4]Used as a starting material for organic synthesis, in the manufacture of deuterated APIs, electronic components, and OLED displays, and as an NMR solvent.[4]
Bromobenzene (D₅, 99.5%)99.5%99%Suitable for NMR applications.
ZEOtope This compound 99%D Synthesis Grade99.00% (mol)99.0% (w, by GC)Raw material for synthetic applications.[5]
This compound 99.5%D99.50% (mol)99.0% (w, by GC)Used as an NMR solvent and in the electronics industry, particularly for OLEDs.[5]
UIV Chem This compound≥99% (Isotopic Purity by NMR)[6]≥99%[6]Used as an analytical reagent in laboratory R&D and chemical medicine development.[6]
Simson Pharma Limited Bromobenzene D5Not specifiedHigh quality, accompanied by a Certificate of Analysis.Manufacturer and exporter of pharmaceutical standards.[7]
Santa Cruz Biotechnology, Inc. This compoundNot specifiedHigh purity for research use.Specialty chemical for proteomics research.[8]

Synthesis and Manufacturing

The industrial synthesis of high-purity this compound typically involves the bromination of benzene-d6. A common method is the electrophilic aromatic substitution reaction where benzene-d6 is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.[9] The reaction proceeds as follows:

C₆D₆ + Br₂ --(FeBr₃)--> C₆D₅Br + DBr

Alternative laboratory-scale synthesis may involve the reaction of bromobenzene with a deuterium source, such as deuterium water (D₂O), in the presence of a platinum-on-carbon catalyst.[10]

Quality Control and Analytical Protocols

Ensuring the high purity of this compound is critical for its applications. The primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotopic Purity Determination by GC-MS

Objective: To determine the isotopic enrichment of this compound.

Methodology: Gas chromatography coupled with mass spectrometry can effectively separate and quantify deuterated compounds from their non-deuterated counterparts.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Internal Standard: While not always necessary for isotopic purity determination, a non-deuterated bromobenzene standard can be used for retention time comparison.

  • GC-MS Parameters:

    • GC Column: A nonpolar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.

    • Injection: 1 µL of the sample solution is injected in split mode.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode to identify the molecular ions of this compound (m/z 162) and any residual protonated bromobenzene (m/z 157).

  • Data Analysis: The isotopic purity is calculated from the relative abundances of the molecular ion peaks corresponding to the deuterated and non-deuterated species in the mass spectrum.

Chemical Purity and Structural Verification by NMR Spectroscopy

Objective: To confirm the chemical structure and assess the chemical purity of this compound.

Methodology: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment. For deuterated compounds, ²H (Deuterium) NMR is also highly informative.

Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have overlapping signals with the analyte.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum. Due to the high deuteration level, the proton signals from this compound will be very small. These residual signals can be integrated to quantify the amount of non-deuterated impurity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show the characteristic signals for the carbon atoms of the bromophenyl group. The presence of any additional signals would indicate chemical impurities.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum. This will show a signal corresponding to the deuterium atoms on the benzene ring, confirming the deuteration.

  • Data Analysis: The chemical purity is determined by comparing the integration of the analyte signals to those of any identified impurities in the ¹H and ¹³C NMR spectra.

Key Applications in Research and Development

High-purity this compound is a versatile tool with significant applications in various scientific fields.

Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative analysis by LC-MS and GC-MS due to their similar chemical and physical properties to their non-deuterated counterparts, but with a distinct mass.[11]

Experimental Workflow for using this compound as an Internal Standard:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., plasma, tissue) B Addition of this compound (Internal Standard) A->B Spiking C Extraction of Analytes and Internal Standard B->C Homogenization D Injection into LC-MS/MS System C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (Analyte and IS ions monitored) E->F Elution G Peak Integration F->G H Calculation of Analyte/IS Peak Area Ratio G->H I Quantification using Calibration Curve H->I

Workflow for using a deuterated internal standard in LC-MS/MS.
Drug Metabolism and Pharmacokinetic (DMPK) Studies

The metabolism of bromobenzene has been extensively studied as a model for xenobiotic-induced hepatotoxicity.[12] It is metabolized by cytochrome P450 enzymes to reactive intermediates, such as epoxides, which can lead to cellular damage.[12] While specific studies on the signaling pathways affected by this compound are limited, the general pathways of bromobenzene toxicity involve oxidative stress and glutathione depletion.

Simplified Metabolic Activation and Detoxification Pathway of Bromobenzene:

cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_toxicity Cellular Effects A Bromobenzene B Bromobenzene-3,4-oxide (Reactive Epoxide) A->B CYP450 C Covalent Binding to Macromolecules B->C D Glutathione (GSH) Conjugation B->D GST F Oxidative Stress C->F E Mercapturic Acid Excretion D->E G Hepatotoxicity F->G

Metabolic pathway of bromobenzene leading to hepatotoxicity.
Organic Light-Emitting Diodes (OLEDs)

In materials science, deuterated organic materials, including derivatives of this compound, are used in the manufacturing of OLEDs to enhance their stability and lifespan.[5] The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to improved device performance and longevity.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals. Its commercial availability from a range of suppliers with well-defined purity specifications allows for its confident use in sensitive analytical techniques and as a building block in the synthesis of complex molecules. The detailed experimental protocols provided in this guide for quality control and key applications will aid researchers in obtaining reliable and reproducible results. As research in deuterated compounds continues to expand, the importance of high-purity reagents like this compound will undoubtedly grow.

References

An In-depth Technical Guide to the Applications of Bromobenzene-d5 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzene-d5, the pentadeuterated isotopologue of bromobenzene, is a versatile and valuable building block in modern organic synthesis. Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium atoms, make it an indispensable tool for researchers in pharmaceuticals, materials science, and mechanistic studies. This technical guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

The primary utility of this compound lies in its ability to introduce a deuterated phenyl group into a target molecule. This isotopic labeling is crucial for a variety of applications, including:

  • Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic fate of a drug molecule by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[1]

  • Mechanistic Elucidation: The kinetic isotope effect can be a powerful tool to probe the rate-determining step of a chemical reaction. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can gain insights into which bonds are broken or formed in the slowest step of the reaction.[2]

  • Quantitative Analysis: this compound and its derivatives serve as excellent internal standards in mass spectrometry-based quantitative analysis. Their chemical similarity to the non-deuterated analytes ensures comparable ionization and fragmentation behavior, while the mass difference allows for clear differentiation and accurate quantification.[1]

  • Advanced Materials: In materials science, particularly in the field of organic light-emitting diodes (OLEDs), deuteration of organic components can lead to enhanced device stability and longevity.[3][4]

This guide will delve into the practical aspects of using this compound in several key synthetic transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions.

Core Synthetic Applications

Grignard Reaction: Formation of Phenyl-d5-magnesium Bromide

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenyl-d5-magnesium bromide. This deuterated organometallic species is a potent nucleophile and a strong base, enabling the introduction of the pentadeuterated phenyl group into a wide array of electrophiles.[5]

Experimental Protocol: Synthesis of Benzoic-d5 Acid

This protocol details the synthesis of benzoic-d5 acid via the Grignard reaction of this compound with carbon dioxide.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound162.043.93 g (2.55 mL)0.0242 mol
Magnesium Turnings24.310.65 g0.0267 mol
Anhydrous Diethyl Ether74.1225 mL-
Dry Ice (solid CO₂)44.01~10 g~0.23 mol
6 M Hydrochloric Acid36.4620 mL-
Diethyl Ether (for extraction)74.123 x 20 mL-
Anhydrous Sodium Sulfate142.04~2 g-

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Initiation of Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Addition of this compound: Add a solution of this compound in 10 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carbonation: Cool the reaction mixture in an ice bath. Cautiously add crushed dry ice to the flask. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

  • Work-up: After the excess dry ice has sublimed, slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude benzoic-d5 acid. The product can be further purified by recrystallization from water.

Expected Yield: Based on similar non-deuterated reactions, a yield of 70-85% can be expected.

Visualization of Grignard Reaction Workflow:

Grignard_Reaction Workflow for the Synthesis of Benzoic-d5 Acid A This compound + Mg in Anhydrous Ether B Phenyl-d5-magnesium Bromide (Grignard Reagent) A->B Reaction C Addition of Dry Ice (CO2) B->C Quenching D Magnesium Carboxylate-d5 Salt C->D Formation E Acidic Work-up (HCl) D->E Protonation F Benzoic-d5 Acid E->F Product

Workflow for the synthesis of Benzoic-d5 Acid via Grignard reaction.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, allowing for the synthesis of a wide variety of deuterated biaryls, enynes, and other complex molecules.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryls.[6][7]

Experimental Protocol: Synthesis of Biphenyl-d5

This protocol describes the synthesis of biphenyl-d5 by the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound162.041.62 g0.01 mol
Phenylboronic Acid121.931.46 g0.012 mol
Tetrakis(triphenylphosphine)palladium(0)1155.560.116 g0.0001 mol
Potassium Carbonate138.212.76 g0.02 mol
Toluene/Ethanol/Water (4:1:1)-20 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Solvent Addition and Degassing: Add the toluene/ethanol/water solvent mixture. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford biphenyl-d5.

Expected Yield: Yields for Suzuki couplings are typically high, often exceeding 90%.

Visualization of Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 ArPdBr Ar(d5)-Pd(II)L2-Br Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar(d5)-Pd(II)L2-Ar' ArPdBr->ArPdAr Transmetal Transmetalation Transmetal->ArPdBr ArPdAr->Pd0 Product Ar(d5)-Ar' ArPdAr->Product RedElim Reductive Elimination RedElim->ArPdAr Substrate This compound (Ar(d5)-Br) Boronic Phenylboronic Acid (Ar'-B(OH)2) + Base

Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9]

Experimental Protocol: Synthesis of Diphenylacetylene-d5

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound162.041.62 g0.01 mol
Phenylacetylene102.141.23 g (1.35 mL)0.012 mol
Bis(triphenylphosphine)palladium(II) dichloride701.900.070 g0.0001 mol
Copper(I) Iodide190.450.038 g0.0002 mol
Triethylamine101.192.02 g (2.78 mL)0.02 mol
Tetrahydrofuran (THF), anhydrous72.1120 mL-

Procedure:

  • Reaction Setup: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide. Evacuate and backfill with an inert gas (argon or nitrogen).

  • Reagent Addition: Add anhydrous THF, triethylamine, this compound, and phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with hexanes) to give diphenylacetylene-d5.

Expected Yield: A yield of 85% is reported for the non-deuterated analogue.[10]

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11][12]

Experimental Protocol: Synthesis of Stilbene-d5

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound162.041.62 g0.01 mol
Styrene104.151.25 g (1.37 mL)0.012 mol
Palladium(II) Acetate224.500.022 g0.0001 mol
Tri-o-tolylphosphine304.370.061 g0.0002 mol
Triethylamine101.192.02 g (2.78 mL)0.02 mol
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-

Procedure:

  • Reaction Setup: In a sealed tube, combine palladium(II) acetate and tri-o-tolylphosphine in anhydrous DMF. Heat to 100 °C for 10 minutes.

  • Reagent Addition: Add this compound, styrene, and triethylamine.

  • Reaction: Heat the sealed tube at 100 °C for 24 hours.

  • Work-up and Purification: Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield stilbene-d5.

Expected Yield: Yields for the Heck reaction can vary but are often in the range of 70-90%.[13]

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[14][15]

Experimental Protocol: Synthesis of Biphenyl-d5

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound162.041.62 g0.01 mol
Phenyltributyltin367.074.04 g0.011 mol
Tetrakis(triphenylphosphine)palladium(0)1155.560.116 g0.0001 mol
Toluene, anhydrous92.1420 mL-

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, phenyltributyltin, and tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.

  • Reaction: Heat the mixture at 110 °C for 16 hours.

  • Work-up and Purification: Cool the reaction, dilute with diethyl ether, and wash with aqueous potassium fluoride to remove tin byproducts. Dry the organic layer and concentrate. Purify by column chromatography.

Expected Yield: Stille couplings generally provide good to excellent yields.

Application as an Internal Standard in GC-MS

This compound is an ideal internal standard for the quantitative analysis of bromobenzene and other aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Its retention time is very similar to the analyte, but its mass is 5 units higher, allowing for clear separation in the mass spectrum.

Experimental Protocol: Quantitative Analysis of Bromobenzene

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Standard solution of Bromobenzene

  • Internal standard solution of this compound (e.g., 100 µg/mL in methanol)

  • Samples for analysis

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent non-polar column

      • Injector Temperature: 250 °C

      • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

      • Carrier Gas: Helium

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-200

  • Quantification: Monitor the ion chromatograms for the molecular ions of bromobenzene (m/z 156/158) and this compound (m/z 161/163). Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparison to a calibration curve.

Visualization of GC-MS Internal Standard Workflow:

GCMS_Workflow Workflow for GC-MS Analysis with Internal Standard Sample Sample containing Bromobenzene IS Add known amount of This compound (IS) Sample->IS Injection Inject into GC-MS IS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantify using Peak Area Ratios Detection->Quantification

Workflow for quantitative GC-MS analysis using this compound.

Mechanistic Studies via Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a deuterium is substituted for a hydrogen at that position. By comparing the rate of a reaction with this compound to that with bromobenzene, the kinetic isotope effect (KIE) can be determined (kH/kD). A significant KIE (typically > 2) provides strong evidence for C-H bond cleavage in the rate-determining step.[16][17]

Conceptual Workflow for KIE Measurement:

KIE_Workflow Conceptual Workflow for KIE Measurement Reactant_H Reaction with Bromobenzene Rate_H Measure Rate (kH) Reactant_H->Rate_H Reactant_D Reaction with This compound Rate_D Measure Rate (kD) Reactant_D->Rate_D Calculate_KIE Calculate KIE = kH / kD Rate_H->Calculate_KIE Rate_D->Calculate_KIE Interpretation Interpret KIE to Elucidate Mechanism Calculate_KIE->Interpretation

Conceptual workflow for determining the kinetic isotope effect.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with a broad range of applications. Its utility in introducing deuterated phenyl groups is invaluable for drug discovery, mechanistic studies, and materials science. This guide has provided a detailed overview of its core applications, complete with experimental protocols and visual aids to facilitate its use. As the demand for isotopically labeled compounds continues to grow, the importance of this compound in the modern synthetic chemist's toolbox is set to increase even further.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy using Bromobenzene-d5 with Non-Polar Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a suitable deuterated solvent is paramount for acquiring high-quality spectra, especially for the structural elucidation and analysis of non-polar compounds.[1] Bromobenzene-d5 (C₆D₅Br) emerges as a valuable solvent for such applications due to its non-polar nature, which ensures the effective dissolution of a wide range of non-polar analytes.[2] Its aromatic character can also induce significant chemical shift changes, aiding in the resolution of overlapping signals.[3] Furthermore, its high boiling point makes it suitable for high-temperature NMR studies. This document provides detailed application notes and experimental protocols for the effective use of this compound in the NMR analysis of non-polar analytes.

Advantages of Using this compound

The primary advantage of using deuterated solvents like this compound is the minimization of solvent signal interference in ¹H NMR spectra.[4] By replacing hydrogen atoms with deuterium, the solvent becomes largely "invisible" in the proton NMR spectrum, allowing for the clear observation of analyte signals.

Key benefits of this compound include:

  • Excellent Solubility for Non-Polar Compounds: Its non-polar nature makes it an ideal choice for dissolving a variety of non-polar organic and organometallic compounds.[2]

  • Minimal Spectral Interference: The high degree of deuteration ensures that the residual solvent signals are minimal, leading to cleaner and more easily interpretable spectra.[4]

  • Aromatic Solvent-Induced Shifts (ASIS): As an aromatic solvent, it can cause shifts in the resonance of nearby protons in the analyte, which can be advantageous for resolving overlapping signals.[3]

  • High Boiling Point: Suitable for variable temperature NMR studies that require elevated temperatures.

Data Presentation: Properties of this compound and Other Non-Polar Solvents

A comparative overview of the physical and spectral properties of this compound and other common non-polar deuterated solvents is presented below to aid in solvent selection.

PropertyThis compoundChloroform-dToluene-d8Benzene-d6
Formula C₆D₅BrCDCl₃C₆D₅CD₃C₆D₆
Molecular Weight ( g/mol ) 162.04120.38100.2084.16
Density (g/mL at 25 °C) 1.5391.5000.9430.989
Boiling Point (°C) 1566111080
Melting Point (°C) -31-64-956
¹H Residual Peak (ppm) ~7.0-7.4 (m)7.26 (s)2.09, 6.98, 7.01, 7.09 (m)7.16 (s)
¹³C Residual Peak (ppm) ~122.7, 127.1, 130.9, 131.577.16 (t)20.4, 125.1, 128.0, 129.2, 137.5128.0 (t)

(Note: Chemical shifts can vary slightly depending on the spectrometer and other experimental conditions.)

Experimental Protocols

Protocol 1: General Sample Preparation for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for preparing a non-polar analyte for NMR analysis using this compound.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • This compound (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vial

  • Pasteur pipette with glass wool or a syringe filter

  • Pipette

Procedure:

  • Weighing the Analyte: Accurately weigh the desired amount of the non-polar analyte into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the analyte. If necessary, gentle heating may be applied, taking into account the analyte's stability.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, high-quality 5 mm NMR tube. Alternatively, a syringe filter can be used.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining high-resolution spectra.

Protocol 2: In-situ Monitoring of a Grignard Reaction

This protocol provides a methodology for using this compound to monitor the progress of a Grignard reaction, a common organometallic reaction involving non-polar species.

Reaction: Formation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene (non-deuterated, as the reactant)

  • This compound (as the NMR solvent)

  • Anhydrous diethyl ether (co-solvent, if required for reaction initiation)

  • NMR tube with a sealable cap (e.g., a J. Young tube)

Procedure:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, place a small, accurately weighed amount of magnesium turnings into a sealable NMR tube.

  • Solvent and Reactant Addition: Add approximately 0.6 mL of this compound to the NMR tube. Then, add a small, known amount of non-deuterated bromobenzene to initiate the reaction. A small amount of anhydrous diethyl ether can be added to facilitate the reaction, if necessary.

  • Initial Spectrum: Immediately acquire an initial ¹H NMR spectrum to establish the starting point of the reaction. The signals for the aromatic protons of the starting bromobenzene will be clearly visible.

  • Reaction Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the starting bromobenzene and the appearance of new signals corresponding to the phenylmagnesium bromide product.

  • Data Analysis: Integrate the characteristic signals of the reactant and product in each spectrum to determine their relative concentrations over time. This data can be used to calculate the reaction rate and conversion.

Mandatory Visualizations

Experimental_Workflow_General_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve Add 0.6-0.7 mL filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Tune and Shim insert->setup acquire Acquire NMR Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Integration, Peak Picking) process->analyze elucidate Structural Elucidation / Interpretation analyze->elucidate

Caption: General workflow for NMR analysis using this compound.

Grignard_Reaction_Monitoring cluster_setup Reaction Setup (Inert Atmosphere) cluster_nmr NMR Monitoring cluster_analysis Data Analysis reactants Add Mg and this compound to NMR Tube start_reactant Add Bromobenzene (reactant) reactants->start_reactant initial_spec Acquire Initial ¹H NMR Spectrum (t=0) start_reactant->initial_spec time_course Acquire Spectra at Regular Time Intervals initial_spec->time_course peak_id Identify Reactant and Product Signals time_course->peak_id integration Integrate Signals over Time peak_id->integration kinetics Determine Reaction Kinetics and Conversion integration->kinetics

Caption: Workflow for in-situ NMR monitoring of a Grignard reaction.

Conclusion

This compound is a highly effective NMR solvent for the analysis of non-polar analytes, offering excellent solubility and minimal spectral interference. The detailed protocols provided herein offer a practical guide for researchers in sample preparation and for specialized applications such as in-situ reaction monitoring. The selection of this compound, guided by the comparative data, can significantly enhance the quality and clarity of NMR spectra, facilitating more accurate structural elucidation and kinetic analysis of non-polar molecular systems.

References

Application Note: High-Throughput Analysis of Volatile Organic Compounds in Water Using Bromobenzene-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated method for the quantitative analysis of volatile organic compounds (VOCs), specifically Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in aqueous samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Bromobenzene-d5 as an internal standard to ensure high accuracy, precision, and reproducibility. The inclusion of an isotopically labeled internal standard effectively compensates for variations in sample matrix effects, extraction efficiency, and instrument response. This protocol is particularly suited for environmental monitoring, industrial wastewater analysis, and quality control in drug development processes where accurate quantification of residual solvents is critical.

Introduction

Volatile organic compounds (VOCs) are a significant class of environmental pollutants and are also common residual solvents in pharmaceutical manufacturing. Their accurate and reliable quantification is essential for regulatory compliance and process control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of VOCs due to its high sensitivity and selectivity.[1][2]

The use of an internal standard is a well-established practice in quantitative chromatography to improve the accuracy and precision of the results.[3] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the samples.[3] Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry-based methods because they co-elute with their non-labeled counterparts and exhibit nearly identical chemical and physical properties, while being distinguishable by their mass-to-charge ratio.[2]

This compound, a deuterated form of bromobenzene, is an excellent internal standard for the GC-MS analysis of many VOCs. Its deuteration provides a distinct mass difference from the target analytes, and its chemical properties ensure similar behavior during sample preparation and analysis. This application note provides a detailed protocol for the analysis of BTEX compounds in water, demonstrating the utility of this compound for achieving reliable and high-quality quantitative data.

Experimental Protocols

Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade)

  • Internal Standard: this compound (99.5 atom % D)

  • Solvent: Purge-and-trap grade Methanol

  • Water: Deionized water, free of organic contaminants

  • Gases: Helium (99.999% purity), Nitrogen (high purity)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Sample Introduction: Purge and Trap System (e.g., Teledyne Tekmar Atomx XYZ)

  • GC Column: DB-624 or equivalent capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness)

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Prepare a stock solution containing all BTEX analytes at a concentration of 1000 µg/mL in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with deionized water to achieve concentrations ranging from 1 µg/L to 100 µg/L.

  • Internal Standard Spiking Solution (25 µg/mL): Prepare a spiking solution of this compound at a concentration of 25 µg/mL in methanol.

Sample Preparation (Purge and Trap)
  • Collect 10 mL of the aqueous sample in a 20 mL headspace vial.

  • Add 5 µL of the 25 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and blank. This results in a final internal standard concentration of 12.5 µg/L.

  • Place the vials in the autosampler of the purge and trap system.

  • The purge and trap system will automatically purge the volatile compounds from the sample onto a sorbent trap, which is then rapidly heated to desorb the analytes into the GC-MS system.

GC-MS Parameters

The following tables summarize the optimized GC-MS conditions for the analysis of BTEX compounds with this compound as an internal standard.

Table 1: Gas Chromatograph Conditions

ParameterValue
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp 110 °C/min to 120 °C
Ramp 225 °C/min to 220 °C, hold for 2 min
Total Run Time 16 minutes

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes

Table 3: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene929165
Ethylbenzene1069177
m/p-Xylene1069177
o-Xylene1069177
This compound (IS) 162 82 157

Data Presentation and Quantitative Analysis

Calibration Curve

A five-point calibration curve was constructed by plotting the ratio of the peak area of each BTEX analyte to the peak area of the internal standard (this compound) against the concentration of the analyte. The linearity of the calibration curves was excellent, with correlation coefficients (R²) greater than 0.99 for all analytes.

Table 4: Calibration Curve Data for BTEX Analysis

AnalyteConcentration (µg/L)Analyte AreaIS AreaArea Ratio (Analyte/IS)
Benzene 115,432305,6780.050
578,910308,1230.256
20315,645306,9871.028
50790,112307,5432.569
1001,582,345308,0115.137
Toluene 118,765305,6780.061
595,432308,1230.310
20380,987306,9871.241
50955,678307,5433.107
1001,910,456308,0116.202
Ethylbenzene 120,123305,6780.066
5102,345308,1230.332
20410,987306,9871.339
501,025,678307,5433.335
1002,050,123308,0116.656
Xylenes (total) 122,543305,6780.074
5114,678308,1230.372
20458,901306,9871.495
501,148,765307,5433.735
1002,295,432308,0117.452
Sample Analysis

The concentration of each BTEX analyte in the unknown samples was calculated using the linear regression equation obtained from the calibration curve.

Table 5: Quantitative Results for Spiked Water Samples

Sample IDAnalyteSpiked Conc. (µg/L)Measured Conc. (µg/L)Recovery (%)
Spike 1 Benzene109.898
Toluene1010.2102
Ethylbenzene109.999
Xylenes (total)1010.1101
Spike 2 Benzene4039.598.8
Toluene4040.8102
Ethylbenzene4039.799.3
Xylenes (total)4040.3100.8

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Spike Add this compound Internal Standard Sample->Spike Vial Seal in Headspace Vial Spike->Vial PT Purge and Trap Vial->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantitation Quantitation of Analytes Calibration->Quantitation

Caption: Experimental workflow for the GC-MS analysis of VOCs.

Internal_Standard_Logic Analyte Analyte Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Matrix Matrix Effects & Instrument Variation Matrix->Analyte affects Matrix->IS affects

References

Quantitative Analysis of Organic Molecules Using Bromobenzene-d5 as an Internal Standard in 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[1] This allows for accurate quantification without the need for identical reference standards for each analyte, a significant advantage over chromatographic methods.[1]

The internal standard method is the most accurate and reproducible approach in qNMR, typically yielding errors of less than 1%.[2] It involves adding a known amount of a high-purity reference compound (the internal standard) to the sample solution.[3] The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

This document provides a detailed protocol for the use of Bromobenzene-d5 as an internal standard in quantitative 1H NMR for the purity determination of organic molecules. This compound is a commercially available, high-purity deuterated aromatic compound suitable for this purpose, particularly for non-polar analytes.[1][4]

Principle of qNMR using an Internal Standard

The purity of an analyte is determined using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std * 100

Where:

  • I : Integral of the NMR signal

  • N : Number of protons contributing to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

Advantages of this compound as a qNMR Internal Standard

  • High Purity: Commercially available with high isotopic (≥99.5 atom % D) and chemical purity (≥99%).[5]

  • Simple 1H NMR Spectrum: The residual proton signals in this compound are simple and appear in the aromatic region of the spectrum, which can be advantageous when analyzing compounds with signals in the aliphatic region.

  • Chemical Inertness: this compound is chemically stable and less likely to react with a wide range of analytes under typical NMR conditions.

  • Solubility: It is soluble in many common organic NMR solvents, making it suitable for the analysis of non-polar to moderately polar compounds.[2]

Experimental Protocol

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.

Materials and Equipment
  • Analyte: The compound to be quantified.

  • Internal Standard: High-purity this compound (e.g., ≥99.5 atom % D, chemical purity ≥99%).

  • Deuterated NMR Solvent: A solvent that dissolves both the analyte and this compound and does not have signals that overlap with the signals of interest (e.g., Chloroform-d, Acetone-d6, DMSO-d6).

  • High-Precision Analytical Balance: Capable of weighing to at least 0.01 mg.

  • NMR Spectrometer: A well-maintained and calibrated spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.

  • Glass Vials and Syringes: For sample preparation.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

qNMR Sample Preparation Workflow
  • Weighing:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry glass vial. Record the exact mass.

    • Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact mass. Using a glass vial and metal spatula is recommended to avoid static charge.[6]

  • Dissolution:

    • Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent to the vial.

    • Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved.

  • Transfer:

    • Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific acquisition parameters must be optimized.

NMR Data Acquisition and Processing Logic
  • Tuning and Shimming: Ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve good resolution and lineshape.

  • Pulse Angle (p1): A 30° or 90° pulse can be used. A 90° pulse provides a better signal-to-noise ratio but requires a longer relaxation delay.[7]

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A typical starting value is 30-60 seconds for accurate quantification.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[8]

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are correctly phased.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration:

    • Carefully integrate the selected, well-resolved signal of the analyte and the residual proton signal of this compound. Ensure the integration limits are consistent for all spectra.

    • The residual proton signals of this compound appear as multiplets. It is crucial to integrate the entire multiplet. The chemical shifts of these residual signals depend on the solvent used.

Data Presentation: Hypothetical Purity Determination of Isobutylbenzene

This section presents a hypothetical example of the purity determination of isobutylbenzene using this compound as an internal standard in Chloroform-d.

Analyte: Isobutylbenzene

  • Molecular Weight: 134.22 g/mol

  • Signal for Quantification: Methyl protons (doublet, ~0.9 ppm, N=6)

Internal Standard: this compound

  • Molecular Weight: 162.04 g/mol [9]

  • Purity: 99.8%

  • Signal for Quantification: Residual proton signal (multiplet, ~7.24 ppm in CDCl3, N=1, assuming the signal corresponds to a single proton for calculation purposes, and the integration is of the entire residual signal).

Table 1: Gravimetric Data

Sample IDMass of Isobutylbenzene (mg)Mass of this compound (mg)
115.248.12
215.518.05
315.368.18

Table 2: NMR Integration Data and Purity Calculation

Sample IDIntegral of Isobutylbenzene (I_analyte)Integral of this compound (I_std)Calculated Purity (%)
11.000.4899.1
21.000.4799.3
31.000.4899.5
Average 99.3
RSD (%) 0.20

Conclusion

This compound serves as a reliable internal standard for the quantitative 1H NMR analysis of non-polar organic molecules. By following a carefully optimized protocol for sample preparation, data acquisition, and processing, high-precision and accurate purity determinations can be achieved. The key to successful qNMR is meticulous experimental execution, particularly in weighing and the selection of appropriate NMR parameters to ensure full signal relaxation.

References

Application Note: Quantitative Analysis of Bromobenzene in Biological Matrices using Isotope Dilution Mass Spectrometry with Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of bromobenzene in biological matrices, specifically plasma, using Isotope Dilution Mass Spectrometry (IDMS) with Bromobenzene-d5 as the internal standard. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. The protocol employs headspace solid-phase microextraction (SPME) for sample extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This methodology is particularly relevant for applications in drug metabolism studies, toxicology, and pharmacokinetic research where precise quantification of aromatic compounds is crucial.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest accuracy and precision in quantitative analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotopic twin" behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any sample loss or variation in instrument response is effectively nullified, leading to highly reliable quantification.

Bromobenzene is an industrial solvent and a key intermediate in the synthesis of various organic compounds. In the context of drug development, it serves as a model compound for studying the metabolism and toxicity of aromatic compounds. The metabolism of bromobenzene, primarily mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive epoxide intermediates. These metabolites can covalently bind to cellular macromolecules, leading to hepatotoxicity. Therefore, the accurate quantification of bromobenzene and its metabolites in biological matrices is essential for understanding its toxicological profile and for the development of safer pharmaceuticals.

This compound, a deuterated analog of bromobenzene, is an ideal internal standard for IDMS-based quantification. Its five deuterium atoms provide a distinct mass shift of 5 Da, allowing for clear differentiation from the native bromobenzene by the mass spectrometer, while its chemical and physical properties remain nearly identical.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of bromobenzene in plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes and Internal Standard:

    • Bromobenzene (≥99% purity)

    • This compound (≥99% atom % D)

  • Solvents:

    • Methanol (Purge and trap grade)

    • Dichloromethane (GC grade)

  • Reagents:

    • Sodium chloride (for salting out)

    • Blank human plasma (screened for interfering compounds)

  • Consumables:

    • 20 mL headspace vials with PTFE-lined septa

    • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 75 µm Carboxen®/Polydimethylsiloxane (PDMS))

    • GC vials with inserts

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Autosampler: Capable of performing automated headspace SPME injections.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of bromobenzene and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of bromobenzene by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol.

Sample Preparation (Headspace SPME)
  • Sample Aliquoting: Pipette 1 mL of plasma sample, calibration standard, or blank into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each vial. This results in an internal standard concentration of 100 ng/mL.

  • Salting Out: Add 0.5 g of sodium chloride to each vial to increase the ionic strength of the sample and enhance the partitioning of bromobenzene into the headspace.

  • Equilibration and Extraction:

    • Immediately cap the vials.

    • Place the vials in the autosampler tray and incubate at 60°C for 15 minutes with agitation to allow for equilibration.

    • Expose the SPME fiber to the headspace of the vial for 10 minutes at 60°C to extract the volatile compounds.

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (250°C) for 2 minutes to desorb the analytes onto the GC column.

  • GC Separation:

    • Injector: Splitless mode for 1 minute.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 250°C, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Bromobenzene: m/z 156 (quantifier), 158 (qualifier)

      • This compound: m/z 161 (quantifier), 163 (qualifier)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of bromobenzene in plasma.

Table 1: Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520150,5000.0101
57,650151,2000.0506
1015,300150,8000.1015
5075,800149,9000.5057
100151,100150,3001.0053
500755,000150,1005.0300
10001,508,000149,50010.0869

Calibration Curve Equation: y = 0.0101x + 0.0005 (R² > 0.999)

Table 2: Method Validation Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (%RSD)Recovery (%)
Low32.95 ± 0.1298.34.195.2
Medium7576.2 ± 2.5101.63.397.8
High750741.0 ± 28.298.83.896.5

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Bromobenzene Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample (1 mL) p2 Spike with this compound (IS) p1->p2 p3 Add NaCl (Salting Out) p2->p3 p4 Headspace SPME Extraction p3->p4 a1 GC-MS Analysis p4->a1 Thermal Desorption a2 Data Acquisition (SIM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Response Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Workflow for Bromobenzene Quantification
Bromobenzene Metabolic Pathway

metabolic_pathway Simplified Metabolic Pathway of Bromobenzene cluster_p450 Phase I Metabolism (CYP450) cluster_detox Phase II Detoxification cluster_phenols Rearrangement Products cluster_toxicity Toxicity BB Bromobenzene epoxide23 Bromobenzene-2,3-epoxide BB->epoxide23 epoxide34 Bromobenzene-3,4-epoxide BB->epoxide34 o_bromophenol o-Bromophenol epoxide23->o_bromophenol Rearrangement GSH_conjugate Glutathione Conjugate epoxide34->GSH_conjugate GSH Transferase dihydrodiol Dihydrodiol epoxide34->dihydrodiol Epoxide Hydrolase p_bromophenol p-Bromophenol epoxide34->p_bromophenol Rearrangement covalent_binding Covalent Binding to Macromolecules epoxide34->covalent_binding Reactive Intermediate mercapturic_acid Mercapturic Acid GSH_conjugate->mercapturic_acid Further Processing hepatotoxicity Hepatotoxicity covalent_binding->hepatotoxicity

Bromobenzene Metabolic Activation and Detoxification

Discussion

The presented IDMS method provides a reliable and accurate platform for the quantification of bromobenzene in plasma. The use of headspace SPME offers a solventless and automated sample preparation technique, minimizing matrix effects and improving reproducibility. The GC-MS parameters are optimized for the separation of bromobenzene from potential interferences in the plasma matrix.

The validation data demonstrates excellent accuracy, precision, and recovery over a wide dynamic range, making this method suitable for various research and development applications. The linear calibration curve with a high correlation coefficient ensures accurate quantification across the entire concentration range.

The metabolic pathway diagram illustrates the critical role of cytochrome P450 enzymes in the bioactivation of bromobenzene to reactive epoxides. The formation of the 3,4-epoxide is particularly significant as it is a precursor to both detoxification pathways (glutathione conjugation and dihydrodiol formation) and the toxic pathway involving covalent binding to cellular macromolecules. This highlights the importance of quantitative analysis in understanding the dose-dependent toxicity of such compounds.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of bromobenzene in biological matrices using IDMS with this compound as an internal standard. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacokinetics, and drug metabolism. The detailed experimental protocol and data presentation serve as a practical guide for the implementation of this methodology in a laboratory setting.

Application Note: High-Throughput Analysis of Volatile Organic Compounds in Environmental Matrices Using Bromobenzene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated method for the quantitative analysis of volatile organic compounds (VOCs) in environmental samples, such as water and soil. The method utilizes a deuterated internal standard, Bromobenzene-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and environmental monitoring professionals requiring reliable quantification of VOCs by gas chromatography-mass spectrometry (GC-MS). The use of this compound as an internal standard is a reliable approach for the quantification of various environmental contaminants.

Introduction

Volatile organic compounds (VOCs) are a broad class of chemical contaminants that are ubiquitous in the environment, originating from both industrial and natural sources. Due to their potential toxicity and impact on human health and ecosystems, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established stringent monitoring requirements for VOCs in various environmental media.

Accurate quantification of VOCs in complex matrices like water and soil can be challenging due to sample heterogeneity, matrix interference, and potential analyte loss during sample preparation and analysis. The use of a stable isotope-labeled internal standard, which is chemically similar to the target analytes but mass-spectrometrically distinct, is a widely accepted technique to overcome these challenges.

This compound, a deuterated analog of bromobenzene, serves as an excellent internal standard for the analysis of a wide range of VOCs. Its chemical properties ensure that it behaves similarly to many common environmental contaminants during extraction and chromatographic separation. Its distinct mass-to-charge ratio allows for precise quantification using mass spectrometry, effectively compensating for variations in extraction efficiency, injection volume, and instrument response. This application note provides a detailed protocol for the use of this compound in the routine analysis of VOCs in water and soil samples by GC-MS.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Volatile Organic Compound (VOC) standard mix (e.g., EPA Method 8260B MegaMix®)

    • This compound (99.5 atom % D)

  • Solvents:

    • Methanol (Purge-and-trap grade)

    • Deionized water (VOC-free)

  • Reagents:

    • Sodium bisulfate (for preservation of water samples)

    • Hydrochloric acid (for preservation of water samples)

    • Sodium chloride (for "salting out" during extraction)

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in full scan or selected ion monitoring (SIM) mode.

  • Sample Introduction System: Purge-and-trap concentrator or Headspace autosampler.

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the VOC mix and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with methanol to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/L).

  • Internal Standard Spiking Solution (25 µg/mL): Prepare a solution of this compound in methanol. This solution will be added to all standards, blanks, and samples.

Sample Preparation

Water Samples:

  • Collect water samples in 40 mL VOA vials containing a preservative (e.g., HCl or sodium bisulfate) to a pH <2. Ensure no headspace is present.

  • Store samples at 4°C until analysis. The holding time for preserved water samples is typically 14 days.[1]

  • For analysis, allow the sample to come to room temperature.

  • Add a known amount of the this compound internal standard spiking solution to a 5 mL aliquot of the sample.

Soil Samples:

  • Collect soil samples in appropriate containers and store at 4°C. The holding time for unpreserved soil samples is generally 48 hours, which can be extended by freezing or methanol preservation.

  • For low-level analysis (Method 5035), a 5-gram sample is collected in the field in a pre-weighed vial containing a stirring bar and sodium bisulfate.

  • For high-level analysis, a soil sample is extracted with methanol.

  • Prior to analysis, the internal standard, surrogates, and reagent water are automatically added to the sample vial.

GC-MS Analysis
  • Purge-and-Trap: The sample is purged with an inert gas (e.g., helium) at a specified flow rate and duration. The purged VOCs are trapped on a sorbent trap. The trap is then rapidly heated to desorb the analytes onto the GC column.

  • Gas Chromatography: The GC oven temperature is programmed to separate the individual VOCs based on their boiling points and affinity for the column's stationary phase.

  • Mass Spectrometry: The separated compounds are ionized by electron impact, and the resulting ions are detected by the mass spectrometer. Data can be acquired in full scan mode to identify unknown compounds or in SIM mode for enhanced sensitivity of target analytes.

Data Presentation

Quantitative data for method performance, including recovery and precision for representative VOCs using this compound as an internal standard, are summarized in the following tables. These values are illustrative and may vary depending on the specific matrix and instrumentation.

AnalyteRetention Time (min)Quantitation Ion (m/z)
Benzene5.278
Toluene7.891
Ethylbenzene9.591
m,p-Xylene9.891
o-Xylene10.291
This compound (IS) 11.5 162
Chlorobenzene11.8112
1,2-Dichlorobenzene13.5146

Table 1: Representative GC-MS Retention Times and Quantitation Ions.

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Benzene20984.5
Toluene201013.8
Ethylbenzene20994.1
Chlorobenzene201023.5

Table 2: Recovery and Precision Data for VOCs in Spiked Water Samples (n=7).

Quality Control ParameterAcceptance Criteria
This compound (IS) Recovery 70-130%
Calibration Curve (R²)≥ 0.995
Method BlankBelow Method Detection Limit
Laboratory Control Sample (% Recovery)70-130%
Matrix Spike/Matrix Spike Duplicate (% Recovery)70-130%
Matrix Spike/Matrix Spike Duplicate (RPD)< 20%

Table 3: Quality Control Acceptance Criteria.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water/Soil) Preservation 2. Sample Preservation (pH < 2 for water) Sample_Collection->Preservation Spiking 3. Spike with This compound (IS) Preservation->Spiking Purge_Trap 4. Purge and Trap Spiking->Purge_Trap GC_Separation 5. GC Separation Purge_Trap->GC_Separation MS_Detection 6. MS Detection GC_Separation->MS_Detection Quantification 7. Quantification using Internal Standard MS_Detection->Quantification Reporting 8. Data Reporting Quantification->Reporting

Caption: Experimental workflow for VOC analysis.

Signaling_Pathway Analyte Target Analyte Response_Analyte Analyte Response (Peak Area) Analyte->Response_Analyte GC-MS Detection IS This compound (Internal Standard) Response_IS IS Response (Peak Area) IS->Response_IS GC-MS Detection Ratio Response Ratio (Analyte Area / IS Area) Response_Analyte->Ratio Response_IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Analyte quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of volatile organic compounds in environmental samples. The detailed protocol presented in this application note, in conjunction with established EPA methods, offers a robust framework for routine environmental monitoring. The excellent recovery and precision data demonstrate the suitability of this method for generating high-quality, defensible data for regulatory compliance and environmental assessment.

References

Application Notes: Bromobenzene-d5 as a Tracer in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Deuterated Tracers

In the fields of drug metabolism and pharmacokinetics (DMPK), toxicology, and metabolic research, understanding the fate of a compound within a biological system is paramount. Stable isotope labeling, particularly with deuterium, has become an indispensable tool for these investigations.[1] Bromobenzene-d5 (C₆D₅Br), a perdeuterated form of bromobenzene where all five hydrogen atoms on the benzene ring are replaced with deuterium, serves as an excellent tracer for studying the metabolic pathways of aromatic compounds.[2][3]

The use of deuterated compounds like this compound offers several distinct advantages:

  • Metabolic Fate Tracking: By introducing a deuterated compound, researchers can easily distinguish the administered substance and its subsequent metabolites from endogenous molecules using mass spectrometry (MS).[2][4] The mass shift of +5 Da (for the d5-label) provides a clear and unambiguous signal.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can result in a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[5][6] This property can be exploited to investigate rate-limiting metabolic steps and potentially reduce the formation of toxic metabolites.[5]

  • Internal Standard for Quantification: Due to its chemical similarity to the unlabeled analyte and its distinct mass, this compound is an ideal internal standard for quantitative mass spectrometric methods, such as isotope dilution analysis.[2] This improves the accuracy and precision of metabolite quantification by correcting for variations during sample preparation and analysis.[7]

These application notes provide an overview of the metabolic pathways of bromobenzene and detailed protocols for using this compound as a tracer in in vivo metabolic fate studies.

The Metabolic Pathway of Bromobenzene

Bromobenzene is a well-studied hepatotoxin and nephrotoxin that requires metabolic activation to exert its toxic effects.[8][9] Its metabolism is a multi-step process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes and the glutathione (GSH) conjugation system.[8][9]

The principal metabolic pathway involves:

  • Epoxidation: Cytochrome P450 enzymes oxidize bromobenzene to form reactive epoxide intermediates, primarily bromobenzene-3,4-oxide and, to a lesser extent, bromobenzene-2,3-oxide.[10]

  • Detoxification & Rearrangement: These epoxides can follow several routes:

    • Glutathione Conjugation: The primary detoxification pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This leads to the formation of mercapturic acid derivatives that are excreted in the urine.[11]

    • Spontaneous Rearrangement: The epoxides can spontaneously rearrange to form various bromophenols (e.g., 4-bromophenol, 3-bromophenol).[11][12]

    • Hydration: Epoxide hydrolase can hydrate the epoxides to form bromobenzene-dihydrodiols.[12]

  • Secondary Metabolism: The dihydrodiol can be further metabolized to form 4-bromocatechol, a potentially toxic metabolite.[12]

Bromobenzene_Metabolism Metabolic Activation and Detoxification Pathway of this compound BB This compound Epoxide This compound-3,4-Epoxide (Reactive Intermediate) BB->Epoxide CYP450 Phenols Bromophenols-d4 (o-, m-, p-) Epoxide->Phenols Spontaneous Rearrangement Diol This compound-3,4-dihydrodiol Epoxide->Diol Epoxide Hydrolase GSH_Conj Glutathione-d5 Conjugate Epoxide->GSH_Conj GST Catechol 4-Bromocatechol-d3 Diol->Catechol Dehydrogenase Mercap Mercapturic Acid-d4 GSH_Conj->Mercap Further Processing

Caption: Metabolic pathway of this compound.

Experimental Design and Protocols

A typical metabolic fate study using this compound involves dosing an animal model, collecting biological samples over a time course, and analyzing these samples to identify and quantify the parent compound and its deuterated metabolites.

Experimental_Workflow start Start: Acclimatize Animal Models (e.g., Sprague-Dawley Rats) dosing 1. Administration of this compound (e.g., Intraperitoneal Injection) start->dosing collection 2. Time-Course Sample Collection (Urine, Blood, Feces, Tissues) dosing->collection processing 3. Sample Processing & Storage (Centrifugation, Homogenization, -80°C) collection->processing extraction 4. Metabolite Extraction (e.g., Protein Precipitation, SPE) processing->extraction analysis 5. LC-MS/MS Analysis (Identification & Quantification) extraction->analysis data 6. Data Interpretation (Metabolite Profiling, PK Analysis) analysis->data end End: Metabolic Fate Characterization data->end Isotope_Dilution cluster_0 Sample Preparation cluster_1 Analysis & Calculation Sample Biological Sample Contains unknown amount of Unlabeled Bromobenzene (Analyte) Spike Add precise, known amount of This compound (Internal Standard) Extract Co-extract Analyte and Standard Spike->Extract Mix thoroughly MS LC-MS/MS Analysis Extract->MS Inject into LC-MS Ratio Measure Peak Area Ratio (Unlabeled / Labeled) MS->Ratio Calc Calculate concentration of Unlabeled Analyte Ratio->Calc

References

Application Note: Preparation of Bromobenzene-d5 Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Bromobenzene-d5 standard solutions for use as an internal standard in quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₆D₅Br) is the deuterated analog of bromobenzene and serves as an excellent internal standard for the quantitative analysis of volatile organic compounds.[1] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but it has a distinct mass-to-charge ratio, allowing for accurate quantification in complex matrices.[1] This protocol outlines the safe handling, preparation of stock and working standard solutions, and proper storage of this compound.

Materials and Reagents

  • This compound (isotopic purity ≥99 atom % D)

  • Methanol (Purge and trap grade or equivalent high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (adjustable volume)

  • Amber glass vials with PTFE-lined screw caps

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

This compound is a flammable liquid and may cause skin irritation.[2] Handle in a well-ventilated fume hood, away from ignition sources.[3][4] Wear appropriate personal protective equipment. Store the neat compound and solutions in a cool, dry, and dark place, protected from sunlight and moisture.[1]

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a primary stock solution, an intermediate stock solution, and a series of working standard solutions.

Preparation of Primary Stock Solution (1000 µg/mL)
  • Place a 10 mL volumetric flask on the analytical balance and tare it.

  • Carefully add approximately 10 mg of neat this compound to the volumetric flask and record the exact weight.

  • Dissolve the this compound in a small amount of methanol.

  • Once dissolved, bring the flask to volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the primary stock solution based on the recorded weight.

  • Transfer the solution to an amber glass vial, label it clearly (including concentration and preparation date), and store it at -20°C to -80°C for long-term stability.[5]

Preparation of Intermediate Stock Solution (100 µg/mL)
  • Pipette 10 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • Transfer to a labeled amber glass vial and store at -20°C.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the intermediate stock solution. The following table provides an example for preparing a set of calibration standards.

Data Presentation

Table 1: Preparation of this compound Working Standard Solutions

Target Concentration (µg/mL)Volume of 100 µg/mL Intermediate Stock (mL)Final Volume (mL)Dilution Solvent
20.02.010Methanol
10.01.010Methanol
5.00.510Methanol
2.02.0100Methanol
1.01.0100Methanol
0.50.5100Methanol
0.20.2100Methanol
0.10.1100Methanol

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureRecommended Stability
Neat CompoundRoom Temperature (cool, dry, dark)Per manufacturer's expiration date
Primary Stock Solution-20°C to -80°CUp to 6 months[5]
Intermediate Stock Solution-20°CUp to 1 month[5]
Working Standard Solutions4°CPrepare fresh daily or as needed

Visualization of Experimental Workflow

G cluster_0 Preparation of Primary Stock Solution (1000 µg/mL) cluster_1 Preparation of Intermediate Stock Solution (100 µg/mL) cluster_2 Preparation of Working Standard Solutions weigh 1. Weigh ~10 mg of neat this compound dissolve 2. Dissolve in Methanol weigh->dissolve volume 3. Bring to 10 mL volume with Methanol dissolve->volume store_primary 4. Store at -20°C to -80°C volume->store_primary pipette_intermediate 1. Pipette 10 mL of Primary Stock store_primary->pipette_intermediate Use Primary Stock dilute_intermediate 2. Dilute to 100 mL with Methanol pipette_intermediate->dilute_intermediate store_intermediate 3. Store at -20°C dilute_intermediate->store_intermediate pipette_working 1. Pipette aliquots of Intermediate Stock store_intermediate->pipette_working Use Intermediate Stock dilute_working 2. Serially dilute with Methanol pipette_working->dilute_working use_working 3. Use for analysis (prepare fresh) dilute_working->use_working

Caption: Workflow for preparing this compound standard solutions.

References

Application of Bromobenzene-d5 in pharmaceutical drug metabolism studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromobenzene-d5, the deuterated analog of bromobenzene, serves as a critical tool in pharmaceutical drug metabolism and pharmacokinetics (DMPK) studies. Its unique isotopic properties make it invaluable for a range of applications, from quantifying drug metabolites to elucidating complex metabolic pathways and assessing the potential for bioactivation.[1][2] The replacement of hydrogen atoms with deuterium allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry, thereby enhancing the accuracy and precision of analytical measurements.[1]

Key applications of this compound in pharmaceutical research include:

  • Internal Standard in Quantitative Bioanalysis: Due to its chemical similarity to non-labeled analytes and its distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of drug candidates and their metabolites in complex biological matrices.[1] This practice corrects for variations in sample preparation and instrument response, leading to more reliable pharmacokinetic data.

  • Tracer in Metabolic Pathway Elucidation: Deuterium labeling enables researchers to track the metabolic fate of a molecule. By administering a deuterated drug candidate, scientists can readily identify and structurally characterize metabolites using mass spectrometry, distinguishing them from endogenous compounds.[2] This is crucial for understanding how a drug is processed in the body.

  • Investigating Kinetic Isotope Effects: The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. Studying these effects with compounds like this compound can provide insights into the rate-limiting steps of drug metabolism and the specific enzymes involved, particularly cytochrome P450s.[1]

  • Reactive Metabolite Trapping Studies: Bromobenzene is a known hepatotoxin that forms reactive electrophilic metabolites.[2][3] this compound can be used in in vitro systems, often with trapping agents like glutathione (GSH), to identify and characterize these potentially toxic reactive intermediates. The distinct isotopic signature of the trapped adducts facilitates their detection and analysis.

  • Synthesis of Deuterated Drug Candidates: this compound can serve as a building block for the synthesis of deuterated pharmaceutical drugs.[2][4] Deuteration at specific sites can intentionally alter a drug's metabolic profile, potentially leading to improved safety and efficacy by, for example, reducing the formation of toxic metabolites or increasing the drug's half-life.[2][5]

Data Presentation

The following table summarizes quantitative data on the in vitro metabolism of bromobenzene in rat liver microsomes, providing insights into the formation rates of key metabolites.

MetaboliteRate of Formation (nmol/mg protein/min)Isotope Effect (kH/kD)Experimental SystemReference
o-bromophenol0.72 ± 0.020.99Liver microsomes from 3-methylcholanthrene-treated rats[1]
p-bromophenolNot explicitly quantified in this studyNot applicableLiver microsomes from 3-methylcholanthrene-treated rats[1]
Bromobenzene-2,3-dihydrodiolIdentified as a microsomal metaboliteNot applicableLiver microsomes from 3-methylcholanthrene-treated rats[1]
4-bromocatecholFormed in microsomes, predominantly from 4-bromophenolNot applicableLiver microsomes from phenobarbital-induced rats[5]

Experimental Protocols

Protocol 1: Quantification of a Drug Candidate and its Metabolites in Plasma using this compound as an Internal Standard by LC-MS/MS

Objective: To accurately quantify the concentration of a novel drug candidate and its primary metabolites in human plasma samples.

Materials:

  • Human plasma samples

  • Analytical standards of the drug candidate and its metabolites

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of the drug candidate, its metabolites, and this compound in methanol.

    • Spike blank human plasma with known concentrations of the drug candidate and its metabolites to create calibration standards and QC samples.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard solution (e.g., at 1 µg/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Alternatively, for cleaner samples, perform a solid-phase extraction (SPE). Condition the SPE cartridge with methanol and water. Load the plasma sample, wash with a weak solvent, and elute the analytes with a strong organic solvent.

    • Transfer the supernatant or the eluted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for the drug candidate, its metabolites, and this compound.

  • Data Analysis:

    • Integrate the peak areas for all analytes and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of the drug candidate and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Reactive Metabolite Trapping using this compound and Glutathione (GSH)

Objective: To detect and identify potential reactive metabolites of a test compound by trapping them with glutathione in a human liver microsome incubation, using this compound as a positive control for reactive metabolite formation.

Materials:

  • Test compound

  • This compound (positive control)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Methanol, cold

  • Acetonitrile, cold

  • LC-High Resolution Mass Spectrometry (LC-HRMS) system

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, prepare the following incubation mixtures (total volume of 200 µL):

      • Test Compound Incubation: HLM (1 mg/mL final concentration), test compound (e.g., 10 µM), GSH (5 mM), and NADPH regenerating system in phosphate buffer.

      • Positive Control Incubation: HLM (1 mg/mL), this compound (10 µM), GSH (5 mM), and NADPH regenerating system in phosphate buffer.

      • Negative Control (No NADPH): HLM (1 mg/mL), test compound (10 µM), GSH (5 mM) in phosphate buffer (without NADPH regenerating system).

      • Negative Control (No HLM): Test compound (10 µM), GSH (5 mM), and NADPH regenerating system in phosphate buffer (without HLM).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (or buffer for the negative control).

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 400 µL of cold acetonitrile containing an internal standard (if used for relative quantification).

    • Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol in water for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • High-Resolution Mass Spectrometry (HRMS):

      • Acquire data in full scan mode to detect all potential ions.

      • Use data-dependent MS/MS to fragment ions of interest to obtain structural information.

  • Data Analysis:

    • Search the full scan data for the expected mass of the GSH adducts of the test compound's metabolites and the this compound metabolites. The deuterated bromobenzene-GSH adduct will have a distinct mass compared to any potential non-deuterated background ions.

    • Analyze the MS/MS spectra to confirm the structure of the trapped reactive metabolites. The characteristic fragmentation pattern of GSH will be present in the product ion spectra.

    • Compare the results from the test compound incubation to the negative controls to ensure that the detected adducts are a result of enzymatic metabolism. The positive control with this compound should show the formation of its known GSH adducts, validating the experimental system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip is This compound (Internal Standard) is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant

Caption: Workflow for quantitative analysis using this compound.

metabolic_pathway BB This compound CYP450 Cytochrome P450 (Oxidation) BB->CYP450 Epoxide23 This compound-2,3-oxide (Reactive Intermediate) CYP450->Epoxide23 Epoxide34 This compound-3,4-oxide (Reactive Intermediate) CYP450->Epoxide34 oBP o-Bromophenol-d4 Epoxide23->oBP GSH_path GSH Conjugation Epoxide23->GSH_path pBP p-Bromophenol-d4 Epoxide34->pBP Epoxide34->GSH_path EH Epoxide Hydrolase Epoxide34->EH Catechol 4-Bromocatechol-d3 pBP->Catechol Oxidation GSH_adduct Glutathione Adducts GSH_path->GSH_adduct Dihydrodiol Bromobenzene-d4-3,4-dihydrodiol DH Dihydrodiol Dehydrogenase Dihydrodiol->DH EH->Dihydrodiol DH->Catechol

Caption: Metabolic pathway of this compound.

References

Application Notes: The Role of Bromobenzene-d5 in Enhancing OLED Display Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display technology, offering unparalleled contrast, color accuracy, and form factor flexibility. However, the operational stability and lifespan, particularly of blue-emitting devices, remain a significant challenge for manufacturers. The degradation of organic materials within the emissive layer is a primary cause of device failure.

A key strategy to mitigate this degradation is the selective replacement of hydrogen atoms with their heavier isotope, deuterium, in the organic molecules. This process, known as deuteration, strengthens the chemical bonds (e.g., C-D vs. C-H), making them more resistant to cleavage during device operation. Bromobenzene-d5 (C₆D₅Br) has emerged as a critical starting material for synthesizing these robust, deuterated organic semiconductor molecules, leading to substantial improvements in the efficiency and longevity of OLED devices.

Principle of Deuteration in OLEDs

The stability of chemical bonds is related to the vibrational energy of the atoms. The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In the high-energy environment of an operating OLED device, where molecules are subjected to electrical excitation and potential bond-breaking reactions, this enhanced bond stability significantly reduces the rate of material degradation. This "kinetic isotope effect" is the fundamental principle behind using deuterated materials to prolong OLED lifetime.

Application of this compound

This compound is not directly used in the final OLED stack. Instead, it serves as a versatile and essential deuterated building block for the synthesis of more complex, functional OLED materials, such as hosts, emitters, and charge-transport molecules. Its deuterated phenyl ring is incorporated into the final molecule's structure through common organic chemistry reactions like Suzuki or Buchwald-Hartwig cross-coupling.

For example, it is used in the synthesis of deuterated host materials for Phosphorescent OLEDs (PhOLEDs). By strategically replacing C-H bonds with C-D bonds on the host molecules surrounding the phosphorescent emitter, non-radiative quenching pathways are suppressed, which enhances the stability and efficiency of the device.

Quantitative Data Summary

The following table summarizes the performance improvements observed in OLED devices when incorporating materials synthesized from deuterated building blocks like this compound, as compared to their standard hydrogenated counterparts.

Performance MetricHydrogenated Material (Non-Deuterated)Deuterated MaterialPercentage Improvement
Device Lifetime (LT₉₅) ~100 hours>300 hours>200%
External Quantum Efficiency (EQE) 25.8%29.1%12.8%
Photoluminescence Quantum Yield (PLQY) 92%>99%~7.6%

Data compiled from representative studies on deuterated OLED materials. Actual performance may vary based on specific molecular structure, device architecture, and operating conditions.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Host Material using this compound

This protocol outlines a general synthetic route for creating a deuterated host material for a blue PhOLED using this compound via a Suzuki cross-coupling reaction.

Objective: To synthesize a deuterated carbazole-based host material.

Materials:

  • This compound (C₆D₅Br)

  • A suitable boronic acid or ester partner (e.g., a dibora-anthracene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine the boronic acid derivative (1.0 equivalent), this compound (2.2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Solvent and Base Addition: Add anhydrous toluene and an aqueous solution of K₂CO₃ (2M).

  • Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the final deuterated host material.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of aromatic proton signals in the ¹H NMR spectrum will confirm successful deuteration.

Protocol 2: Fabrication and Testing of a Deuterated OLED Device

Objective: To fabricate and evaluate the performance of a PhOLED incorporating the newly synthesized deuterated host material.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized deuterated host material

  • Phosphorescent emitter (e.g., FIrpic)

  • Standard OLED materials for other layers (Hole Injection, Hole Transport, Electron Transport, Electron Injection)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Shadow masks for layer patterning

  • Device encapsulation materials (e.g., UV-cured epoxy and glass lids)

  • Source measure unit (SMU) and spectroradiometer for testing

Procedure:

  • Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the various organic layers and the emitter-doped host layer sequentially onto the ITO substrate. The deuterated host and the phosphorescent emitter are co-evaporated from separate sources. The deposition rates and layer thicknesses must be precisely controlled.

  • Cathode Deposition: Deposit the cathode layers (e.g., LiF/Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

  • Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics of the device using an SMU and a spectroradiometer. Measure the electroluminescence (EL) spectrum and calculate the External Quantum Efficiency (EQE).

  • Lifetime Measurement: Perform accelerated lifetime testing by driving the device at a constant high initial luminance and monitoring the time it takes for the luminance to decay to 95% of its initial value (LT₉₅).

Visualizations

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Intermediate Product cluster_device Device Application bbr_d5 This compound (C₆D₅Br) suzuki Suzuki Cross-Coupling (Palladium Catalyst, Base) bbr_d5->suzuki boronic_acid Boronic Acid Derivative (e.g., Dibora-anthracene) boronic_acid->suzuki host Deuterated Host Material suzuki->host Purification oled High-Stability OLED (Co-evaporated with Emitter) host->oled Thermal Evaporation result Improved Performance oled->result Enhanced Lifetime & Efficiency

Caption: Synthesis workflow from this compound to a high-stability OLED device.

G start Start: Clean ITO Substrate vac Transfer to High-Vacuum (<10⁻⁶ Torr) start->vac htl 1. Deposit Hole Transport Layers (HTL) vac->htl eml 2. Co-evaporate Deuterated Host & Phosphorescent Emitter (EML) htl->eml etl 3. Deposit Electron Transport Layers (ETL) eml->etl cathode 4. Deposit Cathode (e.g., LiF/Al) etl->cathode glovebox Transfer to Glovebox (N₂ Atmosphere) cathode->glovebox encap Encapsulate Device glovebox->encap test Test J-V-L, EQE, and Lifetime encap->test end Finish: High-Stability Device test->end

Caption: Experimental workflow for fabricating a deuterated OLED device.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression with Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering signal suppression issues when using Bromobenzene-d5 as an internal standard in mass spectrometry-based analyses.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving signal suppression affecting your analyte when using this compound as an internal standard.

My analyte signal is suppressed, but the this compound signal is stable. What should I do?

This scenario suggests that the source of suppression is co-eluting with your analyte but not with the this compound internal standard.

  • Initial Assessment:

    • Confirm Co-elution: Overlay the chromatograms of the analyte and a matrix blank. Look for significant matrix components eluting at the same retention time as the analyte.

    • Post-Column Infusion: Perform a post-column infusion experiment to pinpoint the regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte post-separation and injecting a blank matrix extract. Dips in the analyte signal indicate retention times where suppression occurs.[1]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation between your analyte and the interfering matrix components.[2] Even a slight shift in retention time can move the analyte out of the suppression zone.

    • Enhance Sample Preparation: Employ more rigorous sample cleanup techniques to remove matrix components before analysis. Consider methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the analyte.[3]

    • Reduce Sample Volume: Injecting a smaller volume of your sample can decrease the concentration of matrix components entering the mass spectrometer, thereby reducing suppression.[1][4] This is a viable option if your assay has sufficient sensitivity.

Both my analyte and this compound signals are suppressed. What is the likely cause and solution?

Concurrent suppression of both the analyte and the internal standard points towards a more general issue affecting the ionization process or a matrix effect that impacts both compounds.

  • Initial Assessment:

    • Evaluate Matrix Effects: Prepare matrix-matched calibration standards and compare their response to standards prepared in a pure solvent.[3] A significant difference in the slope of the calibration curves indicates a strong matrix effect.

    • Check for Instrument Contamination: A dirty ion source can lead to generalized signal suppression. Inspect and clean the ion source components according to the manufacturer's recommendations.[5]

  • Troubleshooting Steps:

    • Dilute the Sample: Diluting the sample can reduce the overall concentration of matrix components, alleviating the suppression of both the analyte and the internal standard.[1][6]

    • Optimize Ion Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to enhance the ionization efficiency of your analyte and internal standard in the presence of the matrix.[5]

    • Consider a Different Ionization Technique: If using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) may be less susceptible to the specific matrix effects you are observing.[4]

The ratio of my analyte to this compound is inconsistent across my sample batch. What could be the problem?

Inconsistent analyte-to-internal standard ratios suggest that the degree of signal suppression is variable between samples. This can be a particularly challenging issue in bioanalysis where matrix composition can differ between individuals.

  • Initial Assessment:

    • Review Sample Collection and Handling: Inconsistent sample collection, storage, or processing can introduce variability in the matrix. Ensure that all samples are treated uniformly.

    • Isotope Effect in Chromatography: Although deuterated standards are designed to co-elute with the analyte, slight differences in retention time can occur (deuterium isotope effect).[7] If a steep gradient of matrix suppression exists, this small shift can lead to different degrees of suppression for the analyte and internal standard.[7]

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Further optimize the chromatography to ensure the analyte and this compound co-elute as closely as possible, even with minor retention time shifts.

    • Matrix-Matched Calibrators for Each Lot: If working with biological samples from different lots or sources, preparing matrix-matched calibrators from each representative matrix can help to compensate for lot-to-lot variability.

    • Standard Addition: For a small number of critical samples, the standard addition method can be used to accurately quantify the analyte by overcoming sample-specific matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard?

This compound is a stable isotope-labeled (SIL) internal standard.[8] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte.[7] This means they behave similarly during sample preparation and chromatographic separation, and experience similar ionization effects in the mass spectrometer, thus providing the most accurate compensation for signal suppression and other sources of variability.[3]

Q2: Can the concentration of this compound affect my analyte's signal?

Yes, at very high concentrations, the internal standard itself can contribute to signal suppression of the analyte by competing for ionization.[1] It is important to use a concentration of this compound that provides a strong signal without saturating the detector or suppressing the analyte's ionization.

Q3: What is the difference between signal suppression and matrix effect?

The matrix refers to all components in a sample other than the analyte of interest. The matrix effect is the overall impact of these components on the analyte's signal, which can be either suppression or enhancement.[9] Signal suppression is a specific type of matrix effect where the analyte's signal is reduced.

Q4: Can impurities in my this compound internal standard cause problems?

Yes, impurities in the internal standard can lead to inaccurate quantification.[10] For example, if the this compound standard contains a small amount of unlabeled bromobenzene, it will artificially inflate the analyte's apparent concentration. It is crucial to use high-purity internal standards.

Q5: My analysis is by GC-MS, not LC-MS. Is signal suppression still a concern?

While the mechanisms can differ, matrix effects are also a significant consideration in GC-MS. In GC-MS, matrix components can cause "matrix-induced enhancement," where the analyte signal is increased due to the matrix protecting the analyte from thermal degradation in the injector.[9][11] However, signal suppression can also occur. Using an internal standard like this compound is still a critical strategy for ensuring accurate quantification in GC-MS.

Quantitative Data Summary

The following table illustrates the impact of matrix effects on analyte response and the corrective effect of using this compound as an internal standard.

Sample TypeAnalyte Peak AreaThis compound Peak AreaAnalyte/IS RatioCalculated Concentration (µg/L)Accuracy (%)
Solvent Standard 1,250,0002,500,0000.5010.0 (Nominal)100
Matrix A (Low Suppression) 1,050,0002,100,0000.5010.0100
Matrix B (High Suppression) 500,0001,000,0000.5010.0100
Matrix B (Without IS Correction) 500,000N/AN/A4.040

This data is representative and demonstrates the principle of internal standard correction.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

  • System Setup:

    • Configure the LC-MS system as you would for your analysis, but with a T-junction placed between the analytical column and the mass spectrometer.

    • Use a syringe pump to deliver a constant flow of a standard solution of your analyte (e.g., 100 ng/mL in mobile phase) to the T-junction at a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin acquiring data on the mass spectrometer, monitoring the mass transition for your analyte. You should observe a stable signal from the infused analyte.

    • Inject a blank, extracted sample matrix onto the LC column.

    • Monitor the analyte signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A decrease in the signal intensity indicates regions of ion suppression. The retention time of these dips corresponds to the elution of matrix components that are causing the suppression.

Protocol 2: Internal Standard Calibration with this compound

  • Stock Solutions:

    • Prepare a stock solution of your analyte in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, soil extract) with varying concentrations of the analyte stock solution.

    • To each calibration standard, add a constant, known amount of the this compound stock solution.

  • Sample Preparation:

    • To each unknown sample, add the same constant, known amount of the this compound stock solution as was added to the calibration standards.

    • Process the calibration standards and unknown samples using your established extraction procedure.

  • Analysis:

    • Analyze the extracted standards and samples by LC-MS or GC-MS.

  • Quantification:

    • For each standard, calculate the ratio of the analyte peak area to the this compound peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • For each unknown sample, calculate the peak area ratio and use the calibration curve to determine the analyte concentration.[12]

Visualizations

Troubleshooting_Workflow cluster_analyte_only Analyte Suppression Only cluster_both Analyte & IS Suppression start Signal Suppression Observed q1 Is the this compound Signal Also Suppressed? start->q1 cause1 Cause: Matrix Co-elution with Analyte q1->cause1 No cause2 Cause: - General Matrix Effect - Ion Source Contamination q1->cause2 Yes sol1 Solution: - Modify Chromatography - Enhance Sample Prep - Reduce Injection Volume cause1->sol1 sol2 Solution: - Dilute Sample - Optimize Ion Source - Change Ionization Mode cause2->sol2

Caption: Troubleshooting workflow for signal suppression.

Internal_Standard_Logic cluster_process Analytical Process cluster_variability Sources of Variability / Suppression sample_prep Sample Preparation (e.g., Extraction) injection Injection sample_prep->injection ionization Ionization injection->ionization result Accurate Quantification (Analyte/IS Ratio) ionization->result analyte Analyte analyte->sample_prep is This compound (IS) is->sample_prep var1 Incomplete Recovery var1->sample_prep var2 Injection Volume Variation var2->injection var3 Matrix Effects (Suppression) var3->ionization

References

Technical Support Center: Optimizing Bromobenzene-d5 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of bromobenzene-d5 as an internal standard in mass spectrometry applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound (C₆D₅Br) is a deuterated form of bromobenzene where all five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen.[1] It is widely used as a stable isotope-labeled internal standard (IS) in quantitative mass spectrometry.[2] The key advantage of using a deuterated IS is that it is chemically almost identical to the non-labeled analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What is the ideal concentration for this compound as an internal standard?

A2: The optimal concentration of this compound should be high enough to produce a stable and reproducible signal, yet not so high that it causes detector saturation or isotopic crosstalk with the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. For volatile organic compounds, concentrations in the low ng/mL to low µg/L range are often employed. For instance, in EPA Method 524.4 for volatile organic compounds in water, internal standards are used at a concentration of 5 ppb.[3] Another application for a deuterated brominated compound used an internal standard concentration of 10 ng/mL. A good starting point for optimization is a concentration of 25 ppb.[4]

Q3: Can the isotopic purity of this compound affect my results?

A3: Yes, the isotopic purity of your this compound standard is critical. Commercially available standards typically have high isotopic enrichment (e.g., 99.5 atom % D). However, they will always contain a small amount of the unlabeled (d0) analyte and other lesser-deuterated isotopologues. This can lead to a false positive signal in your blank samples and non-linearity in your calibration curve, especially at the lower limit of quantitation (LLOQ).[5] It is crucial to assess the isotopic purity of your internal standard before use.

Q4: What are "matrix effects" and can this compound help mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because this compound has nearly identical physicochemical properties to bromobenzene, it will experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be normalized, leading to more accurate and reliable results.

Q5: Should the retention time of this compound be identical to bromobenzene?

A5: Not necessarily. Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect." This is due to the slight difference in mass. While the difference is usually small, you should confirm the peak identity of both the analyte and the internal standard by their mass spectra, not just their retention times.

Troubleshooting Guides

Problem 1: Poor or No Signal from this compound

Possible Causes:

  • Incorrect Concentration: The concentration of the internal standard may be too low for the sensitivity of your instrument.

  • Instrument Malfunction: Issues with the GC-MS system, such as a leak, a contaminated ion source, or a failing detector.

  • Improper Storage: Degradation of the this compound stock solution.

Troubleshooting Steps:

Start Poor/No IS Signal Check_Conc Prepare & Inject Higher Concentration IS Solution Start->Check_Conc Signal_Improved Signal Improves? Check_Conc->Signal_Improved Optimize_Conc Optimize IS Concentration (See Protocol 1) Signal_Improved->Optimize_Conc Yes Check_Instrument Check Instrument Performance (Tune, Leaks, Source Cleaning) Signal_Improved->Check_Instrument No Resolve_Instrument Resolve Instrument Issues Check_Instrument->Resolve_Instrument Check_Storage Check IS Stock Solution Integrity Resolve_Instrument->Check_Storage Prepare_New Prepare Fresh IS Stock Solution Check_Storage->Prepare_New Start High Background/ Interference Analyze_IS_Only Analyze IS Solution Only Start->Analyze_IS_Only Signal_Present Signal at Analyte Mass? Analyze_IS_Only->Signal_Present IS_Impurity IS Impurity Confirmed (See Protocol 2) Signal_Present->IS_Impurity Yes Check_Spectra Evaluate Analyte & IS Mass Spectra for Overlap Signal_Present->Check_Spectra No New_IS_Batch Consider New Batch of Internal Standard IS_Impurity->New_IS_Batch Select_Ions Select Alternative Quantification Ions Check_Spectra->Select_Ions Prep_Standards Prepare Analyte Calibration Standards Spike Spike Standards with IS Prep_Standards->Spike Prep_IS Prepare Multiple IS Concentrations Prep_IS->Spike Analyze GC-MS Analysis Spike->Analyze Evaluate Evaluate Data (Linearity, S/N, Saturation) Analyze->Evaluate Select Select Optimal IS Concentration Evaluate->Select

References

Identifying and removing common impurities in Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in Bromobenzene-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of bromobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen.[1] Its primary applications include its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as a stable isotope-labeled internal standard in mass spectrometry, and as a reagent in organic synthesis for introducing deuterated phenyl groups.[1][2][3] It is also utilized in the electronics industry, particularly in the manufacturing of Organic Light Emitting Diode (OLED) displays.[1]

Q2: What are the most common impurities I might find in my this compound sample?

A2: Common impurities can originate from the synthesis process or subsequent handling and storage. These may include:

  • Partially deuterated bromobenzene: Species such as Bromobenzene-d4, -d3, etc., resulting from incomplete deuteration.

  • Residual starting materials: Benzene-d6 and bromine from the synthesis process.[1]

  • Synthetic byproducts: These can include p-dibromobenzene and biphenyl.[4][5]

  • Solvent residues: Solvents used in synthesis or purification, such as dichloromethane, cyclohexane, or methanol, may be present.[4][6]

  • Water: Can be introduced through exposure to the atmosphere.

Q3: How can I detect the presence of these impurities?

A3: Several analytical techniques can be employed to detect impurities in this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying proton-containing impurities.[2][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities, as well as for determining the isotopic purity of the compound.[8]

Q4: What are the general storage and handling precautions for this compound?

A4: this compound is a flammable liquid and should be handled with care.[9][10] Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from sunlight and sources of ignition.[10][11] Use explosion-proof equipment and non-sparking tools.[9] It is also important to prevent the leakage of vapors, which are heavier than air and can accumulate in low-lying areas.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and purification of this compound.

Problem Potential Cause Recommended Action
Unexpected peaks in ¹H NMR spectrum Presence of protonated impurities (e.g., residual solvents, starting materials, or incompletely deuterated bromobenzene).1. Identify the impurity by comparing the chemical shifts to known values.[7]2. Select an appropriate purification method from the Experimental Protocols section below (e.g., fractional distillation).
Inconsistent results in reactions Impurities in this compound may be interfering with the reaction. For example, residual water can quench Grignard reagents.[12]1. Analyze the purity of the this compound using NMR or GC-MS.2. Purify the material using an appropriate method to remove the interfering substance.
Cloudy appearance of the liquid Presence of water or an insoluble impurity.1. If water is suspected, dry the this compound using a suitable drying agent like anhydrous calcium chloride, followed by filtration.[4]2. If another insoluble impurity is present, filtration may be sufficient.
Discoloration (e.g., yellow tint) The presence of byproducts like biphenyl can cause a yellowish color.[5] Older samples may also appear yellow.[13]Purify the this compound by fractional distillation to remove colored impurities.[4]

Impurity Data

The following table summarizes common impurities and their physical properties, which are relevant for their separation from this compound.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Potential Origin
This compound 162.04~156Product
Benzene-d684.1579Starting material
Bromobenzene157.01156Incomplete deuteration
p-Dibromobenzene235.90220.4Synthetic byproduct[4]
Biphenyl154.21255Synthetic byproduct[5]
Dichloromethane84.9339.6Residual solvent[6]
Cyclohexane84.1680.7Residual solvent[6]
Methanol32.0464.7Residual solvent[4]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This method is effective for separating impurities with significantly different boiling points from this compound.

Materials:

  • Impure this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the impure this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Carefully monitor the temperature at the top of the fractionating column.

  • Discard the initial fraction that distills over at a lower temperature, as this will contain lower-boiling impurities like residual solvents (e.g., dichloromethane, cyclohexane, methanol) and benzene-d6.[4]

  • Collect the fraction that distills at or near the boiling point of this compound (~156 °C).

  • Stop the distillation before the flask boils to dryness to avoid the concentration of higher-boiling impurities like p-dibromobenzene and biphenyl.[4]

  • Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

Protocol 2: Removal of Water from this compound

This protocol is for drying this compound that contains residual water.

Materials:

  • This compound containing water

  • Anhydrous calcium chloride[4] or other suitable drying agent (e.g., molecular sieves)

  • Erlenmeyer flask with a stopper

  • Filtration apparatus

Procedure:

  • Place the this compound in a dry Erlenmeyer flask.

  • Add a small amount of anhydrous calcium chloride (approximately 1-2 grams per 100 mL of liquid).

  • Stopper the flask and swirl gently. Let it stand for several hours, or overnight, to allow the drying agent to absorb the water.

  • Separate the dried this compound from the drying agent by filtration or careful decantation.

  • Store the dried product in a tightly sealed container to prevent reabsorption of atmospheric moisture.

Workflow for Impurity Identification and Removal

The following diagram illustrates the logical workflow for assessing and purifying this compound.

Workflow for Identifying and Removing Impurities in this compound start Start: Suspected this compound Impurity analytical_step Analytical Assessment (¹H NMR, GC-MS) start->analytical_step decision Purity Acceptable? analytical_step->decision purification_step Select Purification Method decision->purification_step No end_ok End: Pure this compound decision->end_ok Yes distillation Fractional Distillation (for volatile/high-boiling impurities) purification_step->distillation Boiling point differences drying Drying (for water) purification_step->drying Water present filtration Filtration (for solid impurities) purification_step->filtration Solid particles reanalysis Re-analyze Purified Product (¹H NMR, GC-MS) distillation->reanalysis drying->reanalysis filtration->reanalysis decision2 Purity Acceptable? reanalysis->decision2 end_fail End: Purity still unacceptable. Consider alternative purification. decision2->end_ok Yes decision2->end_fail No

Caption: Logical workflow for the analysis and purification of this compound.

References

Preventing degradation of Bromobenzene-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Bromobenzene-d5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is maintaining its purity crucial?

This compound (C6D5Br) is a deuterated form of bromobenzene where five hydrogen atoms on the benzene ring are replaced with deuterium.[1] It is widely used as a reagent in organic synthesis to introduce deuterated phenyl groups, as an NMR solvent, and as a starting material for deuterated active pharmaceutical ingredients (APIs) and electronic components like OLEDs.[2][3] Its isotopic purity is critical for the accuracy of NMR spectroscopy and for ensuring the efficacy and safety of deuterated drugs.[2][4] Degradation can introduce impurities that interfere with analyses and compromise the quality of final products.

Q2: What are the common signs of this compound degradation in solution?

Signs of degradation can include:

  • Discoloration: A pure solution should be clear and colorless.[1][5] The appearance of a pale yellow tint may indicate the formation of degradation products.

  • Appearance of new peaks: Chromatographic analysis (e.g., GC/MS) may show new, unexpected peaks that were not present in the fresh standard.

  • Changes in spectroscopic data: NMR or IR spectra may show shifts or new signals corresponding to impurities.

  • Decreased concentration: The measured concentration of the this compound solution may decrease over time, indicating loss of the parent compound.

Q3: What are the primary causes of degradation?

The main degradation pathways for compounds like this compound include:

  • Photodegradation: Exposure to UV light can cause the C-Br bond to break, leading to debromination and the formation of other products.[6][7] This is a significant concern for aryl halides.

  • Hydrolysis: Reaction with water, especially under acidic or basic conditions, can lead to the formation of phenol-d5. While generally insoluble in water, prolonged contact or the presence of co-solvents can facilitate this.[5]

  • Oxidation: Although relatively stable, bromobenzene can react with strong oxidizing agents.[8] Autoxidation can also occur under normal storage conditions.[9]

  • Thermal Stress: High temperatures can accelerate degradation reactions.[10]

Q4: What are the optimal storage conditions for this compound solutions?

To ensure long-term stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 4°C.[11]

  • Light: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[6]

  • Atmosphere: For maximum stability, especially for long-term storage or in protic solvents, purge the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Container: Use tightly sealed vials with chemically resistant caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.

Troubleshooting Guide

Problem: I've observed unexpected peaks in the GC/MS analysis of my this compound working solution.

This common issue points to contamination or degradation. The following workflow can help identify the root cause.

G start Problem: Unexpected Peaks in GC/MS check_blank 1. Analyze Solvent Blank start->check_blank peaks_present_blank Peaks Present? check_blank->peaks_present_blank source_solvent Source: Contaminated Solvent Solution: Use fresh, high-purity solvent. peaks_present_blank->source_solvent Yes check_fresh_std 2. Prepare & Analyze Fresh Standard peaks_present_blank->check_fresh_std No peaks_present_fresh Peaks Present? check_fresh_std->peaks_present_fresh source_stock Source: Degraded Stock Solution Solution: Acquire new stock material. peaks_present_fresh->source_stock Yes review_storage 3. Review Storage of Working Solution peaks_present_fresh->review_storage No storage_ok Proper Storage (Dark, 4°C, Sealed)? review_storage->storage_ok source_degradation Source: Working Solution Degraded Solution: Discard old solution, prepare fresh, and implement proper storage. storage_ok->source_degradation No storage_ok->source_degradation Yes, but for extended period improper_storage Solution: Implement proper storage practices immediately.

Caption: Troubleshooting workflow for identifying the source of impurities.

Stability Data & Solvent Selection

The choice of solvent can significantly impact the stability of this compound. Halogenated aromatic compounds are susceptible to photodegradation, and the solvent can mediate this process.

Table 1: Summary of this compound Stability in Various Solvents

SolventStorage ConditionPurity after 30 Days (%)Potential DegradantsRecommendation
Methanol 4°C, Amber Vial>99.5%None DetectedRecommended for stock solutions.[11]
Acetonitrile 4°C, Amber Vial>99.5%None DetectedRecommended for working solutions.
Hexane 4°C, Amber Vial>99.5%None DetectedRecommended , good for non-polar applications.
Methanol Room Temp, Clear Vial~98.0%Benzene-d6, Phenol-d5Not Recommended . Demonstrates light/thermal degradation.
Chloroform-d 4°C, Amber Vial~99.0%Trace acidic speciesUse with caution . Chloroform can degrade to form acidic impurities.[12]

Note: Data is illustrative, based on typical stability profiles for halogenated aromatic compounds. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a standard method for determining the purity of a this compound solution and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a recommended solvent (e.g., Methanol).

    • Dilute the stock solution to a working concentration of 10 µg/mL using the same solvent.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-250 m/z.

  • Data Analysis:

    • Integrate the peak for this compound (retention time will vary based on exact conditions).

    • Calculate purity by dividing the this compound peak area by the total peak area of all components in the chromatogram.

    • Perform a library search (e.g., NIST) on any impurity peaks to tentatively identify degradation products (e.g., Benzene-d6, Phenol-d5).

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to predict the likely degradation products and demonstrate the stability-indicating nature of an analytical method.[13]

G start This compound Stock Solution (1 mg/mL) control Control Sample (Stored at 4°C in dark) start->control acid Acid Hydrolysis 0.1M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1M NaOH, 60°C, 24h start->base oxidative Oxidative Stress 3% H₂O₂, RT, 24h start->oxidative thermal Thermal Stress Solid sample, 80°C, 48h start->thermal photo Photolytic Stress ICH Q1B conditions (1.2M lux-hrs, 200 W-h/m²) start->photo analyze Analyze All Samples by GC/MS control->analyze neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidative->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control to identify degradation products analyze->compare

Caption: Workflow for a forced degradation study of this compound.

  • Preparation: Prepare separate aliquots of this compound solution (and as a solid for thermal/photo stress).

  • Stress Conditions: Expose the aliquots to the conditions outlined in the diagram above (e.g., acid, base, oxidation, heat, light).[10][14] Use a control sample stored under ideal conditions for comparison.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using the GC/MS protocol described above.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will help identify the peaks corresponding to degradation products formed under each specific stress condition. Aim for 5-20% degradation for optimal results.[10]

References

Technical Support Center: Addressing Matrix Effects with Bromobenzene-d5 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromobenzene-d5 as an internal standard to mitigate matrix effects in the analysis of complex samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantitative analysis?

A1: A sample "matrix" refers to all the components within a sample other than the analyte of interest.[1][2] In complex samples, such as soil, wastewater, or biological fluids, these components can interfere with the analysis of the target analyte. This interference is known as the "matrix effect." It can manifest as either signal enhancement or, more commonly, signal suppression of the analyte during GC-MS analysis.[3][4] This can lead to inaccurate and imprecise quantification of the target compound.[3]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a deuterated form of bromobenzene, meaning hydrogen atoms have been replaced with deuterium.[5] When used as an internal standard, a known amount of this compound is added to every sample, standard, and blank. Ideally, it should be added at the earliest stage of sample preparation.[5] Because this compound is chemically and physically very similar to many volatile organic compounds (VOCs), particularly aromatic compounds, it experiences similar matrix effects as the analyte of interest.[2][5] By analyzing the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantitative results.[2][5]

Q3: Is this compound a suitable internal standard for all types of analytes and matrices?

A3: this compound is particularly well-suited for the analysis of volatile organic compounds (VOCs), especially aromatic and halogenated compounds, in complex environmental matrices like soil and water. Its use is validated in official methods such as the US EPA Method 8260C.[6] However, the ideal internal standard should have physicochemical properties as close as possible to the analyte being measured.[5] For analytes that are chemically very different from bromobenzene, another deuterated internal standard might be more appropriate. It is crucial to validate the performance of the internal standard for your specific application.

Q4: Can I use a non-deuterated internal standard instead of this compound?

A4: While non-deuterated internal standards (e.g., a structurally similar compound not expected to be in the sample) can be used, they are generally less effective at correcting for matrix effects.[2] This is because their chemical and physical properties may not perfectly match those of the analyte, leading to differential responses to the matrix.[2] Deuterated internal standards like this compound are considered the "gold standard" as they co-elute with the analyte and are affected by the matrix in a nearly identical manner.[2]

Troubleshooting Guides

Issue 1: Poor recovery of the analyte even with this compound.

Possible Cause: The matrix effect is too severe for the internal standard to fully compensate, or the analyte and internal standard are not behaving similarly in the matrix.

Troubleshooting Steps:

  • Matrix Dilution: Dilute the sample with a clean solvent to reduce the concentration of interfering matrix components. This is a simple and often effective strategy.

  • Optimize Sample Cleanup: Enhance your sample preparation protocol to remove more of the matrix components. Techniques like solid-phase extraction (SPE) can be highly effective.

  • Evaluate a Different Internal Standard: If the chemical properties of your analyte are significantly different from bromobenzene, consider using a different deuterated internal standard that is a closer structural analog.

  • Method of Standard Additions: For very complex matrices, the method of standard additions can be used to quantify the analyte accurately, although it is more time-consuming.

Issue 2: The response of this compound is inconsistent across samples.

Possible Cause: This indicates a problem with the sample preparation or introduction, or a highly variable matrix effect that is impacting the internal standard itself in a non-uniform way.

Troubleshooting Steps:

  • Review Internal Standard Spiking Procedure: Ensure that the internal standard is being added precisely and consistently to every sample at the very beginning of the sample preparation process. Automated addition can improve precision.

  • Check for Matrix-Induced Degradation: The matrix may be causing the degradation of the internal standard. Analyze a matrix blank spiked only with this compound to check for stability.

  • Investigate Instrument Performance: A dirty injector liner or ion source can lead to inconsistent responses. Perform routine maintenance on your GC-MS system.[7]

  • Assess Matrix Variability: If your samples come from diverse sources, the matrix composition may vary significantly. In such cases, matrix-matched calibration standards may be necessary in addition to the internal standard.

Issue 3: The analyte and this compound do not co-elute perfectly.

Possible Cause: While deuterated standards are designed to co-elute, slight differences in retention time can occur due to the "isotope effect," especially with high-resolution chromatography. If they elute into regions with different matrix effects, the correction will be inaccurate.

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjust the GC oven temperature program or the carrier gas flow rate to achieve better co-elution.

  • Use a Less Retentive GC Column: If significant separation persists, a column with a different stationary phase or lower resolution might be considered, though this could impact the separation of other analytes.

  • Confirm Peak Identity: Always confirm the peaks of both the analyte and this compound using their respective mass spectra, not just retention time.

Data Presentation

The following tables provide illustrative data on the performance of an analytical method for volatile aromatic compounds in a complex soil matrix, demonstrating the impact of using this compound as an internal standard.

Table 1: Recovery of Aromatic Compounds in Spiked Soil Samples

AnalyteConcentration (µg/kg)Recovery without Internal Standard (%)Recovery with this compound IS (%)
Benzene506598
Toluene5072101
Ethylbenzene506897
o-Xylene5075103

This data is illustrative and demonstrates the principle of improved recovery with an internal standard.

Table 2: Precision of Measurements for Aromatic Compounds in Spiked Soil Samples

AnalyteConcentration (µg/kg)RSD without Internal Standard (%)RSD with this compound IS (%)
Benzene5018.54.2
Toluene5015.33.8
Ethylbenzene5017.14.5
o-Xylene5014.83.5

This data is illustrative and highlights the improved precision (lower Relative Standard Deviation) when using an internal standard.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Soil Samples

  • Sample Collection: Collect approximately 10 grams of soil in a sealed vial.

  • Internal Standard Spiking: Immediately before extraction, spike the soil sample with a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol).

  • Extraction: Add 10 mL of methanol to the vial. Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the methanol extract.

  • Dilution: Carefully take an aliquot of the supernatant and dilute it with reagent water to bring the analyte concentration within the calibration range of the instrument.

  • Analysis: The diluted extract is now ready for analysis by Purge and Trap GC-MS according to EPA Method 8260C.

Protocol 2: GC-MS Analysis (Based on EPA Method 8260C)

  • Instrumentation: A Gas Chromatograph equipped with a mass selective detector (MSD) and a purge and trap system.

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu in full scan mode.

  • Internal Standard: this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Complex Sample (e.g., Soil) Spike Spike with this compound Sample->Spike Add known amount Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution Centrifuge->Dilute GCMS Purge and Trap GC-MS Dilute->GCMS Inject Data Data Acquisition GCMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quantify Quantification Ratio->Quantify Calibration Curve

Caption: Experimental workflow for quantitative analysis using this compound.

troubleshooting_logic decision decision issue issue solution solution start Inaccurate or Imprecise Results q1 Is the Internal Standard (IS) response consistent? start->q1 q2 Is analyte recovery still low? q1->q2 Yes issue1 Inconsistent IS Response q1->issue1 No q3 Do analyte and IS co-elute? q2->q3 Yes issue2 Low Analyte Recovery q2->issue2 No issue3 Poor Co-elution q3->issue3 No end Consult further with technical support q3->end Yes solution1 Check Spiking Procedure GC-MS Maintenance Assess Matrix Variability issue1->solution1 Troubleshoot solution2 Dilute Sample Optimize Sample Cleanup Consider Different IS issue2->solution2 Troubleshoot solution3 Modify GC Method Change GC Column issue3->solution3 Troubleshoot

References

Improving peak shape and resolution with Bromobenzene-d5 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of Bromobenzene-d5 to improve peak shape and resolution in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NMR?

A1: this compound (C₆D₅Br) is the deuterated form of bromobenzene, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] In NMR spectroscopy, it serves primarily as a specialized solvent.[2][3] Its deuterated nature means it produces a minimal signal in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest.[4] Furthermore, as an aromatic solvent, it can induce significant changes in the chemical shifts of a sample's protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). This effect can be leveraged to resolve overlapping signals and improve spectral resolution.[3][5][6]

Q2: How does this compound improve peak shape and resolution?

A2: The improvement in resolution arises from the anisotropic magnetic environment created by the aromatic ring of this compound. When an analyte is dissolved in this compound, the solvent molecules arrange themselves around the solute in a non-random fashion. This leads to differential shielding or deshielding of the analyte's protons, depending on their spatial orientation relative to the aromatic ring. Protons located above or below the plane of the benzene ring will experience an upfield shift, while those in the plane of the ring will be shifted downfield. This can increase the chemical shift dispersion and separate peaks that overlap in more conventional, isotropic solvents like chloroform-d (CDCl₃).[6][7]

Q3: When should I consider using this compound as an NMR solvent?

A3: You should consider using this compound when you encounter the following issues in your standard NMR spectra (e.g., in CDCl₃):

  • Peak Overlap: When important signals in your spectrum are overlapping, making interpretation of coupling patterns and integration difficult.[4][7]

  • Poor Resolution: When signals are crowded in a specific region of the spectrum, leading to a loss of resolution.

  • Complex Spectra: For molecules with multiple aromatic or aliphatic protons that have very similar chemical shifts in common solvents.

Q4: Can this compound be used for quantitative NMR (qNMR)?

A4: Yes, this compound can be used in qNMR experiments, typically as a solvent. For quantification, a stable, non-reactive internal standard with a known concentration and signals that do not overlap with the analyte is required.[8][9] While this compound is primarily used as a solvent, a non-deuterated bromobenzene of high purity could theoretically be used as an internal standard in a deuterated solvent, provided its signals are well-resolved from the analyte. However, it is more common to use other certified internal standards.

Troubleshooting Guides

Issue 1: Broad Peaks Observed in this compound

  • Question: I switched to this compound to improve resolution, but now my peaks are broad. What could be the cause?

  • Answer: Peak broadening is a common issue in NMR and can be caused by several factors, even when using specialized solvents.[10]

    • Poor Shimming: The magnetic field homogeneity is crucial for sharp peaks. Shimming may need to be readjusted specifically for the this compound sample, as different solvents can have different magnetic susceptibilities. If all peaks, including the residual solvent peak, are broad, this is a likely cause.[4]

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and molecular aggregation (especially with aromatic compounds), both of which can cause peak broadening.[10] Try preparing a more dilute sample.

    • Insoluble Particles: The presence of undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and, if necessary, filter it through a small plug of cotton or glass wool directly into the NMR tube.[10]

    • Paramagnetic Impurities: The presence of paramagnetic substances, like dissolved oxygen or trace metal ions, can significantly broaden NMR signals.[10] Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution before capping the tube can help.

Issue 2: Unexpected Chemical Shifts or Peak Positions

  • Question: The chemical shifts of my compound in this compound are very different from what I expected based on spectra in other solvents. Is this normal?

  • Answer: Yes, this is the expected and desired effect of using an aromatic solvent like this compound. The Aromatic Solvent-Induced Shifts (ASIS) can be quite significant. Protons that are spatially close to the electron cloud of the this compound ring will experience the largest shifts. This is the very phenomenon that helps to resolve overlapping signals.[6] It is important to re-assign the peaks in the new solvent, potentially using 2D NMR techniques like COSY and HSQC if the structure is complex.

Issue 3: Difficulty Locking on the this compound Signal

  • Question: The NMR spectrometer is having trouble locking on the deuterium signal of this compound. What can I do?

  • Answer: Difficulties with the deuterium lock can arise from a few issues:

    • Insufficient Solvent: Ensure the height of the solvent in the NMR tube is sufficient to cover the receiver coils of the spectrometer.

    • Improper Tuning and Matching: The NMR probe may need to be tuned and matched to the deuterium frequency for the specific sample.

    • Instrumental Issues: If the problem persists, there may be an issue with the spectrometer's lock system, and you should consult the instrument manager.

Data Presentation

Physical and NMR Properties of this compound
PropertyValueReference
Molecular Formula C₆D₅Br[7]
CAS Number 4165-57-5[7]
Molecular Weight 162.04 g/mol
Density 1.539 g/mL at 25 °C
Boiling Point 156 °C[2]
Melting Point -31 °C[2]
Solubility Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[11][12][13]
¹H Residual Peak (C₆D₄HBr) ~7.0 ppm (at 100 °C)[1]
¹³C Peaks ~123 ppm (ipso-carbon), other aromatic carbons in a similar region.[1]
Hypothetical Example of Resolution Enhancement using this compound

The following table illustrates the potential effect of this compound on the ¹H NMR chemical shifts of a hypothetical molecule, demonstrating the resolution of overlapping signals.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in this compound (ppm)Change in δ (ppm)
Aromatic H-a 7.35 (multiplet)7.10 (doublet)-0.25
Aromatic H-b 7.35 (multiplet)7.22 (doublet)-0.13
Methylene -CH₂- 2.50 (singlet)2.25 (singlet)-0.25
Methyl -CH₃ 2.48 (singlet)2.55 (singlet)+0.07

Experimental Protocols

Protocol 1: Improving Spectral Resolution with this compound

This protocol outlines the steps for re-running an NMR experiment in this compound to resolve peak overlap observed in a standard solvent.

  • Sample Preparation:

    • Ensure your compound is dry and free of residual solvents.

    • Accurately weigh 5-10 mg of your compound into a clean, dry vial.

    • Add 0.6-0.7 mL of this compound.

    • Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator.

    • Transfer the solution to a clean, dry NMR tube. If any solid particles are present, filter the solution through a pipette with a cotton plug into the NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of this compound.

    • Tune and match the probe for both the ¹H and ²H channels.

    • Shim the magnetic field to achieve good homogeneity. This is a critical step for high resolution. Start with loading standard shim settings and then manually optimize the Z1, Z2, Z3, and Z4 shims, followed by the X and Y shims if necessary.

    • Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum. The residual proton signal of this compound can be used as a secondary reference.

    • Compare the spectrum to the one obtained in the previous solvent to analyze the changes in chemical shifts and assess the improvement in peak resolution.

Protocol 2: Quantitative NMR (qNMR) using an Internal Standard in this compound

This protocol describes a general procedure for performing qNMR using this compound as the solvent.

  • Selection of Internal Standard:

    • Choose a high-purity, stable internal standard that is soluble in this compound.

    • The internal standard should have at least one sharp signal in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.

    • Examples of common qNMR standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial (e.g., 5.0 mg).

    • Accurately weigh a specific amount of the analyte into the same vial (e.g., 10.0 mg).

    • Dissolve both compounds completely in a known volume of this compound (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition for qNMR:

    • Follow the initial steps for data acquisition as in Protocol 1 (locking, tuning, shimming).

    • Crucially, ensure complete relaxation of all signals. Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A typical starting value is 30 seconds, but this should be determined experimentally for the highest accuracy.

    • Acquire the data with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[8]

  • Data Processing and Quantification:

    • Process the spectrum as in Protocol 1.

    • Carefully integrate the selected, well-resolved signal of the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis start Start: Overlapping Peaks in Spectrum dissolve Dissolve Analyte in This compound start->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock, Tune, and Shim transfer->lock acquire Acquire 1D ¹H Spectrum lock->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process analyze Analyze Chemical Shifts & Resolution process->analyze result Result: Resolved Spectrum analyze->result

Caption: Workflow for improving NMR spectral resolution using this compound.

qnmr_workflow cluster_prep qNMR Sample Preparation cluster_acq qNMR Data Acquisition cluster_calc Data Processing & Calculation weigh Accurately weigh Analyte & Internal Standard dissolve Dissolve in this compound weigh->dissolve setup Lock, Tune, Shim dissolve->setup acquire Acquire Spectrum (Ensure full relaxation, d1 > 5*T₁) setup->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity/ Concentration integrate->calculate result Quantitative Result calculate->result

Caption: Logical workflow for quantitative NMR (qNMR) using this compound.

troubleshooting_broad_peaks cluster_causes Potential Causes cluster_solutions Solutions start Broad Peaks Observed shimming Poor Shimming start->shimming concentration High Concentration start->concentration impurities Paramagnetic Impurities start->impurities particles Insoluble Particles start->particles reshim Re-shim Sample shimming->reshim dilute Dilute Sample concentration->dilute degas Degas Sample impurities->degas filter Filter Sample particles->filter

Caption: Troubleshooting logic for broad NMR peaks in this compound.

References

Technical Support Center: Minimizing Proton Contamination in Bromobenzene-d5 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize proton contamination when using Bromobenzene-d5 as an NMR solvent.

Troubleshooting Guide

Issue: I see unexpected peaks in my 1H NMR spectrum when using this compound.

This guide will help you identify and resolve the source of proton contamination.

1. Initial Assessment

  • Identify the Contaminant: Compare the chemical shifts of the unexpected peaks to known impurities. The most common contaminant is water (H2O or HDO), which can appear as a broad or sharp singlet. Other common contaminants include residual non-deuterated solvent and grease.[1]

  • Assess the Severity: The intensity of the contaminant peak relative to your sample's peaks will determine the necessary course of action.

2. Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Peaks in This compound Spectrum check_water Is the peak characteristic of water? start->check_water check_grease Are there broad peaks in the aliphatic region? check_water->check_grease No dry_glassware Review glassware drying protocol. check_water->dry_glassware Yes check_solvent Does the peak correspond to residual protic solvent? check_grease->check_solvent No clean_glassware Thoroughly clean NMR tube and glassware. check_grease->clean_glassware Yes other_impurity Consult impurity chemical shift tables. check_solvent->other_impurity No remove_residual_solvent Co-evaporate with deuterated solvent or dry sample under high vacuum. check_solvent->remove_residual_solvent Yes end High-Purity Spectrum other_impurity->end inert_atmosphere Improve sample preparation environment (glove box/bag). dry_glassware->inert_atmosphere use_molecular_sieves Consider using molecular sieves with the solvent. inert_atmosphere->use_molecular_sieves use_molecular_sieves->end avoid_grease Use grease-free joints or PTFE sleeves. clean_glassware->avoid_grease avoid_grease->end remove_residual_solvent->end SamplePrepWorkflow start Start: High-Purity Sample Preparation dry_sample Dry sample under high vacuum. start->dry_sample transfer_to_glovebox Transfer dried sample, dried NMR tube, and this compound to glove box. dry_sample->transfer_to_glovebox dissolve_sample Dissolve sample in This compound inside glove box. transfer_to_glovebox->dissolve_sample transfer_to_tube Transfer solution to NMR tube using a dried pipette. dissolve_sample->transfer_to_tube cap_tube Cap the NMR tube securely. transfer_to_tube->cap_tube remove_from_glovebox Remove capped tube from glove box. cap_tube->remove_from_glovebox acquire_spectrum Acquire NMR spectrum. remove_from_glovebox->acquire_spectrum end End: Clean Spectrum acquire_spectrum->end

References

Navigating the Challenges of Bromobenzene-d5 Volatility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the volatility of Bromobenzene-d5 during laboratory experiments. This deuterated compound, while invaluable in nuclear magnetic resonance (NMR) spectroscopy, organic synthesis, and in the manufacturing of organic light-emitting diodes (OLEDs), presents handling challenges due to its volatility.[1] This guide offers practical strategies, detailed protocols, and troubleshooting advice to ensure experimental accuracy, safety, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes this compound volatile and why is it a concern?

A1: this compound is a volatile organic compound (VOC), meaning it readily evaporates at room temperature.[2] This is due to its relatively low boiling point and significant vapor pressure. The primary concerns with its volatility are:

  • Inaccurate Measurements: Evaporation can alter the concentration of solutions, leading to errors in quantitative analyses and reaction stoichiometry.

  • Sample Loss: Significant loss of this expensive deuterated compound can occur during handling and storage.

  • Contamination: Vapors can contaminate the laboratory environment and other experiments.[3]

  • Health and Safety Risks: Inhalation of VOCs can cause irritation to the eyes, nose, and throat, as well as headaches and dizziness.[2]

Q2: How should I properly store this compound to minimize evaporation?

A2: Proper storage is the first line of defense against volatility. Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Always keep the container tightly sealed when not in use. For long-term storage, refrigeration is recommended to lower the vapor pressure.[5] Ensure the container cap provides an excellent seal; using parafilm can add an extra layer of protection.

Q3: What are the immediate signs of significant this compound vapor loss in my experiment?

A3: Be vigilant for the following indicators:

  • A noticeable decrease in the volume of your solution.

  • A stronger than usual aromatic odor in the work area.

  • Inconsistent results in sequential analyses of the same sample.

  • For NMR samples, changes in concentration can affect signal-to-noise ratios and quantification.

Q4: Can I use the same handling procedures for this compound as for regular Bromobenzene?

A4: Yes, the handling procedures are very similar as their physical properties are nearly identical. However, given the higher cost of deuterated compounds, it is even more critical to employ techniques that minimize loss due to evaporation.

Troubleshooting Common Issues

Problem Possible Cause Solution
Inconsistent NMR spectra (concentration appears to be changing). Evaporation of this compound from the NMR tube.1. Ensure the NMR tube is capped tightly immediately after sample preparation. 2. For long-term or high-temperature experiments, consider flame-sealing the NMR tube. 3. Prepare samples just before analysis whenever possible.
Noticeable loss of volume during a reaction. High reaction temperature causing significant evaporation.1. Use a reflux condenser to return evaporated solvent to the reaction flask. 2. If possible, conduct the reaction at a lower temperature. 3. Employ a closed or semi-closed reaction system.
Strong solvent smell in the laboratory. Inadequate containment of this compound vapors.1. Always handle this compound in a well-ventilated fume hood.[6] 2. Keep all containers with this compound sealed when not in immediate use. 3. Check for any leaks in your experimental setup.
Difficulty in accurately weighing a specific amount of this compound. Rapid evaporation from the weighing vessel.1. Use a container with a narrow opening for weighing. 2. Weigh the liquid quickly and cap the container immediately. 3. Consider using a syringe to measure by volume and then calculating the mass based on its density.

Quantitative Data: Physical Properties

A comparison of the physical properties of this compound and Bromobenzene highlights their similar volatility.

PropertyThis compoundBromobenzene
Molecular Weight 162.04 g/mol [7]157.01 g/mol [8]
Boiling Point 53 °C at 23 mmHg[2][4][9]156 °C at 760 mmHg[8][10]
Vapor Pressure 4 hPa (3 mmHg) at 20 °C[11]4.18 mmHg at 25 °C[8][10]
Density 1.539 g/mL at 25 °C[2][3][9]1.495 g/mL at 20 °C[1]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the basic steps for safely handling and transferring this compound to minimize vapor loss.

Materials:

  • Stock bottle of this compound

  • Gastight syringe or micropipette with appropriate tips

  • Sealed receiving vessel (e.g., reaction flask with a septum, vial with a screw cap)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Preparation: Ensure all glassware is clean and dry. If the experiment is moisture-sensitive, oven-dry the glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

  • Work in a Fume Hood: Conduct all operations involving the transfer of this compound inside a certified fume hood to control vapor exposure.

  • Equilibrate Temperature: If this compound is stored in a refrigerator, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.

  • Minimize Exposure Time: Open the stock bottle only when you are ready to dispense the liquid.

  • Dispensing:

    • Using a Syringe: Pierce the septum of the stock bottle with the needle of a gastight syringe. Withdraw the desired volume. Quickly transfer the liquid to the receiving vessel by piercing its septum and dispensing the liquid.

    • Using a Micropipette: Quickly open the stock bottle, withdraw the desired volume with the micropipette, and immediately dispense it into the receiving vessel. Close both containers promptly.

  • Sealing: Immediately and securely seal the receiving vessel. If using a screw cap, consider wrapping it with parafilm for an enhanced seal.

  • Storage: Tightly close the stock bottle of this compound and return it to its designated storage location.

Protocol 2: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol is for reactions that are sensitive to air and moisture and involve the use of volatile this compound.

Materials:

  • Schlenk flask and other appropriate glassware

  • Schlenk line with vacuum and inert gas (N2 or Ar) manifolds

  • Cold trap (e.g., Dewar flask with liquid nitrogen or dry ice/acetone)

  • This compound

  • Gastight syringe

  • Magnetic stir bar and stir plate

  • PPE

Procedure:

  • Assemble Glassware: Assemble the reaction glassware, including the Schlenk flask with a stir bar, and connect it to the Schlenk line.

  • Prepare the System: Ensure the Schlenk line is operational. Place the cold trap between the Schlenk line and the vacuum pump and cool it with liquid nitrogen or a dry ice/acetone slurry. This will trap volatile solvent vapors and protect the pump.

  • Purge the Glassware: Evacuate the reaction flask using the vacuum manifold and then backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to remove air and moisture.

  • Introduce this compound:

    • Under a positive flow of inert gas, briefly remove the septum from the Schlenk flask.

    • Using a gastight syringe, transfer the required amount of this compound into the flask.

    • Immediately replace the septum.

  • Running the Reaction: Proceed with the addition of other reagents as required by your specific experimental procedure, maintaining a positive pressure of inert gas throughout.

  • Shutdown: Upon completion of the reaction, cool the flask to room temperature. Isolate the flask from the Schlenk line. Carefully and slowly vent the Schlenk line to atmospheric pressure before turning off the vacuum pump.

Visualizing Workflows

The following diagrams illustrate key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage Prep Gather Materials (Sealed this compound, Syringe, etc.) FumeHood Work in Fume Hood Prep->FumeHood Open Briefly Open Stock Container FumeHood->Open Withdraw Withdraw Liquid (Syringe/Pipette) Open->Withdraw Dispense Dispense into Receiving Vessel Withdraw->Dispense Seal Immediately Seal All Containers Dispense->Seal Store Return Stock to Cool, Dry Storage Seal->Store

Basic workflow for handling volatile this compound.

Schlenk_Line_Workflow Start Start Assemble Assemble Schlenk Glassware Start->Assemble Connect Connect to Schlenk Line Assemble->Connect CoolTrap Cool Solvent Trap Connect->CoolTrap Purge Purge with Vacuum/Inert Gas Cycles CoolTrap->Purge AddSolvent Add this compound via Syringe Purge->AddSolvent RunReaction Run Reaction under Inert Atmosphere AddSolvent->RunReaction Shutdown System Shutdown RunReaction->Shutdown End End Shutdown->End

Workflow for using this compound in a Schlenk line experiment.

References

Technical Support Center: Ensuring Complete Dissolution of Analytes in Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for achieving complete dissolution of analytes in Bromobenzene-d5 for NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an NMR solvent?

This compound (C6D5Br) is the deuterated form of bromobenzene, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] It is primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of complex molecular structures.[2] Its deuterated nature minimizes interference from the solvent's own proton signals in ¹H NMR spectra, providing clearer and more precise results for the analyte.[2]

Q2: What types of compounds are most soluble in this compound?

Following the principle of "like dissolves like," this compound is a non-polar solvent and is therefore ideal for dissolving non-polar and weakly polar analytes.[2] It is miscible with many common organic solvents such as benzene, chloroform, and diethyl ether, and shows good solubility for hydrocarbons.

Q3: My analyte is not dissolving in this compound. What are the initial troubleshooting steps?

If your analyte does not readily dissolve, consider the following initial steps:

  • Vortexing/Agitation: Ensure the sample is thoroughly mixed by vortexing the NMR tube.

  • Allow Time: Some compounds may take longer to dissolve. Let the sample stand for a period before reassessing solubility.

  • Increase Solvent Volume: If the concentration is very high, adding slightly more this compound may aid dissolution.

Q4: Are there any safety concerns I should be aware of when using this compound?

Yes, this compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and can cause skin irritation.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide for Poor Solubility

For more persistent solubility issues, the following methods can be employed.

Analyte Polarity and Solvent Selection

The first step in troubleshooting is to consider the polarity of your analyte. This compound is best suited for non-polar compounds. For polar analytes, a different solvent may be more appropriate.

Table 1: General Solubility of Analyte Classes in Common Deuterated Solvents

Analyte ClassExampleThis compoundChloroform-d (CDCl3)Benzene-d6 (C6D6)DMSO-d6Methanol-d4 (CD3OD)Water-d2 (D2O)
Non-Polar Alkanes, AlkenesExcellentExcellentExcellentPoorPoorInsoluble
Aromatic HydrocarbonsExcellentExcellentExcellentModerateModerateInsoluble
Moderately Polar Ethers, EstersGoodExcellentGoodExcellentExcellentSparingly
Ketones, AldehydesGoodExcellentGoodExcellentExcellentSoluble
Halogenated CompoundsExcellentExcellentExcellentGoodGoodSparingly
Polar AlcoholsModerateGoodModerateExcellentExcellentSoluble
AminesModerateGoodModerateExcellentExcellentSoluble
Carboxylic AcidsPoorModeratePoorExcellentExcellentSoluble
AmidesPoorSparinglyPoorExcellentExcellentSoluble
Very Polar/Ionic Salts, SugarsInsolubleInsolubleInsolubleGoodGoodExcellent

This table provides a general guide. Actual solubility can vary based on the specific structure of the analyte.

Experimental Protocols for Enhancing Solubility

If this compound is the required solvent and dissolution is incomplete, the following techniques can be applied.

Gentle heating can significantly increase the solubility of many compounds.

Experimental Protocol:

  • Prepare the NMR sample by adding the analyte and this compound to the NMR tube.

  • Cap the NMR tube securely.

  • Place the NMR tube in a heat block or a warm water bath.

  • Gradually increase the temperature, monitoring the sample for dissolution. Do not exceed 60-70°C. The boiling point of bromobenzene is 156°C, but it has a significant vapor pressure at lower temperatures.[1]

  • Once the analyte has dissolved, allow the sample to cool to room temperature before analysis. If the analyte precipitates upon cooling, a variable temperature NMR experiment may be necessary.

Caution: Always handle heated NMR tubes with appropriate care to avoid burns. Ensure the NMR tube is properly sealed to prevent solvent evaporation and pressure buildup.

Sonication uses ultrasonic waves to agitate the sample, which can help to break up solid particles and accelerate dissolution.

Experimental Protocol:

  • Prepare the NMR sample in the NMR tube.

  • Place the NMR tube in a beaker of water or a tube rack within a bath sonicator. The water level in the bath should be similar to the solvent level in the NMR tube.

  • Sonicate the sample for short intervals (e.g., 1-2 minutes).

  • Visually inspect the sample for dissolution after each interval.

  • If necessary, cool the sample between sonication intervals to prevent excessive heating.

Note: While sonication is a useful technique, prolonged or high-power sonication has the potential to cause degradation of some sensitive compounds or the solvent itself.[4]

For moderately polar analytes, adding a small amount of a more polar co-solvent can improve solubility in this compound.

Experimental Protocol:

  • Dissolve the analyte in a minimal amount of a more polar deuterated solvent in which it is highly soluble (e.g., DMSO-d6 or Methanol-d4).

  • Add this solution to the this compound in the NMR tube.

  • The final volume of the co-solvent should typically be kept to a minimum (e.g., <5% of the total volume) to minimize its impact on the overall solvent properties and the NMR spectrum.

  • Vortex the mixed-solvent sample to ensure homogeneity.

Considerations: The use of a co-solvent will introduce additional peaks into the NMR spectrum. It may also affect the chemical shifts of the analyte's signals.[5]

Logical Workflow for Troubleshooting Dissolution

The following diagram illustrates a systematic approach to addressing solubility issues with this compound.

G cluster_0 start Analyte Insoluble in This compound check_polarity Is the analyte non-polar or weakly polar? start->check_polarity consider_alt_solvent Consider a more polar solvent check_polarity->consider_alt_solvent No try_heating Apply Gentle Heating (up to 60-70°C) check_polarity->try_heating Yes dissolved Complete Dissolution Proceed to NMR Analysis try_heating->dissolved Success try_sonication Use Sonication try_heating->try_sonication Failure try_sonication->dissolved Success try_cosolvent Add a Polar Co-solvent try_sonication->try_cosolvent Failure try_cosolvent->dissolved Success try_cosolvent->consider_alt_solvent Failure

Caption: Troubleshooting workflow for analyte dissolution in this compound.

References

Correcting for isotopic impurities in Bromobenzene-d5 quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bromobenzene-d5 as an internal standard in quantitative mass spectrometry analysis.

FAQs and Troubleshooting Guides

Q1: Why is it important to correct for isotopic impurities in this compound?

A1: Commercially available this compound, while highly enriched, is never 100% isotopically pure. It contains trace amounts of isotopologues with fewer than five deuterium atoms (e.g., Bromobenzene-d4, -d3) and, most importantly, the unlabeled analyte, Bromobenzene. This unlabeled impurity in the internal standard (IS) will contribute to the signal of the analyte you are trying to quantify. This leads to a positive bias in your results, causing an overestimation of the analyte's concentration. The impact is most significant at the lower limit of quantitation (LLOQ) where the analyte concentration is lowest.

Q2: How can I determine the isotopic purity of my this compound standard?

A2: The isotopic purity of your this compound standard can be determined using high-resolution mass spectrometry (HRMS). This involves analyzing a concentrated solution of the standard to obtain a high-quality mass spectrum showing the distribution of all isotopologues.

Experimental Protocol: Determination of this compound Isotopic Purity by HRMS

Objective: To determine the percentage of each isotopologue present in a this compound standard.

Methodology:

  • Solution Preparation: Prepare a 1 µg/mL solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the isotopic peaks of Bromobenzene.

  • Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-HRMS analysis. Acquire data in full scan mode over a mass range that includes the molecular ions of both unlabeled Bromobenzene and this compound.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the monoisotopic peak of each isotopologue. Due to the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br), you will see a characteristic pattern of peaks separated by approximately 2 Da. For simplicity in this example, we will focus on the ions containing ⁷⁹Br.

    • The relevant ions to monitor are:

      • C₆H₅⁷⁹Br⁺ (unlabeled Bromobenzene, d0)

      • C₆H₄D₁⁷⁹Br⁺ (d1 impurity)

      • C₆H₃D₂⁷⁹Br⁺ (d2 impurity)

      • C₆H₂D₃⁷⁹Br⁺ (d3 impurity)

      • C₆H₁D₄⁷⁹Br⁺ (d4 impurity)

      • C₆D₅⁷⁹Br⁺ (fully deuterated this compound)

    • Integrate the peak area for each of these ions.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Data Presentation:

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

IsotopologueIon (containing ⁷⁹Br)Observed m/zPeak AreaRelative Abundance (%)
Bromobenzene (d0)C₆H₅⁷⁹Br⁺155.9615,0000.15%
Bromobenzene-d1C₆H₄D₁⁷⁹Br⁺156.975,0000.05%
Bromobenzene-d2C₆H₃D₂⁷⁹Br⁺157.9710,0000.10%
Bromobenzene-d3C₆H₂D₃⁷⁹Br⁺158.9820,0000.20%
Bromobenzene-d4C₆H₁D₄⁷⁹Br⁺159.981,000,00010.00%
This compoundC₆D₅⁷⁹Br⁺160.998,950,00089.50%
Total 10,000,000 100.00%

Q3: How do I correct for the contribution of the unlabeled impurity in my quantitative assay?

A3: There are two common methods to correct for the contribution of the unlabeled analyte present in the deuterated internal standard:

  • Direct Subtraction: Analyze a "zero sample" (a blank matrix spiked only with the this compound internal standard at the working concentration). The signal detected in the analyte's MRM transition in this sample represents the contribution from the impurity. Subtract this average signal from all calibration standards, quality controls, and unknown samples before calculating the analyte to internal standard peak area ratio.

  • Calibration Curve Intercept: When constructing your calibration curve, the presence of the unlabeled impurity in the internal standard will result in a positive y-intercept. A weighted linear regression (typically 1/x or 1/x²) should be used. This model accurately reflects the constant contribution of the impurity at all concentration levels. The concentration of unknown samples is then calculated from this regression line.

Experimental Protocol: Quantitative Analysis of an Analyte using this compound by LC-MS/MS

Objective: To quantify a hypothetical analyte ("Analyte X") in a biological matrix using this compound as an internal standard, and to correct for the isotopic impurity of the internal standard.

Methodology:

  • Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known concentrations of Analyte X into the blank biological matrix.

    • To 100 µL of each standard, QC, and unknown sample, add 10 µL of a 100 ng/mL working solution of this compound (the internal standard).

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transitions:

      CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
      Analyte X[Set appropriately][Set appropriately][Optimize]
      Bromobenzene156.077.125
      This compound161.082.125
  • Data Analysis and Correction:

    • Step 1: Determine the Contribution of the Impurity.

      • Prepare and analyze six "zero samples" (blank matrix + this compound).

      • Measure the peak area of the signal in the Bromobenzene MRM transition (156.0 -> 77.1).

    • Step 2: Apply the Correction.

      • Method A (Direct Subtraction): Calculate the average peak area of the Bromobenzene signal from the zero samples. Subtract this value from the Bromobenzene peak area in all other samples.

      • Method B (Calibration Curve Intercept): Plot the peak area ratio (Analyte X / this compound) against the nominal concentration of Analyte X. Use a weighted (1/x²) linear regression.

Data Presentation:

Table 2: Illustrative Data for Correction of Isotopic Impurity

SampleAnalyte X Conc. (ng/mL)Analyte X Peak AreaBromobenzene Peak AreaThis compound Peak Area
Zero Sample 10-1,5201,010,000
Zero Sample 20-1,480995,000
Average Zero 0 - 1,500 1,002,500
LLOQ15,0001,5501,005,000
QC Low315,2001,490998,000
Unknown Sample?10,1001,5101,001,000

Calculations:

  • Uncorrected LLOQ Concentration:

    • Peak Area Ratio = (5000 + 1550) / 1005000 = 0.0065

    • This would lead to an inaccurate calibration curve and an overestimation of the LLOQ.

  • Corrected LLOQ Peak Area (Direct Subtraction):

    • Corrected Analyte Peak Area = 5000 (assuming the signal in the analyte channel at the LLOQ is predominantly from the analyte itself, and the Bromobenzene channel shows the impurity).

    • Corrected Peak Area Ratio = 5000 / 1005000 = 0.00497

  • Corrected Unknown Sample Concentration (Direct Subtraction):

    • Corrected Peak Area Ratio = 10100 / 1001000 = 0.01009

    • This corrected ratio would then be used to calculate the concentration from the corrected calibration curve.

Visualizations

Isotopic_Impurity_Correction_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Correction & Quantification Blank Blank Matrix Spike_IS Spike with this compound Blank->Spike_IS Zero_Sample Analyze 'Zero Sample' (Blank + IS) Blank->Zero_Sample Standards Calibration Standards & QCs Standards->Spike_IS Unknowns Unknown Samples Unknowns->Spike_IS Analysis Acquire Data (MRM) Spike_IS->Analysis Correct_Data Correct Data: Direct Subtraction or Weighted Regression Analysis->Correct_Data Measure_Impurity Measure Peak Area of Unlabeled Bromobenzene Zero_Sample->Measure_Impurity Measure_Impurity->Correct_Data Correction Factor Quantify Quantify Unknowns Correct_Data->Quantify

Caption: Workflow for correcting isotopic impurities.

Correction_Logic Total_Signal Total Measured Signal in Analyte Channel True Analyte Signal Signal from IS Impurity Correction Correction Method Direct Subtraction: Subtract impurity signal Weighted Regression: Model y-intercept Total_Signal:impurity->Correction:subtraction Total_Signal:impurity->Correction:regression Result Accurate Quantification Bias minimized, especially at LLOQ Correction->Result

Caption: Logic of isotopic impurity correction methods.

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Bromobenzene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the validation of analytical methods, directly impacting the accuracy, precision, and reliability of quantitative results. This is particularly true in the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), where variability can be introduced during sample preparation and injection. Among the various options, deuterated compounds are often considered the gold standard due to their chemical similarity to the target analytes. This guide provides a comprehensive comparison of Bromobenzene-d5 as an internal standard against other common alternatives, supported by established validation principles and performance data.

The Role and Advantages of Deuterated Internal Standards

Internal standards are essential for correcting variations that can occur during sample analysis, such as differences in extraction efficiency, injection volume, and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated internal standards, such as this compound, fulfill this requirement exceptionally well. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the native analyte, while the physicochemical behavior remains nearly identical. This ensures that the internal standard experiences similar effects from the sample matrix and the analytical process as the target compound, leading to more accurate and precise quantification.[1]

Performance Comparison of Internal Standards for VOC Analysis

The performance of an internal standard is evaluated based on its ability to provide consistent and reliable results across a range of concentrations and matrices. Key validation parameters include linearity, accuracy (recovery), and precision (repeatability). While direct head-to-head comparative studies are limited, we can assess the suitability of this compound by examining its properties and the performance criteria outlined in widely accepted analytical methods, such as the U.S. Environmental Protection Agency (EPA) Method 8260C for VOC analysis.

Below is a comparison of key characteristics and typical performance expectations for this compound and other commonly used deuterated internal standards in GC-MS analysis of VOCs.

Internal Standard Chemical Formula Molecular Weight ( g/mol ) Boiling Point (°C) Typical Analytes Key Advantages
This compound C₆D₅Br162.04156Halogenated and aromatic VOCsGood volatility for a wide range of VOCs, distinct mass shift from non-deuterated analog.[2]
Chlorobenzene-d5 C₆D₅Cl117.6132Aromatic and chlorinated VOCsChemically similar to many common environmental contaminants.[3]
1,4-Dichlorobenzene-d4 C₆D₄Cl₂151.0174Chlorinated benzenes and other semi-volatile VOCsLower volatility, suitable for later-eluting compounds.[3]
Toluene-d8 C₇D₈100.2111Aromatic hydrocarbons (BTEX)Closely mimics the behavior of common aromatic solvents.
Fluorobenzene C₆H₅F96.185Often used as a surrogate or internal standard for early-eluting VOCsHigh volatility.

Quantitative Performance Data and Validation Criteria

The following table summarizes the typical validation acceptance criteria as stipulated by methods like U.S. EPA 8260C, which are essential for demonstrating the suitability of an internal standard. While specific data for this compound is not always presented in isolation, its use is validated by meeting these stringent requirements.

Validation Parameter Acceptance Criteria (per EPA Method 8260C) Performance of Deuterated Internal Standards (General)
Linearity The % Relative Standard Deviation (%RSD) of the Response Factors (RFs) over the calibration range should be ≤ 20%.[3][4]Deuterated standards like this compound typically allow for the achievement of excellent linearity (often with %RSD well below 15%) for a wide range of analytes.
Accuracy For spiked samples, the percent recovery should be within 70-130%.[5]The use of a closely matched deuterated internal standard generally results in high accuracy, with recoveries falling well within the acceptable range.
Precision The %RSD for replicate measurements should be ≤ 20%.[3]Methods employing deuterated internal standards consistently demonstrate high precision, often with %RSD values below 10% for replicate analyses.
Internal Standard Response The absolute area of the internal standard should not vary by more than a factor of two (-50% to +100%) from the midpoint calibration standard.[4]Stable and consistent internal standard responses are a hallmark of a well-performing method using deuterated standards.

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. The following is a generalized protocol for the analysis of VOCs in an aqueous matrix using GC-MS with this compound as an internal standard, based on the principles of U.S. EPA Method 8260.

Experimental Workflow: VOC Analysis by GC-MS

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Validation prep_stock Prepare Analyte and IS Stock Solutions (in Methanol) prep_cal Prepare Calibration Standards (Aqueous Dilutions) prep_stock->prep_cal spike_is Spike Samples, Blanks, and Standards with this compound purge_trap Purge and Trap (for aqueous samples) spike_is->purge_trap injection GC Injection and Separation purge_trap->injection detection Mass Spectrometric Detection injection->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantify Analytes in Samples calibration->quantification validation Assess Method Performance (Linearity, Accuracy, Precision) quantification->validation

Caption: A generalized workflow for the quantitative analysis of volatile organic compounds using an internal standard with GC-MS.

Detailed Methodological Steps:
  • Preparation of Standards and Samples:

    • Prepare primary stock solutions of the target VOCs and this compound in a suitable solvent such as methanol.

    • From the stock solutions, prepare a series of aqueous calibration standards covering the desired concentration range.

    • Prepare a working internal standard solution of this compound.

    • Spike a known volume of each calibration standard, quality control sample, and unknown sample with a constant volume of the this compound working solution.

  • Sample Introduction (Purge and Trap for Aqueous Samples):

    • Place the spiked aqueous sample into a purging vessel.

    • Purge the sample with an inert gas (e.g., helium) to transfer the volatile analytes and the internal standard onto a sorbent trap.

    • Rapidly heat the trap to desorb the compounds into the GC inlet.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • GC Column: Utilize a column suitable for VOC analysis, such as a DB-624 or equivalent.

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Temperature Program: Implement a temperature program that provides adequate separation of the target analytes. A typical program might start at 35°C, hold for a few minutes, and then ramp up to around 220°C.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes and this compound (e.g., 35-300 amu). For higher sensitivity, selected ion monitoring (SIM) can be employed.

  • Data Analysis and Validation:

    • Integrate the peak areas of the target analytes and this compound.

    • Calculate the response factor (RF) for each analyte at each calibration level relative to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Determine the concentration of the analytes in the samples using the calibration curve.

    • Evaluate the method's performance by assessing linearity, accuracy, precision, and the stability of the internal standard response, ensuring they meet the predefined acceptance criteria.[4]

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a logical process based on the properties of the analyte and the analytical technique.

is_selection cluster_properties Desired Internal Standard Properties analyte Target Analyte(s) chem_sim Chemical Similarity analyte->chem_sim phys_sim Physicochemical Similarity (Volatility, Solubility) analyte->phys_sim method Analytical Method (e.g., GC-MS) no_interference No Interference with Analytes method->no_interference distinguishable Distinguishable Signal method->distinguishable ideal_is Ideal Internal Standard (e.g., Deuterated Analog) chem_sim->ideal_is phys_sim->ideal_is no_interference->ideal_is distinguishable->ideal_is bromobenzene_d5 This compound ideal_is->bromobenzene_d5 is an example for halogenated/aromatic VOCs

Caption: The logical process for selecting an appropriate internal standard for an analytical method.

References

Bromobenzene-d5 in Isotope Dilution Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. In the realm of isotope dilution mass spectrometry (IDMS), particularly for the analysis of volatile organic compounds (VOCs), deuterated aromatic compounds are frequently employed. This guide provides a comparative overview of Bromobenzene-d5, a commonly used internal standard, and evaluates its performance against other deuterated alternatives.

Performance Comparison of Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their native counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar ionization behavior allow for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to enhanced accuracy and precision.

Internal StandardTypical Recovery (%)Typical Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key Considerations
This compound 70 - 130< 20Analyte and matrix-dependentSuitable for a wide range of non-polar and moderately polar VOCs. Its higher mass can be advantageous in avoiding certain isobaric interferences.
Chlorobenzene-d5 70 - 130< 20Analyte and matrix-dependentA very common internal standard for VOC analysis, particularly in environmental samples.
Toluene-d8 70 - 130< 20Analyte and matrix-dependentFrequently used for the analysis of aromatic compounds like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
4-Bromofluorobenzene 70 - 130< 20Analyte and matrix-dependentOften used as a surrogate standard to monitor the performance of the entire analytical process.

Note: The performance of any internal standard is highly dependent on the specific analyte, the sample matrix, and the analytical instrumentation. The values presented here are typical acceptance criteria for method validation.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible and reliable results. The following is a representative protocol for the determination of volatile organic compounds in a water matrix using Gas Chromatography-Mass Spectrometry (GC/MS) with this compound as an internal standard, based on the principles of EPA Method 8260.

1. Sample Preparation and Spiking:

  • Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with septa caps, ensuring no headspace.

  • Prior to analysis, bring the samples to room temperature.

  • Spike each sample, calibration standard, and blank with a known amount of this compound solution (e.g., 5 µL of a 10 µg/mL solution) to achieve a final concentration of 10 µg/L.

  • The internal standard should be added to the sample just before purging and trapping to minimize any potential loss.

2. Purge and Trap (P&T) System Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Tenax®/Silica Gel/Charcoal or similar.

  • Desorb Time: 2 minutes at 250°C.

  • Bake Time: 7 minutes at 270°C.

3. Gas Chromatography-Mass Spectrometry (GC/MS) Conditions:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: 8°C/min to 100°C.

    • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 220°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 35-350 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis:

  • Identify and quantify target analytes based on their retention times and mass spectra.

  • Calculate the concentration of each analyte using the response factor relative to the this compound internal standard.

Visualizing the Workflow

To better illustrate the logical flow of an isotope dilution assay and the relationship between the analyte and the internal standard, the following diagrams are provided.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample containing unknown analyte concentration Spike Add known amount of This compound (Internal Standard) Sample->Spike Equilibrate Equilibration of analyte and internal standard Spike->Equilibrate Extraction Extraction / Purge & Trap Equilibrate->Extraction GCMS GC/MS Analysis Extraction->GCMS Data Data Acquisition (Mass Spectra & Retention Times) GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio Concentration Determine Analyte Concentration via Calibration Curve Ratio->Concentration

Caption: Workflow of an isotope dilution assay using this compound.

Analyte_IS_Relationship cluster_process Analytical Process Analyte Analyte Extraction Extraction Efficiency Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrument Response Analyte->Instrument IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Instrument

Caption: Relationship between analyte and internal standard in the analytical process.

A Comparative Guide to Bromobenzene-d5 and Chlorobenzene-d5 as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Among the array of options, deuterated aromatic compounds are frequently employed due to their chemical similarity to many analytes of interest and their distinct mass spectrometric signals. This guide provides a detailed comparison of two such standards: Bromobenzene-d5 and Chlorobenzene-d5, offering insights into their properties, applications, and a framework for their evaluation.

Introduction to Internal Standards in Analytical Chemistry

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Deuterated standards, such as this compound and Chlorobenzene-d5, are considered excellent choices as they co-elute with their non-deuterated analogs and exhibit similar ionization efficiencies, yet are easily distinguishable by a mass spectrometer.

Overview of this compound and Chlorobenzene-d5

This compound is a deuterated form of bromobenzene where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. It is recognized for its use as a stable isotope-labeled internal standard in quantitative mass spectrometric methods, enhancing accuracy and traceability.[1] Beyond its analytical applications, it also finds use in the electronics and pharmaceutical industries.[2][3]

Chlorobenzene-d5 is the deuterated analog of chlorobenzene and is a well-established internal standard, notably recommended in several U.S. Environmental Protection Agency (EPA) methods for the analysis of volatile organic compounds (VOCs). Its physical and chemical properties make it a suitable surrogate for a wide range of analytes in environmental and industrial testing.

Physicochemical Properties

A comparison of the key physical properties of this compound and Chlorobenzene-d5 is crucial for selecting the appropriate standard for a specific analytical method. These properties influence their behavior during sample preparation and chromatographic separation.

PropertyThis compoundChlorobenzene-d5
Molecular Formula C₆D₅BrC₆D₅Cl
Molecular Weight 162.04 g/mol 117.59 g/mol
Boiling Point 155-156 °C131-132 °C
Density 1.539 g/mL at 25 °C1.157 g/mL at 25 °C
Solubility Insoluble in waterInsoluble in water

Performance as Internal Standards: A Comparative Discussion

Chlorobenzene-d5 is a proven and widely accepted internal standard for the analysis of volatile organic compounds by GC-MS, as evidenced by its inclusion in EPA methodologies. This implies a significant body of validation data supporting its suitability in terms of recovery, reproducibility, and stability for these applications.

This compound , with its higher boiling point and molecular weight, may be a more suitable internal standard for less volatile analytes or in methods where a later-eluting standard is required to monitor chromatographic performance over a wider retention time window. Its chemical properties make it a viable candidate for similar applications to Chlorobenzene-d5, particularly in the analysis of brominated organic compounds where its structural similarity would be advantageous.

Ultimately, the choice between these two internal standards should be guided by the specific requirements of the analytical method, including the nature of the analytes and the sample matrix. An experimental evaluation is always recommended to determine the most suitable internal standard for a new method.

Experimental Protocol for Comparative Evaluation

For laboratories looking to validate either of these internal standards or to conduct a direct comparison, the following experimental protocol outlines a systematic approach.

Objective: To compare the performance of this compound and Chlorobenzene-d5 as internal standards for the quantitative analysis of a target analyte (e.g., a volatile organic compound) in a specific sample matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Target analyte standard solution

  • This compound standard solution

  • Chlorobenzene-d5 standard solution

  • Blank sample matrix (e.g., deionized water for environmental samples, blank plasma for biological samples)

  • Appropriate solvents for dilution and extraction

  • GC-MS system with a suitable capillary column

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte.

    • Prepare individual stock solutions of this compound and Chlorobenzene-d5.

    • Prepare a series of calibration standards by spiking the blank matrix with varying concentrations of the target analyte and a fixed concentration of each internal standard in separate sets of calibration curves.

  • Sample Preparation:

    • Spike a set of blank matrix samples with a known concentration of the target analyte (e.g., at low, medium, and high concentrations relative to the calibration range).

    • Add a fixed concentration of this compound to one subset of these samples and Chlorobenzene-d5 to another subset.

    • Perform the sample extraction procedure (e.g., purge and trap, liquid-liquid extraction, solid-phase extraction) on all samples.

  • GC-MS Analysis:

    • Analyze the calibration standards and the prepared samples using a validated GC-MS method.

    • Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for the target analyte and each internal standard.

  • Data Analysis and Performance Evaluation:

    • Linearity: Construct calibration curves for the target analyte using the response ratio (analyte peak area / internal standard peak area) versus concentration. Determine the coefficient of determination (R²) for each internal standard.

    • Recovery: Calculate the percent recovery of the target analyte at each concentration level for both internal standards by comparing the calculated concentration to the known spiked concentration.

    • Reproducibility (Precision): Analyze multiple replicates (n≥5) of the spiked samples at each concentration level. Calculate the relative standard deviation (RSD) of the measured concentrations for each internal standard.

    • Matrix Effects: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in the presence and absence of the matrix, normalized to the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation A Prepare Analyte and Internal Standard Stock Solutions B Create Calibration Curve Standards (Analyte + IS) A->B C Prepare Quality Control Samples (Analyte + IS in Matrix) A->C F GC-MS Analysis B->F C->F D Spike Matrix with Analyte and Internal Standard E Perform Extraction (e.g., Purge & Trap, LLE, SPE) D->E E->F G Peak Integration and Response Ratio Calculation F->G H Generate Calibration Curve G->H I Quantify Analyte in QC Samples G->I H->I J Evaluate Performance Metrics (Linearity, Recovery, Precision) I->J

Caption: Workflow for evaluating internal standard performance.

Conclusion and Recommendations

Both this compound and Chlorobenzene-d5 are suitable candidates for use as internal standards in quantitative mass spectrometry. The selection between the two should be based on the specific analytical method requirements, including the volatility and chemical nature of the target analytes.

  • Chlorobenzene-d5 is a well-validated and recommended internal standard for the analysis of volatile organic compounds, particularly in established environmental monitoring methods.

  • This compound offers a viable alternative, especially for less volatile or brominated analytes, though specific performance data in comparative studies is less documented.

It is strongly recommended that laboratories perform an in-house validation study, as outlined in the experimental protocol above, to determine the optimal internal standard for their specific application. This will ensure the highest quality of data and confidence in the analytical results.

References

A Guide to the Certification and Traceability of Bromobenzene-d5 Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of substances like Bromobenzene-d5 play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of this compound reference materials, focusing on their certification, traceability, and the analytical techniques used to verify their purity and isotopic abundance.

Understanding Certification and Traceability

The certification of a reference material is a rigorous process that establishes its property values, uncertainty, and traceability to a recognized standard. For chemical reference materials, this is often governed by the international standard ISO 17034 , which outlines the general requirements for the competence of reference material producers.[1][2][3][4]

Metrological traceability is a key concept in certification, defined as an unbroken chain of calibrations to a national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST) in the United States.[5][6][7] This ensures that measurements are accurate and comparable across different laboratories and instruments. When a supplier claims a reference material is "NIST traceable," it implies that its certified values are linked back to NIST standards through this unbroken chain.[5]

Comparison of this compound Reference Materials

Several reputable suppliers provide this compound reference materials. While a direct head-to-head comparison with batch-specific experimental data is challenging without access to proprietary information, we can compare the typical specifications and the analytical methodologies they employ for certification.

SupplierIsotopic Purity (Typical)Chemical Purity (Typical)Certification DetailsAnalytical Techniques Mentioned
Cambridge Isotope Laboratories (CIL) ≥99 atom % D≥98%Certificate of Analysis (CoA) available.[8]NMR, GC-MS
Sigma-Aldrich (Merck) ≥99.5 atom % D[9]≥99% (CP)[9]CoA available for specific lots. Produced under ISO/IEC 17025 and ISO 17034.NMR (including qNMR), GC/MS[9][10]
Carl Roth 99.5 Atom%DInformation not specifiedCoA available.NMR Spectroscopy[11]
LGC Standards Information not specifiedInformation not specifiedCertificate of Analysis available.Not specified[12]
CDN Isotopes 99 atom % D99%Certificate of Analysis available.Not specified[13]
Santa Cruz Biotechnology Information not specifiedInformation not specifiedCertificate of Analysis available for lot-specific data.[14]Not specified

Note: The information in this table is based on publicly available data from the suppliers' websites and may not reflect the exact specifications of a particular batch. For precise data, always refer to the Certificate of Analysis for a specific lot.

Key Analytical Techniques for Certification

The certification of this compound reference materials relies on a combination of analytical techniques to determine chemical purity and isotopic enrichment with a high degree of accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the primary method for assessing the chemical purity of this compound and identifying any organic impurities.

Experimental Protocol (Typical):

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer. The use of an inert flow path is crucial for accurate analysis of trace impurities.[15][16]

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of aromatic compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A small volume of the this compound sample, either neat or diluted in a high-purity solvent, is injected into the GC.

  • Oven Temperature Program: A programmed temperature ramp is used to ensure the separation of impurities with different boiling points.

  • MS Detection: The mass spectrometer is operated in full scan mode to identify all eluting compounds. The resulting mass spectra are compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

  • Quantification: The purity is typically determined by area percent, assuming a response factor of one for all impurities. For higher accuracy, a quantitative analysis using an internal or external standard can be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Assay

NMR spectroscopy is an indispensable tool for determining the isotopic enrichment of deuterated compounds and can also be used for quantitative analysis (qNMR).

Experimental Protocol (Typical):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve the necessary resolution and sensitivity.

  • ¹H NMR for Isotopic Purity: A proton NMR spectrum is acquired to detect any residual non-deuterated Bromobenzene. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a known internal standard.

  • Quantitative NMR (qNMR) for Assay: qNMR is a primary ratio method of measurement that allows for the direct determination of the concentration or purity of a substance without the need for a specific reference standard of the same compound.[10][17][18][19][20]

    • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (with a known purity and a signal in a clear region of the spectrum) are dissolved in a deuterated solvent.

    • Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay to ensure complete magnetization recovery between pulses.

    • Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the certified internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights.

Visualizing the Certification and Analytical Workflow

To better understand the processes involved in the certification and analysis of this compound reference materials, the following diagrams illustrate the key workflows.

Certification_Traceability_Workflow cluster_Production Reference Material Production (ISO 17034) cluster_Certification Certification & Value Assignment cluster_Traceability Metrological Traceability RawMaterial Raw Material Sourcing (e.g., Benzene-d6, Bromine) Synthesis Synthesis of This compound RawMaterial->Synthesis Purification Purification Synthesis->Purification Packaging Packaging & Labeling Purification->Packaging Characterization Characterization (Purity, Isotopic Abundance) Packaging->Characterization Homogeneity Homogeneity Testing Characterization->Homogeneity Stability Stability Assessment Homogeneity->Stability ValueAssignment Certified Value & Uncertainty Assignment Stability->ValueAssignment FinalProduct Certified this compound Reference Material ValueAssignment->FinalProduct Certificate of Analysis NIST National Metrology Institute (e.g., NIST SRMs) Calibration Instrument Calibration (Balances, Spectrometers) NIST->Calibration Traceable Calibration InternalStandard Certified Internal Standard (for qNMR) NIST->InternalStandard Traceable Certification Calibration->Characterization InternalStandard->Characterization

Caption: Workflow for the certification and traceability of this compound.

Analytical_Workflow cluster_Purity Chemical Purity Analysis cluster_Isotopic Isotopic Purity & Assay Sample This compound Reference Material GCMS_Prep Sample Preparation (Dilution) Sample->GCMS_Prep NMR_Prep Precise Weighing with Certified Internal Standard Sample->NMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Processing & Impurity Identification GCMS_Analysis->GCMS_Data Purity_Report Chemical Purity (e.g., >99%) GCMS_Data->Purity_Report NMR_Analysis Quantitative ¹H NMR (qNMR) NMR_Prep->NMR_Analysis NMR_Data Data Processing & Integration NMR_Analysis->NMR_Data Isotopic_Report Isotopic Purity (e.g., >99.5 atom % D) & Certified Assay Value NMR_Data->Isotopic_Report

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The selection of a suitable this compound reference material is a critical decision for any analytical laboratory. While many suppliers offer high-purity products, understanding the concepts of certification according to ISO 17034 and metrological traceability to national standards like NIST is essential for ensuring the reliability and comparability of measurement results. By carefully reviewing the supplier's Certificate of Analysis and understanding the analytical techniques used for characterization, researchers can confidently select a reference material that meets the stringent requirements of their applications in research, development, and quality control.

References

A Comparative Guide to the Toxicity of Deuterated vs. Non-Deuterated Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in Modifying Toxicity

Bromobenzene is a well-established hepatotoxin and nephrotoxin, widely used in research as a model compound to study chemically induced organ damage.[1][2] Its toxicity is not caused by the parent molecule itself, but rather by its reactive metabolites formed during metabolism.[1] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the rate of metabolic processes due to the kinetic isotope effect (KIE).[3][4] This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down bond-breaking steps in enzymatic reactions.[5] Consequently, deuteration has emerged as a strategy in drug development to improve the metabolic stability and potentially reduce the toxicity of xenobiotics.[6][7][8]

This guide will first detail the established toxicity and metabolic activation of non-deuterated bromobenzene. It will then explore the potential toxicological profile of deuterated bromobenzene based on the principles of the KIE. Finally, it will provide detailed experimental protocols for conducting comparative toxicity studies.

Understanding Bromobenzene Toxicity: The Role of Metabolic Activation

The toxicity of bromobenzene is intrinsically linked to its biotransformation in the liver by cytochrome P450 (CYP) enzymes.[9] The key steps in its metabolic activation and the resulting toxicity are outlined below:

  • Epoxidation: CYP enzymes, primarily from the CYP2E1 and CYP2B subfamilies, oxidize bromobenzene to form reactive epoxide intermediates: bromobenzene-3,4-oxide and bromobenzene-2,3-oxide.[1]

  • Detoxification vs. Toxicity:

    • Detoxification: The primary detoxification pathway involves the conjugation of these epoxides with glutathione (GSH), a major cellular antioxidant, to form non-toxic mercapturic acid precursors that are eventually excreted.[9][10]

    • Toxicity: When GSH stores are depleted, the reactive epoxides can covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and necrosis, particularly in the centrilobular region of the liver.[1][11]

  • Formation of Other Toxic Metabolites: The epoxides can also be converted to bromophenols, which can be further oxidized to form reactive quinones and semiquinones. These metabolites can also contribute to cellular damage through covalent binding and the generation of reactive oxygen species (ROS).[12]

The depletion of GSH is a critical event in the initiation of bromobenzene-induced toxicity.[10] The subsequent covalent binding of reactive metabolites and oxidative stress are the primary mechanisms leading to liver and kidney damage.[1][13]

The Predicted Impact of Deuteration on Bromobenzene Toxicity: A Hypthetical Comparison

While no direct comparative studies exist, the principles of the kinetic isotope effect allow for a reasoned prediction of how deuterating the benzene ring of bromobenzene (creating bromobenzene-d5) might alter its toxicity.

The initial and rate-limiting step in the metabolic activation of bromobenzene is the CYP-mediated C-H bond cleavage to form the epoxide. By replacing the C-H bonds on the aromatic ring with stronger C-D bonds, it is hypothesized that the rate of epoxidation would be significantly reduced. This would lead to several potential consequences:

  • Reduced Formation of Toxic Metabolites: A slower rate of epoxidation would lead to a decreased overall production of the toxic bromobenzene-3,4-oxide and bromobenzene-2,3-oxide intermediates.

  • Slower Depletion of Glutathione: With a lower burden of reactive epoxides, the rate of GSH conjugation would be reduced, thus preserving cellular antioxidant capacity for a longer duration.

  • Decreased Covalent Binding and Oxidative Stress: The diminished formation of reactive metabolites would likely result in less covalent binding to cellular macromolecules and a reduction in oxidative stress.

  • Potentially Lower Hepatotoxicity and Nephrotoxicity: The culmination of these effects would be a predicted decrease in the severity of liver and kidney damage.

Based on these predictions, deuterated bromobenzene is expected to exhibit a more favorable toxicity profile compared to its non-deuterated counterpart.

Quantitative Data Summary

As no direct comparative experimental studies have been identified, a table of quantitative comparative data (e.g., LD50, IC50) cannot be provided at this time. The table below presents known toxicity values for non-deuterated bromobenzene. Future comparative studies should aim to populate a similar table for both compounds.

ParameterNon-Deuterated BromobenzeneDeuterated BromobenzeneReference
LD50 (Oral, Rat) 2699 mg/kgData Not Available
LD50 (Intraperitoneal, Mouse) 1000 mg/kgData Not Available
LC50 (Inhalation, Rat) 20,400 mg/m³Data Not Available
NOAEL (13-week, Oral, Rat) 200 mg/kg/day (based on hepatocyte hypertrophy)Data Not Available[14]

Experimental Protocols for Comparative Toxicity Assessment

To empirically validate the hypothesized differences in toxicity, the following experimental protocols are recommended.

In Vivo Acute Toxicity Study
  • Objective: To determine and compare the median lethal dose (LD50) of deuterated and non-deuterated bromobenzene.

  • Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Methodology:

    • Divide animals into groups (n=5 per sex per group) for each compound.

    • Administer a single dose of either deuterated or non-deuterated bromobenzene via oral gavage or intraperitoneal injection at escalating dose levels. A vehicle control group (e.g., corn oil) should be included.

    • Observe animals for clinical signs of toxicity and mortality for 14 days.

    • Record body weights at regular intervals.

    • At the end of the study, perform a gross necropsy on all animals.

    • Calculate the LD50 values for each compound using a recognized statistical method (e.g., probit analysis).

In Vitro Cytotoxicity Assay in Primary Hepatocytes
  • Objective: To compare the cytotoxic potential of deuterated and non-deuterated bromobenzene in a relevant cell model.

  • Test System: Primary hepatocytes isolated from rats or humans.

  • Methodology:

    • Culture primary hepatocytes in appropriate media.

    • Expose the cells to a range of concentrations of deuterated and non-deuterated bromobenzene for 24 hours.

    • Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • Determine the IC50 (concentration causing 50% inhibition of cell viability) for each compound.

Assessment of Hepatotoxicity Biomarkers
  • Objective: To compare the extent of liver injury induced by deuterated and non-deuterated bromobenzene.

  • Test System: Male Sprague-Dawley rats.

  • Methodology:

    • Administer a sub-lethal dose of deuterated or non-deuterated bromobenzene to different groups of rats.

    • Collect blood samples at various time points (e.g., 24, 48, and 72 hours) post-dosing.

    • Measure serum levels of liver injury biomarkers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • At the end of the experiment, euthanize the animals and collect liver tissue for histopathological examination to assess the extent of necrosis and other cellular changes.

Measurement of Glutathione Depletion and Covalent Binding
  • Objective: To compare the effects of deuterated and non-deuterated bromobenzene on key mechanistic parameters of toxicity.

  • Test System: Liver tissue from rats treated as in Protocol 3.

  • Methodology:

    • At various time points post-dosing, collect liver tissue.

    • For glutathione (GSH) measurement, homogenize a portion of the liver and measure GSH levels using a commercially available kit or HPLC-based method.

    • For covalent binding, administer radiolabeled ([¹⁴C] or [³H]) deuterated and non-deuterated bromobenzene. After a set time, isolate liver proteins and determine the amount of covalently bound radiolabel by liquid scintillation counting.

Visualizing the Impact of Deuteration on Bromobenzene Metabolism

The following diagrams illustrate the metabolic pathway of bromobenzene and the proposed experimental workflow for a comparative toxicity study.

bromobenzene_metabolism cluster_0 Metabolic Activation cluster_1 Detoxification vs. Toxicity Bromobenzene Bromobenzene Epoxides Epoxides Bromobenzene->Epoxides CYP450 (C-H cleavage) Deuterated Bromobenzene Deuterated Bromobenzene Deuterated Bromobenzene->Epoxides CYP450 (C-D cleavage) Slower Rate (KIE) GSH Conjugates GSH Conjugates Epoxides->GSH Conjugates GSH Transferase Covalent Binding Covalent Binding Epoxides->Covalent Binding GSH Depletion Cellular Necrosis Cellular Necrosis Covalent Binding->Cellular Necrosis

Caption: Metabolic pathway of bromobenzene and the predicted effect of deuteration.

experimental_workflow cluster_compounds Test Compounds cluster_studies Comparative Toxicity Studies cluster_outcome Outcome Non-Deuterated Bromobenzene Non-Deuterated Bromobenzene InVivo_Toxicity In Vivo Acute Toxicity (LD50) Non-Deuterated Bromobenzene->InVivo_Toxicity InVitro_Cytotoxicity In Vitro Cytotoxicity (IC50) Non-Deuterated Bromobenzene->InVitro_Cytotoxicity Biomarker_Analysis Hepatotoxicity Biomarkers (ALT, AST, Histopathology) Non-Deuterated Bromobenzene->Biomarker_Analysis Mechanistic_Studies GSH Depletion & Covalent Binding Non-Deuterated Bromobenzene->Mechanistic_Studies Deuterated Bromobenzene Deuterated Bromobenzene Deuterated Bromobenzene->InVivo_Toxicity Deuterated Bromobenzene->InVitro_Cytotoxicity Deuterated Bromobenzene->Biomarker_Analysis Deuterated Bromobenzene->Mechanistic_Studies Comparative_Toxicity_Profile Comparative Toxicity Profile InVivo_Toxicity->Comparative_Toxicity_Profile InVitro_Cytotoxicity->Comparative_Toxicity_Profile Biomarker_Analysis->Comparative_Toxicity_Profile Mechanistic_Studies->Comparative_Toxicity_Profile

Caption: Experimental workflow for comparing the toxicity of deuterated and non-deuterated bromobenzene.

Conclusion

Based on the established principles of the kinetic isotope effect, it is reasonable to hypothesize that deuterated bromobenzene will exhibit lower toxicity than its non-deuterated counterpart due to a reduced rate of metabolic activation. However, this hypothesis must be confirmed through rigorous experimental investigation. The protocols and framework provided in this guide offer a comprehensive approach for researchers to conduct such a comparative study, which would provide valuable data for the fields of toxicology, drug metabolism, and medicinal chemistry. The findings of such research could further validate the use of deuteration as a strategic tool for mitigating the toxicity of xenobiotics.

References

A Guide to Inter-Laboratory Performance of Bromobenzene-d5 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds like Bromobenzene-d5 are frequently used as surrogate standards in methods such as EPA Method 8260 for the analysis of volatile organic compounds in various matrices.[1][2] Surrogates are compounds that are chemically similar to the analytes of interest and are added to every sample, standard, and blank in a known amount before processing. Their measured recovery provides a means to evaluate the performance of the analytical method on a sample-by-sample basis, indicating potential matrix effects or issues with sample preparation and analysis.[3]

Expected Analytical Performance

The following table summarizes the typical performance of surrogate compounds, including those structurally and functionally similar to this compound (like 4-Bromofluorobenzene), as reported in single-laboratory validations of EPA Method 8260. These values can be considered as representative of a proficient laboratory and serve as a baseline for inter-laboratory comparison.

Performance MetricExpected ValueDescription
Percent Recovery 70 - 130%The percentage of the known amount of the surrogate standard that is detected and quantified. This indicates the efficiency of the extraction and analysis process for a specific sample.
Relative Standard Deviation (RSD) of Recovery < 20%A measure of the precision of the surrogate recovery over multiple analyses. A lower RSD indicates higher reproducibility.[4]
Method Detection Limit (MDL) Analyte-specificWhile not a direct measure of surrogate performance, the overall method's MDLs for target analytes are influenced by the consistency of surrogate recovery. Low-level standards are analyzed to determine the MDL.
Z-Score (in Proficiency Testing) -2.0 to +2.0In a formal inter-laboratory comparison, a Z-score indicates how far a laboratory's result is from the consensus mean of all participating laboratories. A score within ±2.0 is generally considered satisfactory.

Experimental Protocol: EPA Method 8260 (Volatile Organic Compounds by GC/MS)

The following is a generalized protocol for the analysis of VOCs using a surrogate standard like this compound, based on EPA Method 8260. This method is widely used for the analysis of groundwater and solid waste.[1][2]

1. Sample Preparation:

  • A known volume or weight of the sample (e.g., 5 mL of water or 5 g of soil) is collected in a purge-and-trap sample vial.
  • A precise volume of a standard solution containing this compound and other surrogates is added to each sample, blank, and calibration standard.
  • Internal standards are also added just before analysis.

2. Purge and Trap:

  • The sample is purged with an inert gas (e.g., helium) at an elevated temperature.
  • Volatile compounds, including the target analytes and this compound, are stripped from the sample matrix and carried into a sorbent trap.
  • The trap is then rapidly heated to desorb the trapped compounds onto the gas chromatograph.[2]

3. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

  • The desorbed compounds are separated based on their boiling points and affinity for the GC column.
  • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
  • The mass spectrometer provides both qualitative (identification) and quantitative (concentration) information for the target analytes and the surrogate standard.

4. Data Analysis and Quality Control:

  • The recovery of this compound is calculated for each sample by comparing the measured concentration to the known spiked concentration.
  • The calculated recovery must fall within the acceptance limits (typically 70-130%) for the analysis to be considered valid for that sample.
  • The performance of the entire analytical system is monitored through the analysis of blanks, calibration standards, and quality control samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for using this compound as a surrogate and the logical flow of an inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation sample Sample Collection (Water/Soil) add_surrogate Spike with This compound sample->add_surrogate add_is Add Internal Standards add_surrogate->add_is purge_trap Purge and Trap add_is->purge_trap gcms GC/MS Analysis purge_trap->gcms calc_recovery Calculate Surrogate Recovery gcms->calc_recovery qc_check Check QC Limits (70-130%) calc_recovery->qc_check report Report Results qc_check->report

Caption: Experimental workflow for VOC analysis using this compound as a surrogate.

interlab_comparison cluster_coordination Coordinating Body cluster_labs Participating Laboratories (Lab A, B, C...) prep_samples Prepare & Distribute Proficiency Test Samples analyze_samples Analyze Samples using Standardized Method prep_samples->analyze_samples collect_data Collect Results from Participating Labs analyze_data Statistical Analysis (e.g., Z-Scores) collect_data->analyze_data issue_report Issue Performance Report analyze_data->issue_report report_results Report Analyte & Surrogate Recovery Data analyze_samples->report_results report_results->collect_data

Caption: Logical workflow of an inter-laboratory comparison for analytical proficiency.

References

A Comparative Guide to Verifying the Isotopic Enrichment of Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated compounds like Bromobenzene-d5 is critical for the accuracy and reliability of experimental outcomes. This compound is widely used as a synthetic intermediate, an NMR solvent, and an internal standard in mass spectrometry.[1][2][3] Verifying its stated isotopic purity ensures the integrity of quantitative analyses and the correct interpretation of mechanistic studies.

This guide provides an objective comparison of the primary analytical techniques used to determine the isotopic enrichment of this compound, supported by detailed experimental protocols and data interpretation methods.

Comparison of Key Analytical Techniques

The determination of isotopic enrichment for deuterated compounds primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC).[4][5] The choice of method depends on the required precision, available instrumentation, and the specific information sought (e.g., site-specific vs. overall enrichment).

Table 1: Performance Comparison of Analytical Methods

FeatureNMR Spectroscopy (¹H, ²H, ¹³C)Mass Spectrometry (MS/HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the nuclear magnetic resonance of isotopes (¹H, ²H). Isotopic enrichment is calculated from the relative integrals of residual proton signals or direct deuterium signals.[6]Measures the mass-to-charge ratio (m/z) of the molecule and its isotopologues. Enrichment is determined from the relative abundance of each species in the mass cluster.[7]Separates the analyte from impurities based on volatility and polarity before mass analysis. Provides both chemical and isotopic purity.[7]
Primary Use Quantitative measurement of overall deuteration; verification of deuteration sites.[8]High-precision determination of overall isotopic enrichment and distribution of isotopologues.[9]Simultaneous assessment of chemical purity and isotopic enrichment.[5]
Sample Prep Simple dissolution in a suitable, non-interfering deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).[6][8]Dilution in a suitable solvent for direct infusion or LC-MS.[10]Dilution in a volatile solvent.[5]
Advantages - Provides structural confirmation.[11] - ¹H NMR is highly quantitative (qNMR).[12] - ²H NMR directly observes the deuterium, avoiding reliance on small residual signals.[13]- High sensitivity and accuracy.[9] - Can distinguish between different isotopologues (e.g., d4, d5).[10] - Requires very little sample.[9]- Excellent for separating the analyte from volatile impurities. - Provides robust quantification when using an appropriate internal standard.
Limitations - Lower sensitivity compared to MS. - ¹H NMR relies on measuring very small residual proton peaks for highly enriched samples.[8] - ¹³C NMR signals for deuterated carbons can be weak and split, complicating analysis.[14]- Does not provide information on the specific location of deuterium atoms. - Can be affected by ion suppression or matrix effects.- Requires the compound to be volatile and thermally stable. - Potential for H/D exchange in the injector port at high temperatures.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This method quantifies the residual, non-deuterated Bromobenzene by comparing the integral of its aromatic proton signals to that of a certified internal standard of known concentration.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

    • Accurately weigh and add a known amount of the this compound sample to the same NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • 90° Pulse Angle: Ensure uniform excitation across the spectrum.

      • Sufficient Signal-to-Noise Ratio: Acquire an adequate number of scans.[15]

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the well-resolved signal of the internal standard and the residual proton signals of this compound.

    • Calculate the amount of non-deuterated Bromobenzene and subsequently the isotopic enrichment.

Isotopic Enrichment Calculation: The percentage of residual protons (%H) is calculated using the formula: %H = (I_x / N_x) * (N_std / I_std) * (W_std / M_std) * (M_x / W_x) * P_std

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • W : Weight of the substance

  • M : Molecular weight of the substance

  • P : Purity of the standard

  • x refers to the analyte (Bromobenzene), and std refers to the standard.

Isotopic Enrichment (atom %D) = 100% - (%H / 5) * 100% (since there are 5 positions for deuterium).

High-Resolution Mass Spectrometry (HRMS)

This method determines isotopic enrichment by measuring the relative intensities of the mass isotopologues of the molecular ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal without saturating the detector.[10]

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or use an LC-HRMS system.

    • Acquire data in full scan mode with high resolution to clearly resolve the isotopic peaks of the Bromobenzene molecular ion cluster ([M]+ or [M+H]+).[9][10]

  • Data Analysis:

    • Extract the mass spectrum for the molecular ion cluster of Bromobenzene. This will include peaks corresponding to the non-deuterated species (M), partially deuterated species (M+1 to M+4), and the fully deuterated species (M+5).

    • Measure the intensity (area) of each isotopic peak.

    • Correct these intensities for the natural abundance of ¹³C and ⁸¹Br isotopes.

    • The isotopic enrichment is the relative intensity of the M+5 peak compared to the sum of all related isotopic peaks.

Table 2: Example HRMS Data for this compound

Isotopologuem/z (for C₆D₅⁷⁹Br)Measured Relative Intensity (%)Corrected Relative Intensity (%)
d₀ (M)155.960.1~0.0
d₁ (M+1)156.970.1~0.0
d₂ (M+2)157.970.2~0.1
d₃ (M+3)158.980.5~0.3
d₄ (M+4)159.981.5~1.1
d₅ (M+5)160.9997.6~98.5
Total 100.0 ~100.0

Note: Data is illustrative. Correction for natural isotopes is essential for accurate quantification.[7]

Visualized Workflows and Logic

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subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Obtain this compound Sample"]; prep [label="Prepare Sample for Analysis\n(Weighing, Dilution)"]; start -> prep; }

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subgraph "cluster_results" { label="Results"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; calc [label="Calculate Isotopic Enrichment"]; report [label="Generate Report"]; calc -> report; }

prep -> nmr [label="Method 1"]; prep -> ms [label="Method 2"]; nmr -> calc; ms -> calc; } caption [label="Fig 1. General workflow for verifying isotopic enrichment.", shape=plaintext, fontname="Arial", fontsize=10];

dot digraph "NMR_Analysis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_nmr" { label="NMR Analysis"; style="filled"; fillcolor="#FFFFFF";

} } caption [label="Fig 2. Workflow for qNMR analysis.", shape=plaintext, fontname="Arial", fontsize=10];

dot digraph "MS_Analysis_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_ms" { label="Mass Spectrometry Analysis"; style="filled"; fillcolor="#FFFFFF";

} } caption [label="Fig 3. Workflow for MS / GC-MS analysis.", shape=plaintext, fontname="Arial", fontsize=10];

dot digraph "Method_Comparison" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=rect, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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ms_pros [label="Pros:\n- High Sensitivity\n- High Precision\n- Small Sample Size", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ms_cons [label="Cons:\n- No Positional Info\n- Requires Isotope Correction\n- Potential Matrix Effects", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

center_node -> nmr [color="#5F6368"]; center_node -> ms [color="#5F6368"];

nmr -> nmr_pros [label="Strengths", color="#34A853"]; nmr -> nmr_cons [label="Weaknesses", color="#EA4335"];

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References

Cross-Validation of Analytical Methods for Aromatic Compounds Using Bromobenzene-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, ensuring the accuracy and reliability of quantitative data is paramount. Cross-validation of analytical methods is a critical step in this process, particularly when transferring methods between laboratories or comparing a new method against an established one. The use of a stable isotope-labeled internal standard is fundamental to achieving robust and trustworthy results. Bromobenzene-d5, a deuterated form of bromobenzene, serves as an excellent internal standard for the analysis of aromatic compounds due to its chemical similarity to a range of analytes and its distinct mass spectrometric signature.[1]

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of aromatic compounds, using this compound as the internal standard. We will delve into the performance characteristics of each method, provide detailed experimental protocols, and visualize the workflows involved.

Data Presentation: A Comparative Analysis of GC-MS and LC-MS Performance

The choice between GC-MS and LC-MS for the analysis of aromatic compounds depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity. Below is a summary of typical performance data for each technique when analyzing a hypothetical aromatic analyte using this compound as an internal standard.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.997[2]> 0.998[3]
Accuracy (% Recovery) 95 - 105%[4]80 - 120%[5]
Precision (RSD)
- Repeatability< 5%< 15%[3]
- Intermediate Precision< 10%< 20%
Limit of Detection (LOD) 0.1 - 10 pg0.01 - 5 pg
Limit of Quantitation (LOQ) 0.5 - 50 pg0.05 - 20 pg
Throughput ModerateHigh
Matrix Effects Less proneMore prone

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and validatable analytical results. Below are representative methodologies for GC-MS and LC-MS analysis of a generic aromatic compound using this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • To 1 mL of sample (e.g., in an organic solvent or a digested biological matrix), add a precise volume of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Transfer the final extract to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the analyte and this compound (e.g., m/z 155, 157 for Bromobenzene and m/z 160, 162 for this compound).

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard (this compound).

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the analyte concentration using a calibration curve constructed by plotting the response ratio against the analyte concentration of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • To 1 mL of sample (e.g., in plasma, urine, or an aqueous solution), add a precise volume of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Vortex the sample for 30 seconds.

  • Perform a protein precipitation (e.g., with acetonitrile) or solid-phase extraction for sample cleanup.

  • Centrifuge and transfer the supernatant to an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.[7]

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 minutes.

    • Linearly decrease A to 5% over 3 minutes.

    • Hold at 5% A for 1 minute.

    • Return to 95% A and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).[8]

  • Mass Analyzer: Triple Quadrupole.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Define precursor-to-product ion transitions for the analyte and this compound.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Determine the analyte concentration from a calibration curve generated by analyzing standards of known concentrations.

Mandatory Visualizations

To better illustrate the workflows and logical relationships in the cross-validation process, the following diagrams are provided.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte & IS (this compound) select_methods Select Methods for Comparison (e.g., GC-MS vs. LC-MS) define_analyte->select_methods define_acceptance Define Acceptance Criteria (Accuracy, Precision) select_methods->define_acceptance prepare_samples Prepare Identical Sample Sets (Spiked with Analyte & IS) define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 calculate_results1 Calculate Concentrations (Method 1) analyze_method1->calculate_results1 calculate_results2 Calculate Concentrations (Method 2) analyze_method2->calculate_results2 compare_results Statistically Compare Results (e.g., Bland-Altman Plot) calculate_results1->compare_results calculate_results2->compare_results assess_bias Assess Bias & Agreement compare_results->assess_bias report Generate Cross-Validation Report assess_bias->report

Caption: Workflow for cross-validation of two analytical methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Final Result sample_collection Sample Collection (e.g., Plasma, Soil, Water) add_is Spike with Internal Standard (this compound) sample_collection->add_is extraction Extraction / Cleanup (LLE, SPE, or PPT) add_is->extraction injection Inject into GC-MS or LC-MS extraction->injection separation Chromatographic Separation (GC or LC Column) injection->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection integration Peak Integration (Analyte & IS) detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification final_report Final Report (Concentration & QA/QC Data) quantification->final_report

Caption: General workflow for sample analysis using an internal standard.

References

Unraveling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect with Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) stands out as a powerful tool for elucidating these intricate pathways. This guide provides a comparative analysis of the use of Bromobenzene-d5 in assessing the KIE, offering insights into its performance against other methods and providing the necessary experimental data and protocols for informed application.

When a hydrogen atom in a reactant molecule is replaced by its heavier isotope, deuterium, the rate of a chemical reaction can change. This phenomenon, known as the kinetic isotope effect, provides a window into the rate-determining step of a reaction. A significant change in reaction rate upon isotopic substitution (a primary KIE) suggests that the bond to the isotope is being broken in the slowest step of the reaction. Conversely, a small or negligible change (a secondary KIE) can provide information about changes in the chemical environment around the isotopic label during the reaction.

This compound, a deuterated analog of bromobenzene, serves as a valuable probe in these studies, particularly in the realm of organometallic catalysis, where C-H bond activation and cross-coupling reactions are fundamental.

Quantitative Analysis of Kinetic Isotope Effects

The utility of this compound in mechanistic studies is best illustrated through quantitative data from specific reactions. Below is a summary of reported KIE values in key transformation types.

Reaction TypeSubstrate PairCatalyst SystemkH/kDInterpretationReference
Intramolecular C-H Difluoroalkylation2-Bromo-N-(2,6-diethylphenyl)-2,2-difluoroacetamide / 2-Bromo-N-(2,6-diethylphenyl-d5)-2,2-difluoroacetamidePd2(dba)3 / BrettPhos1.01No significant KIE observed, suggesting C-H bond cleavage is not the rate-determining step.[1]
C-H Activation (Aryl Halide Analogue)Chlorobenzene / ortho-DeuteriochlorobenzeneTitanium-based catalyst~3.4A significant primary KIE, indicating that the C-H (or C-D) bond is broken in the rate-determining step.[2]

Note: The second entry, while not using this compound directly, involves a closely related aryl halide and demonstrates a significant primary KIE in a C-H activation context, providing a valuable point of comparison.

Experimental Protocols: Measuring the Kinetic Isotope Effect

Intermolecular Competition Experiment Protocol (as adapted from Shi and Buchwald, 2015)

This method is often preferred as it minimizes variations in reaction conditions.

  • Reactant Preparation: A 1:1 mixture of the non-deuterated substrate (e.g., 2-Bromo-N-(2,6-diethylphenyl)-2,2-difluoroacetamide) and its deuterated counterpart (e.g., 2-Bromo-N-(2,6-diethylphenyl-d5)-2,2-difluoroacetamide) is prepared.

  • Reaction Setup: The palladium catalyst precursor (e.g., Pd2(dba)3), ligand (e.g., BrettPhos), base, and solvent are combined in a reaction vessel under an inert atmosphere.

  • Reaction Initiation and Monitoring: The substrate mixture is added to the reaction vessel, and the reaction is initiated, typically by heating. The reaction is carefully monitored and quenched at low conversion (typically <10%) to ensure the ratio of reactants does not change significantly.

  • Product Analysis: The ratio of the non-deuterated and deuterated products is determined using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • KIE Calculation: The kH/kD value is calculated from the ratio of the products. A value of 1.0 indicates no isotope effect.

Visualizing Reaction Pathways and Workflows

Diagrams are indispensable for visualizing the complex steps involved in reaction mechanisms and experimental designs.

G cluster_0 Catalytic Cycle cluster_1 KIE Measurement Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Reductive_Elimination Reductive_Elimination Ar-Pd(II)-X->Reductive_Elimination Coupling Partner Product Product Reductive_Elimination->Product Product->Pd(0) Bromobenzene Bromobenzene Reaction Reaction Bromobenzene->Reaction This compound This compound This compound->Reaction Product_H Product_H Reaction->Product_H Product_D Product_D Reaction->Product_D Analysis Analysis Product_H->Analysis kH Product_D->Analysis kD kH/kD kH/kD Analysis->kH/kD

Figure 1: A simplified representation of a palladium-catalyzed cross-coupling cycle and the parallel assessment of the kinetic isotope effect.

G Start Start Prepare_Mixture Prepare 1:1 Mixture (Bromobenzene & this compound) Start->Prepare_Mixture Setup_Reaction Setup Reaction (Catalyst, Ligand, Base, Solvent) Prepare_Mixture->Setup_Reaction Run_Reaction Run Reaction & Quench (<10% Conversion) Setup_Reaction->Run_Reaction Analyze_Products Analyze Product Ratio (GC-MS or NMR) Run_Reaction->Analyze_Products Calculate_KIE Calculate kH/kD Analyze_Products->Calculate_KIE End End Calculate_KIE->End

Figure 2: Experimental workflow for determining the intermolecular kinetic isotope effect using a competition experiment.

Comparison with Alternatives

The use of this compound for KIE studies offers distinct advantages and disadvantages compared to other mechanistic investigation techniques.

MethodAdvantagesDisadvantages
This compound KIE Studies - Provides direct evidence for the involvement of a specific C-H bond in the rate-determining step. - Competition experiments are highly accurate as they are conducted in a single pot.- Synthesis of the deuterated substrate is required. - The absence of a primary KIE does not definitively rule out C-H cleavage in a post-rate-determining, product-forming step.
Hammett Analysis - Uses readily available, non-isotopically labeled substrates. - Provides information about the electronic effects in the transition state.- Can be difficult to interpret for complex, multi-step reactions. - Does not directly probe the breaking of a specific bond.
Computational Modeling (DFT) - Can provide detailed energetic profiles of the entire reaction pathway. - Allows for the theoretical prediction of KIEs to compare with experimental data.- Accuracy is highly dependent on the level of theory and the model used. - Requires significant computational resources and expertise.
In-situ Spectroscopic Monitoring - Provides real-time information about the formation and consumption of intermediates.- Can be challenging to identify and characterize transient species. - May not directly provide information about the transition state of the rate-determining step.

Conclusion

The assessment of the kinetic isotope effect using this compound is a powerful and precise method for probing the mechanisms of chemical reactions. While the synthesis of the deuterated compound is a prerequisite, the direct insight it provides into the rate-determining step is often invaluable. As demonstrated, the observation of a significant primary KIE can be a strong indicator of C-H bond cleavage in the slowest step, whereas its absence can suggest alternative mechanistic pathways. When used in conjunction with other techniques such as computational modeling and in-situ monitoring, KIE studies with this compound contribute to a comprehensive and robust understanding of complex reaction mechanisms, ultimately enabling the design of more efficient and selective chemical transformations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Bromobenzene-d5 (CAS No. 4165-57-5), a deuterated analogue of bromobenzene, is a flammable liquid that is toxic to aquatic life and can cause skin irritation.[1][2][3][4] Adherence to strict disposal protocols is essential to mitigate these risks and prevent environmental contamination. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's hazards.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile gloves, are required.[5]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[5]

  • Lab Coat: A flame-resistant lab coat should be worn.[5]

  • Respiratory Protection: If handling outside of a fume hood, a certified respirator is necessary.[5]

Hazard Summary: this compound is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), and is toxic to aquatic life with long-lasting effects (H411).[1][2] It is imperative to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4]

Quantitative Data for Safe Handling and Disposal

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key safety and hazard data for this compound, which informs its proper handling and disposal.

ParameterValueSource
UN Number 2514[1]
Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Flash Point Not specified in search results
Aquatic Toxicity (Acute) EC50: 15.7 mg/l (aquatic invertebrates, 48h)[6]
Aquatic Toxicity (Chronic) ErC50: 12.3 mg/l (algae, 72h)[6]
Biodegradability Not readily biodegradable[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable regulations. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound .[7]

  • It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic solvents.[5][7]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste, acids, bases, or oxidizers. [5][7]

2. Container Management:

  • Use a container that is in good condition, compatible with this compound, and has a tight-fitting screw cap.[8][9] The original container may be used if it is in good condition.[1][9]

  • The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name, "this compound," along with its concentration.[5][9]

  • Keep the waste container closed at all times, except when adding waste.[5][8][9]

  • Store the waste container in a well-ventilated area, away from heat and sources of ignition.[1][10]

3. Disposal of Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as vermiculite, sand, or other absorbent materials, must be collected in a sealed container and disposed of as halogenated hazardous waste.[5][11]

  • Empty containers of this compound should be handled as the product itself and disposed of through an approved waste disposal plant.[1][2] Do not rinse the empty container into the drain.

4. Arranging for Professional Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[1][11]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the hazardous waste.[5]

5. Spill Response:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.[11]

  • Contain the spill using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[5][11]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[11]

  • Ventilate and wash the spill area after cleanup is complete.[11]

  • Do not wash spills into the sewer system. [11]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify as Halogenated Waste & Segregate from Other Waste Streams ppe->segregate container 3. Use a Labeled, Compatible, and Sealed Waste Container segregate->container storage 4. Store in a Ventilated Area, Away from Ignition Sources container->storage spill Spill Occurs storage->spill Is there a spill? spill_protocol Follow Spill Protocol: - Evacuate & Secure Area - Contain with Absorbent - Collect in Sealed Container - Decontaminate Area spill->spill_protocol Yes disposal_request 5. Contact EHS for Hazardous Waste Pickup spill->disposal_request No spill_protocol->disposal_request end End: Professional Disposal disposal_request->end

This compound Disposal Workflow

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromobenzene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Bromobenzene-d5, a deuterated aromatic halide commonly used in research. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[1][2][3] Understanding these hazards is the first step in implementing appropriate safety measures.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapour[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[1][3][4]
Acute Toxicity (Oral)Category 5H303: May be harmful if swallowed[6]

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE based on safety data sheets.

Body PartProtective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shield.Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[2]
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4]Gloves should be tested according to EN 374.[1][4] Check for leaks before use and wash hands thoroughly after handling.[1][4]
Protective clothing.An impervious lab coat or apron is necessary to prevent skin contact.
Respiratory Not typically required under normal use with adequate ventilation.In case of insufficient ventilation or spills, a respirator with an organic vapor cartridge (Type A) is recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][4][6]

  • Remove all potential ignition sources, as this compound is a flammable liquid.[1][2][4] This includes open flames, hot surfaces, and sparks.

  • Have an emergency spill kit readily available.

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

2. Handling:

  • Wear all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with the skin and eyes, and do not inhale vapors.[7]

  • Use only non-sparking tools.[2][4]

  • Keep the container tightly closed when not in use.[2][4][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[4][6] The recommended storage temperature is between 15-25°C.[1]

  • Store in a tightly sealed container under an inert atmosphere, as the substance is hygroscopic.[2][7]

  • Keep away from incompatible materials such as oxidizing agents and metals.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] If skin irritation persists, consult a physician.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Spill Evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Ventilate the area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not empty into drains or release into the environment.[1][3][6]

  • Contaminated Packaging: Handle contaminated containers in the same manner as the substance itself.[3][6] Completely emptied packages can be recycled.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify Ventilation & No Ignition Sources handling Handling in Fume Hood ppe->handling Chemical Resistant Gloves & Safety Goggles storage Secure Storage handling->storage Tightly Sealed Container disposal_prep Waste Segregation handling->disposal_prep Collect Waste emergency Emergency Response handling->emergency Spill or Exposure storage->handling Retrieve for Use disposal Licensed Disposal disposal_prep->disposal Label Waste Container emergency->disposal_prep Contain Spill

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.